molecular formula C8H9Cl2N3 B13607237 3-(1H-pyrazol-4-yl)pyridinedihydrochloride

3-(1H-pyrazol-4-yl)pyridinedihydrochloride

Número de catálogo: B13607237
Peso molecular: 218.08 g/mol
Clave InChI: PBKMSGCFQFQXOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(1H-pyrazol-4-yl)pyridinedihydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N3 and its molecular weight is 218.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrazol-4-yl)pyridinedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)pyridinedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H9Cl2N3

Peso molecular

218.08 g/mol

Nombre IUPAC

3-(1H-pyrazol-4-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H

Clave InChI

PBKMSGCFQFQXOF-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CN=C1)C2=CNN=C2.Cl.Cl

Origen del producto

United States
Foundational & Exploratory

Technical Synthesis Guide: 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 3-(1H-pyrazol-4-yl)pyridine dihydrochloride CAS (Free Base): 1263204-61-0 (Generic connectivity); Specific salt forms may vary in registration. Molecular Formula:


 (Salt) / 

(Free Base) Application: Key intermediate for Janus Kinase (JAK), ROCK, and MAPK pathway inhibitors.

This technical guide details the scalable synthesis of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride. The protocol utilizes a robust Suzuki-Miyaura cross-coupling strategy, selected for its high regioselectivity and tolerance of heteroaromatic nitrogen atoms when appropriate protecting groups are employed. The synthesis is designed to minimize catalyst poisoning by the pyrazole motif and ensure high purity through a controlled salt formation step.

Retrosynthetic Analysis & Strategy

The disconnection strategy focuses on the bi-heteroaryl bond. Direct coupling of unprotected pyrazoles is often plagued by catalyst deactivation due to the coordination of the free


 group to the Palladium center. Therefore, a protection-deprotection strategy is essential.
Strategic Disconnection
  • Bond Formed: C(sp2)-C(sp2) between Pyridine C3 and Pyrazole C4.

  • Primary Reaction: Pd-catalyzed Suzuki-Miyaura coupling.

  • Partners:

    • Electrophile: 3-Bromopyridine (commercially abundant, stable).

    • Nucleophile: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Protecting Group: tert-Butyloxycarbonyl (Boc) is chosen for its electron-withdrawing nature (facilitating reductive elimination) and facile acidic removal which coincides with salt formation.

Retrosynthesis Target 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride FreeBase Free Base Intermediate Target->FreeBase HCl/MeOH Salt Formation CoupledProtected N-Boc Protected Bi-heteroaryl FreeBase->CoupledProtected Acidic Deprotection (-Boc) SM1 3-Bromopyridine (Electrophile) CoupledProtected->SM1 Suzuki Coupling Pd(dppf)Cl2 SM2 1-Boc-4-pyrazole boronic ester (Nucleophile) CoupledProtected->SM2 Suzuki Coupling

Figure 1: Retrosynthetic logic flow from target salt to commercial starting materials.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of tert-butyl 4-(pyridin-3-yl)-1H-pyrazole-1-carboxylate.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromopyridine1.0Electrophile
1-Boc-4-pyrazoleboronic acid pinacol ester1.1Nucleophile

0.03Catalyst

(2M aq.)
3.0Base
1,4-Dioxane10 VolSolvent
Step-by-Step Methodology
  • Inertion: Charge a 3-neck round-bottom flask with 3-bromopyridine (1.0 eq) and 1-Boc-4-pyrazoleboronic acid pinacol ester (1.1 eq) in 1,4-dioxane (10 mL/g).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add

    
     (3 mol%) and aqueous 
    
    
    
    (3.0 eq).
  • Reaction: Heat the mixture to 85–90°C under an inert atmosphere. Monitor by HPLC/TLC.

    • Checkpoint: Reaction typically completes within 4–6 hours. Look for the disappearance of 3-bromopyridine.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (EtOAc).

    • Partition the filtrate between EtOAc and water. Separate layers.

    • Wash the organic layer with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    
    • Target: Pale yellow solid (Boc-protected intermediate).

Phase 2: Deprotection & Salt Formation

Objective: Isolation of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride.

Reagents
ReagentRole
4M HCl in 1,4-DioxaneAcid/Salt Former
Methanol (MeOH)Solvent
Diethyl Ether (

)
Anti-solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the purified Boc-intermediate from Phase 1 in a minimal amount of MeOH (3 Vol) or DCM (5 Vol).

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (5.0 eq).

    • Observation: Gas evolution (

      
       and Isobutylene) will occur.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS for the loss of the Boc group (

      
       mass shift) and disappearance of starting material.
      
  • Precipitation:

    • Once deprotection is complete, the product may spontaneously precipitate.

    • If not, add Diethyl Ether (

      
      ) dropwise until the solution becomes turbid. Stir for 30 minutes to maximize crystal growth.
      
  • Isolation: Filter the white precipitate under inert atmosphere (hygroscopic solid).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Workup & Purification Workflow

The following diagram illustrates the critical decision points during the purification process to ensure pharmaceutical-grade purity.

Purification Crude Crude Reaction Mixture (Post-Suzuki) Celite Celite Filtration (Remove Pd) Crude->Celite Extraction Aq. Workup (EtOAc/Water) Celite->Extraction Silica Flash Chromatography (Remove homocoupled byproducts) Extraction->Silica BocInt Pure Boc-Intermediate Silica->BocInt AcidTx HCl Treatment (Deprotection) BocInt->AcidTx Precip Precipitation w/ Et2O AcidTx->Precip Filtration Filtration & Drying Precip->Filtration Final Final Product: Dihydrochloride Salt Filtration->Final

Figure 2: Purification workflow ensuring removal of Palladium contaminants and isolation of the salt form.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.1–9.2 (d, 1H, Pyridine-H2)
      
    • 
       8.7–8.8 (d, 1H, Pyridine-H6)
      
    • 
       8.6–8.7 (d, 1H, Pyridine-H4)
      
    • 
       8.3–8.5 (s, 2H, Pyrazole-H3/5)
      
    • 
       7.9–8.0 (dd, 1H, Pyridine-H5)
      
    • Broad singlets for NH/HCl protons (

      
       ppm).
      
  • LC-MS:

    • ESI+ m/z: 146.1

      
       (Free base mass).
      
  • Appearance: Off-white to white hygroscopic solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen in solventDegas solvents rigorously (Freeze-Pump-Thaw or Sparging).
Pd Black Formation Catalyst decompositionAdd additional ligand (e.g., dppf) or switch to

.
Protodeboronation Base too strong / Temp too highSwitch base to

or reduce temp to 80°C. Use anhydrous conditions.
Sticky Salt Hygroscopic natureWash salt with anhydrous

or Pentane; dry strictly under vacuum.

Safety & Handling

  • 3-Bromopyridine: Irritant, harmful if swallowed. Handle in a fume hood.

  • Palladium Catalysts: Sensitizers. Avoid dust inhalation.

  • HCl in Dioxane: Corrosive and moisture sensitive. Open carefully.

  • Dihydrochloride Salt: Likely hygroscopic. Store in a desiccator or under inert gas.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Pyrazolyl-Pyridines (JNK Inhibitors)

    • Probst, G. D., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 21(1), 315-319. Link

  • General Protocol for Heteroaryl Suzuki Coupling

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Boc-Deprotection Methodologies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc removal conditions).
  • NOX2 Inhibitor Synthesis (Relevant Scaffold)

    • Beloglazkina, E. K., et al. (2017).[5] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. Molecules, 22(10), 1573. Link

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] First synthesized in 1883, its unique structural and electronic properties have enabled the development of a vast library of derivatives.[3][4] These compounds are not mere laboratory curiosities; they form the core of numerous clinically approved drugs and are the subject of intense investigation for future therapeutics.[5] The versatility of the pyrazole nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][4][6]

This guide offers a comprehensive exploration of the principal biological activities of pyrazole derivatives for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms of action, present detailed protocols for their evaluation, and provide a forward-looking perspective on this remarkable class of compounds.

Chapter 1: Anti-inflammatory Activity — The COX-2 Inhibition Paradigm

Mechanism of Action: Selective Prostaglandin Suppression

Inflammation is a complex biological response mediated by signaling molecules, most notably prostaglandins.[8] The synthesis of these mediators from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[9]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9] It is the primary source of prostaglandins that mediate pain and swelling.[11]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[7] While this reduces inflammation, the concurrent inhibition of COX-1 leads to common side effects such as gastrointestinal ulcers and renal impairment.[7]

The breakthrough of pyrazole-based drugs, exemplified by Celecoxib (Celebrex) , lies in their selectivity for COX-2.[9] The structure of the COX-2 active site features a hydrophilic side pocket that is absent in COX-1. The polar sulfonamide side chain of celecoxib binds to this specific pocket, allowing it to selectively inhibit COX-2 with a potency 10-20 times greater than for COX-1.[9][12] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile.[9][13]

Visualizing the Pathway: Arachidonic Acid Cascade Inhibition

Arachidonic_Acid_Cascade cluster_legend Legend membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Physiological Prostaglandins cox1->pgs_phys pgs_inflam Inflammatory Prostaglandins cox2->pgs_inflam phys_effects Gastric Protection Platelet Aggregation Renal Function pgs_phys->phys_effects inflam_effects Pain Fever Inflammation pgs_inflam->inflam_effects pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 nsaids Traditional NSAIDs nsaids->cox1 nsaids->cox2 key_process Process/Molecule key_enzyme Enzyme key_inhibitor Inhibitor key_inhibition Inhibition p_node e_node i_node inh_edge

Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Derivatives.

Experimental Evaluation Protocols

This assay quantitatively determines the inhibitory potency (IC50) of a compound against each COX isoform.

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is prepared as the substrate.

  • Compound Incubation: A range of concentrations of the test pyrazole derivative (and a vehicle control) are pre-incubated with either the COX-1 or COX-2 enzyme for a defined period (e.g., 15 minutes at 37°C) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Quantification: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[1][14]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

  • Compound Administration: Animals are divided into groups: a control group (receiving vehicle), a standard drug group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative. The compounds are typically administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema is calculated as [(Vt - V0) / V0] * 100, where Vt is the paw volume at time 't'. The percentage of inhibition of edema for each treated group is calculated relative to the control group. A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.[14]

Data Presentation: Comparative COX-2 Inhibition
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Celecoxib (Reference)0.04[7]>15>375
Indomethacin (Reference)0.90.10.11
Pyrazole-Thiazole Hybrid0.03[7]5.2173
3,5-Diarylpyrazole0.01[7]3.8380

Chapter 2: Anticancer Activity — A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in many anticancer agents due to its ability to be functionalized to interact with a wide range of targets crucial for cancer cell survival and proliferation.[5][15] Unlike anti-inflammatory agents that often converge on a single pathway, anticancer pyrazoles exhibit diverse mechanisms of action.

Mechanisms of Action

Many signaling pathways that drive cancer growth are dependent on protein kinases. Pyrazole derivatives have been designed as ATP-competitive inhibitors for several key kinases.[16]

  • Tyrosine Kinase Inhibitors (TKIs): Pyrazoles can effectively target receptor tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[5][17] By blocking these receptors, they inhibit downstream signaling pathways (e.g., PI3K/Akt, MAPK) responsible for cell proliferation, survival, and angiogenesis (the formation of new blood vessels that feed tumors).[18] The FDA-approved drug Crizotinib is a pyrazole derivative that potently inhibits the ALK and ROS1 tyrosine kinases in certain types of non-small cell lung cancer.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are enzymes that control the progression of the cell cycle.[16] Overexpression or dysregulation of CDKs is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDKs (e.g., CDK2), leading to cell cycle arrest and preventing cancer cells from dividing.[5][19]

Cancer cells are adept at evading apoptosis. Pyrazole derivatives can re-sensitize them to this process through several mechanisms:[18][20]

  • Modulation of Bcl-2 Family Proteins: They can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like BAX.[5][21] This shift in the BAX/Bcl-2 ratio makes the mitochondrial membrane more permeable, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Activation of Caspases: They can directly or indirectly lead to the activation of executioner caspases, such as caspase-3 and caspase-9, which are the enzymes that dismantle the cell during apoptosis.[5][13]

  • Upregulation of p53: Some derivatives can increase the expression of the tumor suppressor protein p53, a master regulator of apoptosis and cell cycle arrest.[5]

Beyond CDK inhibition, pyrazoles can induce cell cycle arrest at various checkpoints, most commonly the G2/M phase.[5][13] This prevents the cell from entering mitosis, ultimately leading to cell death if the damage or stress cannot be repaired.

Visualizing the Mechanisms

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest pyrazole Anticancer Pyrazole Derivative rtk VEGFR / EGFR pyrazole->rtk Inhibits bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Downregulates bax BAX (Pro-apoptotic) pyrazole->bax Upregulates cdk CDK2 pyrazole->cdk Inhibits ras_raf RAS/RAF/MEK/ERK (MAPK Pathway) rtk->ras_raf pi3k PI3K/Akt Pathway rtk->pi3k proliferation Cell Proliferation Angiogenesis ras_raf->proliferation pi3k->proliferation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis g2m G2/M Transition cdk->g2m mitosis Mitosis g2m->mitosis

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Experimental Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivative (and a vehicle control). The cells are incubated for a period of 24, 48, or 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[5]

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is stoichiometric to the amount of DNA in the cell.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which corresponds to their DNA content.

  • Data Analysis: The data is displayed as a histogram. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate amount. The percentage of cells in each phase is quantified. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[5]

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)Reference Drug (IC50, µM)
Pyrazole Benzothiazole HybridPC3 (Prostate)3.17[5]Axitinib (5.21)
Pyrazole Benzothiazole HybridA549 (Lung)4.52[5]Axitinib (7.14)
Indole-Pyrazole Derivative 33HCT116 (Colon)<23.7[5]Doxorubicin (45.3)
Indole-Pyrazole Derivative 34MCF7 (Breast)<23.7[5]Doxorubicin (64.8)

Chapter 3: Antimicrobial and Anticonvulsant Activities — Expanding the Therapeutic Horizon

Beyond inflammation and cancer, the adaptable pyrazole core has been successfully modified to target pathogens and neurological disorders.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as various fungal species.[1][22][23]

  • Mechanism of Action: The mechanisms are highly varied and depend on the specific substitutions on the pyrazole ring. They can range from inhibiting essential microbial enzymes to disrupting cell wall synthesis or interfering with nucleic acid replication. The exact molecular targets for many antimicrobial pyrazoles are still an active area of research.

  • Structure-Activity Relationship (SAR): Studies have shown that the presence of certain functional groups, such as halogens (e.g., chloro groups) or linking to other heterocyclic rings like thiazole, can significantly enhance antimicrobial potency.[22][24]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation: A standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Serial Dilution: The test pyrazole derivative is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.[25]

Anticonvulsant Activity

Several pyrazole and pyrazoline derivatives have shown significant promise in preclinical models of epilepsy.[26][27]

  • Mechanism of Action: The precise mechanisms are not fully elucidated but are thought to involve multiple factors. Some studies suggest that these compounds can reduce neuronal hyperexcitability by modulating ion channels. Additionally, their ability to reduce oxidative stress and inflammation in the central nervous system may contribute to their anticonvulsant effects, as these processes are increasingly implicated in the pathophysiology of epilepsy.[26][27]

This model is widely used to screen for drugs effective against absence seizures (clonic seizures).[28][29]

  • Animal Preparation: Swiss albino mice are used and divided into control, standard (e.g., Valproic acid), and test groups.

  • Compound Administration: The test pyrazole derivative is administered to the animals, typically via intraperitoneal injection.

  • Induction of Seizures: After a 30-60 minute absorption period, a convulsant dose of Pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: Each mouse is observed for 30 minutes for the onset and severity of clonic seizures (characterized by rhythmic muscle jerking).

  • Data Analysis: The primary endpoint is the ability of the compound to prevent the onset of clonic seizures or to significantly delay their latency compared to the vehicle-treated control group. The percentage of animals protected from seizures is calculated for each group.[28]

Data Presentation: Representative Antimicrobial and Anticonvulsant Data

Table 3.1: Minimum Inhibitory Concentration (MIC) Data

CompoundE. coli (µg/mL)S. aureus (µg/mL)A. niger (µg/mL)
Hydrazone 21a62.5[25]125[25]2.9[25]
Pyrazole 30.25[30]--
Pyrazole 4-0.25 (vs S. epidermidis)[30]-
Chloramphenicol (Std.)>62.5[25]>125[25]N/A
Clotrimazole (Std.)N/AN/A>7.8[25]

Table 3.2: Anticonvulsant Activity (sc-PTZ Model)

CompoundDose (mg/kg)Protection (%)
Pyrazolyl Semicarbazone 6k20.4 (ED50)50
Pyrazoline 3d100High
Valproate (Std.)150.3 (ED50)50

Note: Data compiled from different studies[28][31] for illustrative purposes. Direct comparison requires identical experimental conditions.

Chapter 4: Case Study — Rimonabant and Cannabinoid Receptor Modulation

The story of Rimonabant serves as a powerful illustration of the pyrazole scaffold's ability to engage with complex signaling systems like the endocannabinoid system, and also as a crucial lesson in drug development.

A Unique Mechanism of Action

The endocannabinoid system, particularly the Cannabinoid 1 (CB1) receptor, is a key regulator of appetite, energy balance, and reward pathways.[32] Activation of the CB1 receptor, for instance by the body's own endocannabinoids or by THC from cannabis, stimulates hunger.[33]

Rimonabant, a diaryl-substituted pyrazole, was designed as a selective CB1 receptor antagonist or inverse agonist .[33][34][35] By binding to and blocking the CB1 receptor in the brain and peripheral tissues (like fat cells), it effectively turns off this hunger-stimulating signal, leading to reduced food intake and subsequent weight loss.[32][36]

Clinical Efficacy and Eventual Withdrawal

Clinical trials demonstrated that Rimonabant was effective not only for weight loss but also for improving metabolic parameters like lipid profiles and insulin sensitivity.[33] However, after its approval in Europe, post-marketing surveillance revealed a significant and unacceptable risk of serious psychiatric side effects, including severe depression, anxiety, and an increased risk of suicidal thoughts.[33][36]

This adverse effect profile is directly linked to its mechanism. The CB1 receptor is not only involved in appetite but also plays a critical role in mood regulation. Blocking this receptor system globally disrupted these essential neurological functions. This led to the suspension and eventual withdrawal of Rimonabant from the market, underscoring the importance of understanding the full physiological role of a drug target.[33][36]

Visualizing the Workflow: Rimonabant at the Synapse

Rimonabant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron endocannabinoid Endocannabinoids (e.g., Anandamide) cb1_receptor CB1 Receptor endocannabinoid->cb1_receptor Activates inhibition_signal Inhibition of Neurotransmitter Release cb1_receptor->inhibition_signal rimonabant Rimonabant rimonabant->cb1_receptor Blocks release Release inhibition_signal->release Inhibits neurotransmitter Appetite-Stimulating Neurotransmitters release->neurotransmitter explanation Normal State: Endocannabinoids activate CB1, inhibiting release of appetite suppressors, thereby increasing appetite. Rimonabant Action: Rimonabant blocks CB1, preventing this inhibition, which leads to satiety and reduced food intake.

Caption: Mechanism of Rimonabant as a CB1 Receptor Antagonist.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally proven its value in drug discovery, transitioning from simple analgesics to highly specific, mechanism-based therapeutics. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the design of potent and selective ligands for an ever-expanding list of biological targets.

The future of pyrazole-based drug development is bright and will likely focus on several key areas:

  • Enhanced Selectivity: For targets like kinases, developing derivatives with higher selectivity for specific isoforms or mutant forms prevalent in certain cancers will be crucial to improve efficacy and reduce off-target toxicity.

  • Novel Targets: Exploring the potential of pyrazoles to modulate newer classes of drug targets, such as epigenetic modifiers or protein-protein interactions.

  • Dual-Target Inhibitors: Rationally designing single molecules that can inhibit two distinct but synergistic pathways (e.g., dual COX-2/LOX inhibitors for inflammation or dual VEGFR/EGFR inhibitors for cancer) to overcome drug resistance and enhance therapeutic outcomes.[7]

  • Computational Synergy: Integrating computational methods like molecular docking, QSAR, and artificial intelligence with traditional synthesis to accelerate the discovery and optimization of new lead compounds.[2][37]

As our understanding of disease biology deepens, the versatile and adaptable pyrazole ring will undoubtedly remain a central and indispensable tool in the arsenal of medicinal chemists, continuing to provide novel solutions to pressing therapeutic challenges.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Google AI Search Grounding API.
  • What is the mechanism of Rimonabant? (2024).
  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.
  • Celecoxib. (n.d.). Wikipedia.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.
  • Celecoxib. (2024).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Google AI Search Grounding API.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021).
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Rimonabant. (2009). Google AI Search Grounding API.
  • Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2013). Google AI Search Grounding API.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Google AI Search Grounding API.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). PubMed.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Google AI Search Grounding API.
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (2009). PubMed.
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Rimonabant. (n.d.). Wikipedia.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI.
  • Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. (2024). Medicinal Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018).
  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (n.d.).
  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (2025). MDPI.
  • Synthesis of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Google AI Search Grounding API.
  • Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006).
  • Synthesis and Evaluation of Anticonvulsant Activities of Pyrazol yl Semicarbazones. Part II. (2016). Google AI Search Grounding API.
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Google AI Search Grounding API.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... (2025). RSC Advances (RSC Publishing).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC.

Sources

Advanced Spectroscopic Analysis of Pyrazolylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists

Executive Summary: The Analytical Imperative

Pyrazolylpyridine (PzPy) compounds represent a privileged scaffold in both medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., OLED emitters, luminescent sensors). Their utility stems from the bidentate coordination capability of the pyridine nitrogen (


) and the pyrazole nitrogen (

).

However, the spectroscopic characterization of PzPy derivatives is non-trivial due to prototropic tautomerism in the free ligand and subtle electronic redistribution upon metal coordination. This guide provides a rigorous, self-validating framework for the structural and photophysical analysis of these compounds, moving beyond basic characterization to mechanistic insight.

Structural Elucidation: NMR and Tautomerism

The most critical analytical challenge for free pyrazolylpyridine ligands is distinguishing between the possible tautomers (1H- vs. 2H-pyrazole forms). This equilibrium is solvent-dependent and dictates reactivity and binding modes.

2.1. The Tautomeric Equilibrium

In solution, 2-(1H-pyrazol-3-yl)pyridine exists in equilibrium. The position of the proton (N1 vs. N2) dramatically affects the chemical environment of the adjacent carbons.

  • Diagnostic Indicator: The chemical shift of the pyrazole C3 and C5 carbons (relative to the pyridine ring) is the most reliable probe.

  • Solvent Influence: In non-polar solvents (CDCl

    
    ), intramolecular hydrogen bonding often stabilizes planar conformations. In polar aprotic solvents (DMSO-
    
    
    
    ), intermolecular bonding dominates, often broadening signals or shifting the equilibrium.
Table 1: Diagnostic NMR Signals for Pyrazolylpyridine Derivatives

Data synthesized from spectroscopic literature [1, 5, 8].

NucleusFeatureTypical Range (

ppm)
Diagnostic Value

H
Pyrazole NH10.0 – 13.5 (Broad)Disappears upon D

O shake; shift indicates H-bond strength.

H
Pyridine H37.8 – 8.2Sensitive to coplanarity (deshielding due to anisotropy).

C
Pyrazole C3/C5130 – 160

between C3 and C5 narrows in dynamic equilibrium.

N
Pyridine N-60 to -100 (relative to CH

NO

)
Large coordination shift (

ppm) upon metal binding.
Visualization: Tautomer Identification Logic

The following decision tree outlines the logic for assigning tautomers using NMR data.

TautomerLogic Start Unknown PzPy Ligand Solvent Dissolve in CDCl3 (Non-polar) Start->Solvent HNMR 1H NMR Analysis Solvent->HNMR BroadNH Broad/Missing NH? HNMR->BroadNH Exchange SharpNH Sharp NH Signal (>10 ppm) HNMR->SharpNH Stable DMSO Retest in DMSO-d6 BroadNH->DMSO TautomerCheck Check C3/C5 Shifts (13C) SharpNH->TautomerCheck Fixed Fixed Tautomer (Intramolecular H-bond) TautomerCheck->Fixed Distinct C3/C5 Dynamic Fast Exchange (Dynamic Equilibrium) TautomerCheck->Dynamic Averaged Signals DMSO->TautomerCheck

Figure 1: Logic flow for distinguishing static vs. dynamic tautomerism in pyrazolylpyridine ligands using NMR solvent perturbation.

Electronic Spectroscopy: Photophysics & Coordination

Pyrazolylpyridines are "spectroscopic chameleons." Their absorption and emission properties change drastically upon metal coordination (e.g., with Zn, Ru, Ir, Pt), serving as a primary validation tool for complex formation.

3.1. Absorption Profiles (UV-Vis)
  • Ligand Centered (LC) Bands: The free ligand typically exhibits high-energy

    
     transitions in the UV region (250–320 nm).
    
  • Metal-to-Ligand Charge Transfer (MLCT): Upon coordination to

    
     or 
    
    
    
    metals (e.g., Ru(II), Re(I)), a new, broad band appears in the visible region (350–500 nm).
    • Self-Validation: The appearance of an MLCT band is a definitive confirmation of metal chelation, distinct from simple salt formation [1, 4].

3.2. Protocol: Comparative Quantum Yield Measurement

To quantify the efficiency of these transitions, a relative quantum yield (


) measurement is required. This protocol ensures accuracy by correcting for refractive index and absorbance matching.

Reagents:

  • Reference Standard: Quinine Sulfate (in 0.1 M H

    
    SO
    
    
    
    ,
    
    
    ) or 2-Aminopyridine depending on emission range.
  • Solvent: Spectroscopic grade Acetonitrile or Dichloromethane (degassed).

Step-by-Step Methodology:

  • Absorbance Matching: Prepare solutions of the PzPy sample and the Reference Standard such that their absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ) is identical and below 0.1 (to avoid inner filter effects).
    • Validation Check:

      
      .
      
  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for both sample and reference using the same slit widths and integration time.
    
  • Calculation: Apply the comparative equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
  • Oxygen Quenching Test: Bubble Argon for 10 minutes and re-measure. A significant increase in intensity indicates triplet-state involvement (phosphorescence), common in heavy-metal PzPy complexes [5].

Vibrational Spectroscopy: The Fingerprint

While NMR provides the skeleton, IR and Raman provide the bond strength data, confirming the oxidation state and coordination geometry.

4.1. Key Vibrational Modes
  • 
     Stretching:  Found ~1580–1600 cm
    
    
    
    . This band shifts to lower wavenumbers (red shift) upon metal coordination due to
    
    
    -backbonding reducing the bond order [6].
  • 
     Stretching:  A sharp band at ~3200–3400 cm
    
    
    
    in the free ligand.
    • Validation: Complete disappearance of this band confirms deprotonation and formation of a distinct anionic pyrazolate complex [3].

Integrated Characterization Workflow

This master workflow integrates the techniques above into a linear pipeline for characterizing a novel PzPy derivative or complex.

Workflow Sample Crude Sample IR FT-IR Analysis Sample->IR CheckNH Check 3200-3400 cm-1 IR->CheckNH NMR 1H/13C NMR (DMSO-d6) CheckNH->NMR NH Present (Ligand) NH Absent (Complex) CoordCheck Coordination Shift? NMR->CoordCheck UVVis UV-Vis/PL CoordCheck->UVVis Confirm Purity MLCT MLCT Band? UVVis->MLCT XRD X-Ray Diffraction (Definitive) MLCT->XRD Grow Crystals

Figure 2: Integrated spectroscopic workflow for validating Pyrazolylpyridine complexes.

References
  • Titova, E. M., et al. (2023).[1] "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties." Russian Chemical Reviews.

  • Soria, L., et al. (2018).[2] "Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour."[2] Dalton Transactions.[3]

  • Adhikari, S., et al. (2010). "Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles." Asian Journal of Chemistry.

  • Potapov, A. S., et al. (2010). "Synthesis, characterization, and photophysical properties of a thiophene-functionalized bis(pyrazolyl) pyridine (BPP) tricarbonyl rhenium(I) complex." Dalton Transactions.[3]

  • Pfaffenhuemer, P., et al. (2011). "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols." Heterocycles.

  • StellarNet Inc. (2017). "Technical Note - Vibrational Spectroscopy: Infrared vs. Raman."

  • IPB.pt. "Advanced NMR techniques for structural characterization of heterocyclic structures."

  • ChemicalBook. "2-(1H-PYRAZOL-3-YL)PYRIDINE Synthesis and NMR Data."

Sources

solubility studies of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Comprehensive Solubility Assessment of 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Foreword: A Strategic Approach to Solubility

In drug development, the journey from a promising new chemical entity (NCE) to a viable therapeutic is paved with critical data. Among the earliest and most consequential of these is solubility. For our subject molecule, 3-(1H-pyrazol-4-yl)pyridine dihydrochloride, a thorough understanding of its solubility profile is not merely an academic exercise; it is the foundation upon which formulation strategy, bioavailability prediction, and ultimately, clinical success are built.

This guide is structured to provide a comprehensive, scientifically rigorous framework for characterizing the solubility of this NCE. As a heterocyclic compound containing both a pyrazole and a pyridine ring, its ionization potential is significant. The dihydrochloride salt form is a deliberate choice to enhance aqueous solubility, but it also introduces a profound pH-dependency that must be meticulously mapped. We will proceed from fundamental principles to complex, physiologically relevant systems, explaining not just the what and how, but the critical why behind each experimental choice. Our objective is to build a self-validating data package that is robust, reliable, and directly applicable to drug development decisions.

Foundational Concepts: Understanding the Molecule and Its Behavior in Solution

Before embarking on experimental work, it is crucial to understand the physicochemical properties of 3-(1H-pyrazol-4-yl)pyridine and the theoretical underpinnings of solubility for a dihydrochloride salt.

Molecular Characteristics

3-(1H-pyrazol-4-yl)pyridine is a small molecule (MW: 145.16 g/mol for the free base) featuring two nitrogen-containing heterocyclic rings.[1] The pyridine nitrogen and the pyrazole nitrogens are basic and can be protonated. In its dihydrochloride form, two equivalents of hydrogen chloride have been added, creating a salt with significantly enhanced aqueous solubility compared to the free base.[2] This structure dictates that the molecule's charge, and therefore its solubility, will be highly dependent on the pH of the surrounding medium. At low pH (e.g., in the stomach), the molecule will be fully protonated and highly soluble. As the pH increases through the gastrointestinal tract, it will deprotonate, likely leading to a sharp decrease in solubility.[3][4]

Thermodynamic vs. Kinetic Solubility: The Gold Standard and the Quick Screen

It is essential to distinguish between two types of solubility measurements that answer different questions.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the most stable solid form.[7] This is the gold-standard measurement for preformulation, as it defines the stable upper limit of concentration. The classic shake-flask method is used to determine this value.[7]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[8][9] While useful for high-throughput screening in early discovery, it often overestimates the true solubility and refers to the amorphous or a less stable solid form.[8] For robust development, thermodynamic solubility is the required parameter.

This guide will focus exclusively on determining thermodynamic solubility, as it provides the definitive data required for formulation and regulatory purposes.

Experimental Design: A Multi-Faceted Approach

A single solubility value in water is insufficient. We must characterize the solubility across a range of physiologically relevant conditions. The following workflow outlines a comprehensive study plan.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Biorelevant & Formulation-Relevant Studies cluster_2 Phase 3: Analysis & Characterization A Shake-Flask Method: Thermodynamic Solubility in Water B pH-Solubility Profile: (pH 1.2 to 8.0) A->B Provides intrinsic solubility data E Quantitative Analysis: HPLC-UV Method A->E C Biorelevant Media Solubility: FaSSIF & FeSSIF B->C Predicts in-vivo behavior B->E D Solvent/Co-Solvent Screening (for formulation development) C->D Informs formulation strategy C->E D->E F Solid Phase Analysis: (XRPD, DSC, Microscopy) E->F Correlates solution and solid state

Caption: Overall workflow for comprehensive solubility characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Each step has a clear scientific rationale to ensure data integrity.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility and is the cornerstone of any solubility investigation.[7]

Objective: To determine the thermodynamic solubility of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride in various aqueous media.

Materials:

  • 3-(1H-pyrazol-4-yl)pyridine dihydrochloride (API)

  • Selected media (e.g., Purified Water, pH buffers, Biorelevant Media)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Calibrated analytical balance and pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the API to a vial (e.g., 10-20 mg). A visual excess of solid must be present throughout the experiment to ensure saturation.

    • Scientist's Note: "Excess" is critical. If all the solid dissolves, you are only determining that the solubility is greater than the concentration you prepared, not the saturation point.

  • Solvent Addition: Add a precise volume of the desired medium (e.g., 2 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 37°C for physiological relevance). Agitate for 48 hours.

    • Scientist's Note: A 48-hour period is typically sufficient for small molecules to reach equilibrium. To validate this, a pilot study can be run with samples taken at 24, 48, and 72 hours. If the concentration does not increase between 48 and 72 hours, equilibrium has been achieved.[7]

  • Phase Separation: After equilibration, allow the vials to stand for at least 30 minutes to let the excess solid settle. Then, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a low-binding syringe filter into an HPLC vial.

    • Scientist's Note: Filtration is a potential source of error due to drug adsorption to the filter membrane. It is good practice to discard the first portion of the filtrate (e.g., 200 µL) to saturate any binding sites on the filter before collecting the sample for analysis.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze by HPLC-UV to determine the concentration.

Protocol: pH-Solubility Profile

This study is crucial for a basic compound like 3-(1H-pyrazol-4-yl)pyridine, as its solubility will change dramatically across the physiological pH range of the GI tract (pH 1.2 to 6.8).[7][10]

Objective: To determine the solubility of the API as a function of pH.

Procedure:

  • Prepare a series of buffers covering the target pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, and 8.0). Use buffers with appropriate buffering capacity for each pH.

  • Execute the Shake-Flask protocol (Section 3.1) for each prepared pH buffer.

  • Solid Phase Check: After equilibration, recover the remaining solid from a few key pH points (e.g., pH 1.2 and pH 6.8). Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Scientist's Note: This step is a critical self-validation. It confirms whether the solid phase has changed. For a dihydrochloride salt, it is possible that at higher pH values, it converts to the less soluble free base. The pH at which this conversion occurs is known as the pHmax.[11] Any change in the solid form will alter the solubility, and you must know what species you are measuring.

  • Plot the resulting solubility (in mg/mL or logS) against the measured final pH of the saturated solution.

Protocol: Solubility in Biorelevant Media

Simple buffers do not fully replicate the conditions in the human gut. Biorelevant media, which contain bile salts and phospholipids, provide a more accurate prediction of in-vivo dissolution and potential food effects.[12][13]

Objective: To determine the API solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

Media Preparation:

  • FaSSIF (Fasted State): Mimics the composition of intestinal fluids on an empty stomach. Typically has a pH of ~6.5 and contains low concentrations of sodium taurocholate (a bile salt) and lecithin (a phospholipid).

  • FeSSIF (Fed State): Mimics intestinal fluids after a meal. It has a lower pH (~5.0) and significantly higher concentrations of bile salts and phospholipids, reflecting the digestive state.

Scientist's Note: Commercially available powders (e.g., SIF Powder) can be used to prepare these media quickly and reproducibly by simply dissolving them in the appropriate buffer.[14] This is highly recommended to ensure consistency between experiments and labs.

Procedure:

  • Prepare FaSSIF and FeSSIF media according to the supplier's instructions.

  • Execute the Shake-Flask protocol (Section 3.1) using FaSSIF and FeSSIF as the media.

  • Analyze the samples by HPLC-UV. The presence of bile salts and lecithin may require adjustments to the sample preparation or HPLC method to avoid interference.

Analytical Methodology: Accurate Quantification

The reliability of any solubility study hinges on the analytical method used to quantify the dissolved API. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[10][15]

Key Method Parameters:

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve a sharp peak for the API with no interference from media components.

  • Detection: The UV wavelength should be set to the λmax of the API for maximum sensitivity.

  • Validation: The method must be validated for linearity, accuracy, and precision over the expected concentration range of the solubility samples. A calibration curve must be run with every sample set.

G A Saturated Supernatant B Filter (0.22 µm PVDF) A->B Remove solid C Dilute with Mobile Phase B->C Bring into range D Inject into HPLC-UV C->D E Quantify against Calibration Curve D->E F Calculate Solubility (mg/mL) E->F

Caption: Analytical workflow for sample quantification.

Data Presentation and Interpretation

Table 1: Representative pH-Solubility Profile Data
Medium (Buffer System)Final Measured pHSolubility (mg/mL)Solid Form Post-Equilibration
0.1 N HCl1.2> 200Dihydrochloride Salt
Phosphate Buffer4.5150.5Dihydrochloride Salt
Phosphate Buffer6.025.3Dihydrochloride Salt / Free Base Mix
Phosphate Buffer6.82.1Free Base
Phosphate Buffer7.40.8Free Base

Note: Data are illustrative. As expected for a dihydrochloride salt of a weak base, the solubility is very high at low pH and decreases significantly as the pH rises and the compound converts to its free base form.[11][16]

Table 2: Representative Biorelevant Solubility Data
MediumpHSolubility (mg/mL)Fold Increase vs. Aqueous Buffer
Aqueous Buffer6.53.5-
FaSSIF6.515.84.5x
Aqueous Buffer5.095.2-
FeSSIF5.0180.11.9x

Note: Data are illustrative. The presence of bile salts and lipids in FaSSIF and FeSSIF often enhances the solubility of poorly soluble compounds through micellar solubilization.[12] This data is crucial for building in vitro-in vivo correlations (IVIVCs).

Conclusion and Next Steps

This guide outlines a robust, multi-tiered strategy for the definitive solubility characterization of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride. By systematically evaluating its thermodynamic solubility in water, across the physiological pH range, and in biorelevant media, a comprehensive data package can be generated. This information is fundamental for guiding formulation development, assessing potential food effects, and providing critical parameters for biopharmaceutical classification (BCS). The emphasis on self-validating protocols, such as confirming equilibrium and analyzing the solid-state post-equilibration, ensures the scientific integrity of the results. The data derived from these studies will be a cornerstone for all subsequent development activities for this promising compound.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brouwers, J., et al. (2009). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • Grokipedia. Pyrazolopyridines. [Link]

  • Interchim. FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). [Link]

  • Dressman, J.B., et al. (2001). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • TAPI. (2018, July 26). Solving solubility issues in modern APIs. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]

  • Serajuddin, A. T., et al. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Akter, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Mohammed, S.A. (1983). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest. [Link]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • ResearchGate. SOLUBILITY OF THE DPH SALTS. [Link]

  • Varma, M.V., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • El-Gazzar, A.A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar. [Link]

  • PubChem. 4-(1H-pyrazol-4-yl)pyridine. [Link]

Sources

A Researcher's Guide to Pyrazole Tautomerism: Interplay of Structure, Environment, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] For nitrogen-containing heterocycles like pyrazoles, prototropic tautomerism involving the migration of a proton is a key feature that dictates their physicochemical properties, reactivity, and biological activity.[1][2] This in-depth technical guide provides a comprehensive overview of annular tautomerism in pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will explore the structural and environmental factors that govern this delicate equilibrium, detail the essential experimental and computational protocols for its characterization, and examine the critical consequences of tautomerism in modern drug design, using real-world examples to illustrate its importance.

Chapter 1: The Phenomenon of Annular Tautomerism in Pyrazoles

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[2][3] This scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and biologically active molecules, noted for their anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The unique arrangement of the two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—imparts a distinct chemical personality, allowing pyrazoles to act as both hydrogen bond donors and acceptors.[4]

The N-H Tautomerism of the Pyrazole Ring: A Dynamic Equilibrium

The core of pyrazole chemistry is its inherent annular prototropic tautomerism.[4] In unsymmetrically substituted pyrazoles (e.g., at the 3- or 5-position), the mobile N-H proton can reside on either nitrogen atom. This results in two distinct tautomeric forms which are constitutional isomers in a rapid, dynamic equilibrium.[1] For instance, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

This is not a trivial distinction. The two tautomers are different molecules with unique electronic distributions, steric profiles, and hydrogen bonding patterns. Consequently, they can exhibit different biological activities, making the position of this equilibrium a critical factor in drug design.[1]

Visualizing Pyrazole Tautomerism

The interconversion between the two tautomers of a 3(5)-substituted pyrazole is a fundamental concept to visualize. The process involves a 1,2-proton shift between the adjacent ring nitrogens.

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Note: The DOT script above is a template. A graphical representation would show the chemical structures of the two tautomers with a double arrow indicating the equilibrium.

Chapter 2: Factors Influencing Tautomeric Equilibrium

The ratio of tautomers is not fixed; it is a delicate balance influenced by both intrinsic (molecular) and extrinsic (environmental) factors.[2][7] Understanding these factors is paramount for predicting and controlling the tautomeric preference of a pyrazole-based drug candidate.

Intrinsic Factors: The Role of Substituents

The electronic and steric nature of substituents on the pyrazole ring has a profound effect on the equilibrium.

  • Electronic Effects : The stability of a tautomer is heavily influenced by the electronic character of its substituents.

    • Electron-Donating Groups (EDGs) like amino (–NH2) or methyl (–CH3) groups tend to stabilize the tautomer where the substituent is at the C3 position.[7]

    • Electron-Withdrawing Groups (EWGs) such as nitro (–NO2), trifluoromethyl (–CF3), or carboxyl (–COOH) groups generally favor the tautomer where the substituent is at the C5 position.[7]

  • Steric Hindrance : Bulky substituents can sterically favor one tautomer over another. Generally, a bulkier group will prefer the C3 position to minimize steric clash with the N-H proton at the adjacent N2 position.[7][8]

  • Intramolecular Hydrogen Bonding : A substituent capable of forming an intramolecular hydrogen bond with a nearby nitrogen atom can significantly stabilize one tautomeric form.

Table 1: Influence of Substituent Type on Tautomeric Preference

Substituent at C3/C5Electronic NatureFavored TautomerRationale
–NH2, –OH, –CH3Electron-Donating3-SubstitutedEDGs stabilize the adjacent pyrrole-like N1-H tautomer.[7]
–CF3, –NO2, –CHOElectron-Withdrawing5-SubstitutedEWGs favor being adjacent to the more electron-rich N1 atom.[7]
–C(CH3)3Bulky/Steric3-SubstitutedMinimizes steric interaction with the N-H proton.[7][8]
Extrinsic Factors: The Impact of the Environment

The surrounding medium plays a critical role in shifting the tautomeric equilibrium.[9]

  • Solvent Effects : Solvents can stabilize one tautomer over another through various interactions.[9]

    • Polarity : Polar solvents can shift the equilibrium by preferentially solvating the more polar tautomer.[9][10] The difference in dipole moments between the two forms can be a determining factor.

    • Hydrogen Bonding : Protic solvents like water or methanol can form hydrogen bonds with the pyrazole nitrogens, lowering the energy barrier for proton transfer and influencing the equilibrium position.[7] Water, in particular, has been shown to lower the energetic barrier for the proton exchange via a network of hydrogen bonds.[7]

  • pH and Protonation State : The pKa of the pyrazole ring is influenced by its tautomeric state. Changes in pH can lead to protonation or deprotonation, which can lock the system into a specific form or alter the equilibrium of the neutral species.[11][12]

  • Temperature : Temperature can affect the position of the equilibrium, with the direction of the shift depending on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers.[1][10]

  • Solid-State Effects : In the solid state, crystal packing forces and intermolecular hydrogen bonding can "lock" the molecule into a single, specific tautomeric form, which may not be the most stable form in solution.[7]

Chapter 3: Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational techniques is essential to unambiguously determine the tautomeric preference of pyrazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and primary tool for studying tautomeric equilibria in solution, as the experiment can be conducted without disturbing the equilibrium itself.[13][14]

  • Principle : If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each tautomer. If the interconversion is fast, an averaged spectrum is observed.[15]

  • Key Nuclei :

    • ¹H NMR : The chemical shift of the N-H proton and the ring C-H protons can be distinct for each tautomer.

    • ¹³C NMR : The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the tautomeric state.[7]

    • ¹⁵N NMR : This is particularly diagnostic due to the large chemical shift range of nitrogen, which makes the N1 and N2 signals highly sensitive to their chemical environment (pyrrole-like vs. pyridine-like).[16]

  • Sample Preparation : Prepare a dilute solution (~5-10 mg/mL) of the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).[17] Using a range of solvents with different polarities is recommended to assess environmental impact.

  • Data Acquisition : Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) to allow for accurate signal integration.

  • Signal Assignment : Identify distinct, non-overlapping signals corresponding to each tautomer. This may require 2D NMR experiments (COSY, HSQC, HMBC) or comparison with computational predictions.[13]

  • Integration and Calculation : Integrate the area of a characteristic peak for each tautomer (e.g., a C-H or a substituent peak). The tautomeric ratio (K_T) is the ratio of the integrals.

    • K_T = [Tautomer A] / [Tautomer B] = Integral_A / Integral_B

  • Variable Temperature (VT) NMR : If signals are broad due to intermediate exchange, acquiring spectra at lower temperatures can slow the interconversion, potentially resolving separate signals for each tautomer.[17]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[9]

  • Principle : It precisely locates all atoms (including the N-H proton) in the crystal lattice, providing unambiguous proof of the tautomeric form present in the solid.

  • Application : This method is the "gold standard" for solid-state characterization. However, it's crucial to remember that the solid-state form may not be the predominant tautomer in solution, where most biological processes occur.[7]

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers.[18][19]

  • Principle : DFT methods calculate the electronic structure and Gibbs free energy (ΔG) of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable and predominant form.[1]

  • Workflow : The process involves geometry optimization of each tautomer, followed by frequency calculations to confirm a true energy minimum and to obtain thermodynamic data. Including a solvent model (e.g., Polarizable Continuum Model, PCM) is critical for simulating solution-phase behavior.[9]

ComputationalWorkflow Start Draw 3D Structures of Tautomer A & Tautomer B Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Confirm minima, obtain ZPE) Opt->Freq Solvent Re-optimize with Solvent Model (e.g., PCM in Water) Freq->Solvent Energy Calculate Gibbs Free Energy (G) in Gas Phase & Solution Solvent->Energy Analysis Compare ΔG Values (ΔG = G_A - G_B) Energy->Analysis Conclusion Predict Predominant Tautomer Analysis->Conclusion

Caption: Workflow for DFT calculation of relative tautomer stability.

Chapter 4: The Consequence of Tautomerism in Drug Design

Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models, patentability issues, and ultimately, failed drug candidates.[2]

Tautomerism and Receptor Binding: The "Bioactive Tautomer"

The two tautomers of a pyrazole drug present different three-dimensional arrangements of hydrogen bond donors and acceptors—the pharmacophore. One tautomer may bind to a biological target with high affinity, while the other is inactive. The observed potency of the compound is therefore dependent on the concentration of this "bioactive tautomer" at the site of action.

Case Study: Celecoxib Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat inflammation and pain.[20][21] Its structure features a 1,5-diarylpyrazole core.[22] The specific arrangement of the trifluoromethyl group at C3 and the p-tolyl group at C5 is crucial for its selective binding within the COX-2 active site. The N1 atom of the pyrazole ring is substituted with a p-sulfonamidophenyl group, which effectively "locks" the molecule and prevents annular tautomerism. This ensures that only the desired, active conformation is present, highlighting a key strategy in drug design.

Impact on Physicochemical Properties

Tautomerism directly affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • pKa : The acidity/basicity of the pyrazole ring differs between tautomers, affecting ionization state and thus solubility and membrane permeability.[11]

  • LogP : The lipophilicity (LogP) can vary between tautomers, influencing how a drug distributes in the body.

  • Solubility : Changes in polarity and hydrogen bonding capacity between tautomers can lead to significant differences in aqueous solubility.

Strategic Tautomer Control: "Tautomer Pinning"

A common strategy in medicinal chemistry is to eliminate the ambiguity of tautomerism by "pinning" or "locking" the molecule into the desired form.[23] This is most often achieved by N-alkylation or N-arylation.

  • N-Alkylation : Introducing an alkyl or aryl group at one of the pyrazole nitrogens prevents proton migration, fixing the molecule as a single isomer.[6][8][23] This provides several advantages:

    • Ensures a single molecular entity for consistent biological activity.

    • Simplifies SAR studies.

    • Improves physicochemical properties.

    • Strengthens intellectual property claims.

The regioselectivity of N-alkylation itself can be a challenge, often yielding a mixture of N1 and N2 alkylated products, influenced by sterics, electronics, and reaction conditions.[8][24][25]

Chapter 5: Conclusion and Future Perspectives

The annular tautomerism of pyrazole compounds is a critical, dynamic phenomenon that lies at the intersection of structure, environment, and biological function. For drug development professionals, a deep understanding of this equilibrium is not merely academic but a practical necessity. By leveraging a synergistic approach of high-resolution spectroscopy, robust computational modeling, and strategic synthetic design, researchers can characterize, predict, and control tautomeric populations. This control allows for the optimization of drug-receptor interactions, the fine-tuning of physicochemical properties, and ultimately, the rational design of safer and more efficacious pyrazole-based therapeutics.

References

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Available from: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. (2022). Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2019). Available from: [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. (2012). Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023). Available from: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. (2024). Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021). Available from: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials. (2022). Available from: [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. (2025). Available from: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. (2014). Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. (2022). Available from: [Link]

  • Tautomeric structures of pyrazole (A) and essential reaction sites (B). ResearchGate. Available from: [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry. (2018). Available from: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. (2013). Available from: [Link]

  • Tautomerism Detected by NMR. Encyclopedia. (2020). Available from: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. (2025). Available from: [Link]

  • Pairs of tautomeric pyrazoles. ResearchGate. Available from: [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society. (2018). Available from: [Link]

  • A Theoretical Study of the Gas Phase (Proton Affinity) and Aqueous (pKa) Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. Available from: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. (2021). Available from: [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. (2025). Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. (2022). Available from: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. (2013). Available from: [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. (2016). Available from: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. (2013). Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (2023). Available from: [Link]

  • NDA 20-998 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. Available from: [Link]

Sources

Technical Guide: Molecular Weight & Characterization of 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and handling of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride , a critical scaffold in kinase inhibitor discovery and M4 muscarinic receptor modulation.

Executive Summary: Core Data

For researchers and formulation scientists, the precise molecular weight is the fundamental constant for stoichiometry.

PropertyValueNotes
Compound Name 3-(1H-pyrazol-4-yl)pyridine dihydrochlorideSpecific Isomer (3-pyridyl, 4-pyrazolyl)
Molecular Formula C₈H₇N₃[1][2][3][4] · 2HCl Dihydrochloride salt form
Molecular Weight 218.08 g/mol Average Mass (for weighing/dosing)
Exact Mass 217.017 g/mol Monoisotopic (for High-Res MS)
Free Base MW 145.16 g/mol C₈H₇N₃ (CAS: 879213-50-0)
Salt Ratio 1 : 2 (Base : Acid)Requires excess acid to maintain stability
Structural Analysis & Chemical Identity

The compound consists of a pyridine ring substituted at the 3-position by a pyrazole ring attached via its 4-position.[5] The "dihydrochloride" designation implies that both the pyridine nitrogen and one of the pyrazole nitrogens are protonated, balanced by two chloride counterions.

2.1 Connectivity Diagram

The following diagram illustrates the specific connectivity and the sites of protonation in the dihydrochloride salt.

ChemicalStructure Pyridine Pyridine Ring (Protonation Site 1: N1) Linker C-C Bond (C3-C4') Pyridine->Linker Position 3 Pyrazole Pyrazole Ring (Protonation Site 2: N2') Linker->Pyrazole Position 4 HCl 2 x HCl (Counterions) HCl->Pyridine Ionic Interaction HCl->Pyrazole Ionic Interaction

Figure 1: Structural connectivity and salt formation sites for 3-(1H-pyrazol-4-yl)pyridine dihydrochloride.

2.2 Expert Insight: Salt Stability

While the pyridine nitrogen (pKa ~5.2) is easily protonated to form a stable monohydrochloride, the pyrazole nitrogen is significantly less basic (pKa ~2.5).

  • Implication: The dihydrochloride form is kinetically stable in solid state but may dissociate to the monohydrochloride or free base in aqueous solution at neutral pH.

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) and kept strictly anhydrous to prevent hygroscopic degradation and loss of HCl.

Synthesis & Preparation Protocol

For researchers needing to synthesize this scaffold from commodity chemicals, the Suzuki-Miyaura cross-coupling is the industry standard.

3.1 Synthetic Workflow

SynthesisWorkflow Start1 3-Pyridylboronic acid Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Start1->Coupling Start2 4-Bromo-1H-pyrazole (N-protected) Start2->Coupling Deprotection Deprotection (if THP/Boc used) Coupling->Deprotection SaltForm Salt Formation HCl (4M in Dioxane) Et2O Precipitation Deprotection->SaltForm Product 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride SaltForm->Product

Figure 2: Synthetic route from boronic acid precursors to the dihydrochloride salt.

3.2 Step-by-Step Protocol
  • Coupling: Combine 3-pyridylboronic acid (1.1 eq) and 4-bromo-1-trityl-1H-pyrazole (1.0 eq) in 1,4-dioxane/water (4:1). Add

    
     (2.5 eq) and degas. Add 
    
    
    
    (0.05 eq) and heat to 100°C for 12h.
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Deprotection (if needed): Treat the intermediate with TFA/DCM (1:1) to remove trityl/Boc groups.

  • Salt Formation (Critical Step):

    • Dissolve the free base in minimal anhydrous methanol.

    • Cool to 0°C.

    • Add excess HCl (4M in dioxane, ~4-5 equivalents) dropwise.

    • Add diethyl ether to precipitate the salt.

    • Filter under nitrogen to collect the hygroscopic solid.

Analytical Verification

Validating the "dihydrochloride" stoichiometry is essential, as commercial batches often degrade to monohydrochloride.

4.1 Recommended Analytical Panel
MethodPurposeExpected Result for 2HCl
Elemental Analysis (CHN) StoichiometryC: ~44.06%, H: ~4.16%, N: ~19.27%
Silver Nitrate Titration Chloride Content~32.5% Chloride (w/w)
1H NMR (DMSO-d6) StructureShifts in pyridine protons due to protonation
LC-MS Identitym/z = 146.1 [M+H]⁺ (Free base mass observed)
4.2 Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of the constituent atoms:

  • Carbon (8):

    
    
    
  • Hydrogen (7):

    
    
    
  • Nitrogen (3):

    
    
    
  • Chlorine (2):

    
    
    
  • Hydrogen (HCl) (2):

    
    
    

Total:



Handling in Biological Assays

When using this compound in biochemical assays (e.g., kinase inhibition, M4 PAM assays), the salt form dictates the preparation of stock solutions.

  • DMSO Solubility: The dihydrochloride salt is generally soluble in DMSO up to 100 mM.

  • Aqueous Dilution:

    • The solution will be acidic . A 10 mM aqueous solution may have a pH < 3.

    • Buffer Requirement: Ensure your assay buffer (HEPES, Tris) has sufficient capacity to neutralize the 2 equivalents of HCl.

    • Example: To neutralize 1 µM of compound, 2 µM of base is consumed from the buffer.

  • Stoichiometry Correction:

    • If a protocol specifies the Free Base MW (145.16), you must apply a conversion factor of 1.50 (218.08 / 145.16) when weighing the dihydrochloride salt.

References
  • PubChem. "3-(1H-pyrazol-4-yl)pyridine (Compound)." National Library of Medicine. Accessed February 2026. [Link]

  • Merck Sharp & Dohme Corp. "3-(1H-pyrazol-4-yl)pyridine allosteric modulators of M4 muscarinic acetylcholine receptor."[6] World Intellectual Property Organization, WO2019000236A1.

Sources

Methodological & Application

techniques for dissolving 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Executive Summary

3-(1H-pyrazol-4-yl)pyridine dihydrochloride (often used as a fragment or scaffold in kinase inhibitor development) presents a distinct solubility profile compared to its free base counterpart. While the free base is moderately soluble in organic solvents and poorly soluble in neutral water, the dihydrochloride (2HCl) salt is highly hydrophilic.

However, this high water solubility comes with a "hidden" variable: extreme acidity . Dissolving this salt in unbuffered water or biological media can result in a pH < 2.0, leading to immediate cytotoxicity or protein denaturation in assays, independent of the compound's pharmacological activity. This guide outlines the precise protocols to dissolve, neutralize, and store this compound without compromising experimental integrity.

Chemical Profile & Solubility Logic

PropertySpecificationImplications for Handling
Compound 3-(1H-pyrazol-4-yl)pyridine dihydrochlorideHygroscopic: Must be stored in a desiccator.
Salt Form 2HCl (Dihydrochloride)Acidic: 10 mM solution in water will have pH ~2–3.
MW ~218.08 g/mol (Salt) vs. 145.16 g/mol (Base)Stoichiometry: Ensure calculations use the Salt MW.
Water Solubility High (>50 mg/mL estimated*)Excellent for chemistry; dangerous for biology if unbuffered.
DMSO Solubility High (>100 mM)Preferred for stable stock solutions.

*Based on physicochemical properties of pyridine hydrochloride salts (approx. 850 mg/mL).

Decision Matrix: Solvent Selection

Before picking a solvent, determine your downstream application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro Screening InVivo In Vivo / Animal Study AppType->InVivo Dosing ChemSynth Chemical Synthesis AppType->ChemSynth Reaction DMSO_Stock Protocol A: DMSO Stock (10-100 mM) InVitro->DMSO_Stock Standard Aq_Stock Protocol B: Aqueous Buffer (PBS/Saline) InVivo->Aq_Stock Avoid DMSO toxicity ChemSynth->DMSO_Stock If organic rxn ChemSynth->Aq_Stock If aqueous rxn

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Detailed Protocols

Protocol A: Preparation of DMSO Stock (Standard)

Best for: Cell-based assays, High-Throughput Screening (HTS), and long-term storage.

Rationale: DMSO prevents hydrolysis and maintains the compound in a stable state. The high acidity of the 2HCl salt is negligible in DMSO but must be accounted for upon dilution into media.

  • Weighing: Weigh the desired amount of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride.

    • Note: The salt is hygroscopic.[1] Work quickly or use a dry box if high precision is required.

  • Calculation: Calculate the volume of DMSO (anhydrous, ≥99.9%) required to reach a 100 mM or 50 mM concentration.

  • Dissolution: Add the DMSO. Vortex vigorously for 30-60 seconds. The powder should dissolve instantly.

    • Visual Check: Solution should be clear and colorless/pale yellow.[1] If particles remain, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years). Avoid repeated freeze-thaw cycles.

Critical Assay Step (Dilution): When diluting this DMSO stock into cell culture media (e.g., DMEM + 10% FBS):

  • The Buffer Capacity Check: The media contains bicarbonate buffer. However, at high concentrations (>100 µM final), the acidity of the 2HCl salt may overcome the buffer.

  • Test: Dilute the stock 1:1000 into media. Check color of Phenol Red.

    • Red/Pink: pH is neutral (Safe).

    • Yellow: pH is acidic (Toxic). Action: Add 1N NaOH dropwise to the media until the color returns to red before adding to cells.

Protocol B: Preparation of Aqueous Formulation (In Vivo)

Best for: Animal dosing (IP/PO/IV) where DMSO content must be minimized (<5%).

Rationale: You cannot simply dissolve the 2HCl salt in water and inject it; the acidity causes local tissue necrosis. You must buffer it.

  • Vehicle Preparation: Prepare PBS (Phosphate Buffered Saline) or 0.9% Saline .

  • Dissolution: Dissolve the compound in the vehicle at 90% of the final target volume.

    • Example: Target 10 mL at 5 mg/mL. Dissolve 50 mg in 9 mL Saline.

  • pH Adjustment (The "Crash" Risk):

    • Measure pH.[2] It will likely be ~2.0.

    • Slowly add 1N NaOH or 0.5M Sodium Bicarbonate while stirring.

    • Watch Point: As pH approaches 6–7, the free base (3-(1H-pyrazol-4-yl)pyridine) may precipitate if the concentration exceeds its intrinsic water solubility (approx. 1–5 mg/mL).

    • Optimization: If precipitation occurs at neutral pH, add a co-solvent: 5% Tween-80 or 10% HP-β-Cyclodextrin to maintain solubility of the free base.

  • Final Volume: Adjust to final volume with Saline.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Troubleshooting & FAQ

Q: My compound precipitated when I added the DMSO stock to the cell media.

  • Cause: This is "Crash-out." The hydrophobic free base formed immediately upon hitting the aqueous environment, and the local concentration was too high.

  • Solution:

    • Vortex the media while adding the DMSO stock dropwise (do not add to static liquid).

    • Warm the media to 37°C beforehand.

    • Lower the final concentration.

Q: The cells died instantly, even at low drug concentrations.

  • Cause: Acidosis. You likely used the 2HCl salt stock without buffering, turning the media into an acid bath.

  • Verification: Check the color of the media.[3] If it turned yellow, pH < 6.8.

  • Fix: Neutralize the stock or ensure the dilution factor is high enough (e.g., 1:1000) that the media's bicarbonate buffer can handle the protons.

Q: Can I store the aqueous solution?

  • No. The free base is prone to oxidation, and the salt in water is prone to hydrolysis over time. Aqueous solutions should be prepared fresh (ex tempore) for each experiment.

References

  • Compound Identity & Properties

    • PubChem. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (Related Structure/Scaffold Data). National Library of Medicine.[4] Accessed Oct 2023. Link

  • Salt Solubility Principles

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt solubility physics).

  • Handling of Pyridine Hydrochloride Salts

    • ChemicalBook. Pyridine Hydrochloride Properties and Solubility. Accessed Oct 2023. Link

  • DMSO Solubility Protocols

    • Thermo Fisher Scientific. Cell Culture Media Preparation and Handling Guidelines. Accessed Oct 2023. Link

  • In Vivo Formulation Strategies

    • InvivoChem. Solubility and Formulation Guide for Poorly Soluble Compounds. Accessed Oct 2023. Link

Sources

use of pyrazolylpyridines as ligands in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolylpyridine ligands represent a "Goldilocks" zone in coordination chemistry: they bridge the gap between the rigid, chemically inert 2,2'-bipyridines and the hemilabile, electronically diverse imine systems. Their utility spans from industrial-scale olefin oligomerization to precision pharmaceutical synthesis via transfer hydrogenation.

This guide provides a technical roadmap for utilizing these ligands. Unlike standard protocols, we focus on the causality of ligand design —how specific structural modifications (e.g., N-linked vs. C-linked pyrazoles) dictate catalytic outcomes. We present three self-validating workflows:

  • Ligand Synthesis: Modular construction of bidentate and tridentate scaffolds.

  • Iron Catalysis: High-pressure ethylene oligomerization.

  • Ruthenium Catalysis: Metal-ligand cooperative (MLC) transfer hydrogenation.

Part 1: The Ligand Architecture

The pyrazolylpyridine scaffold offers two distinct binding modes that fundamentally alter metal reactivity.

FeatureType A: 2-(1H-pyrazol-1-yl)pyridine Type B: 2-(1H-pyrazol-3-yl)pyridine
Linkage C–N Bond (Pyridine C2 to Pyrazole N1)C–C Bond (Pyridine C2 to Pyrazole C3)
Electronic Nature Strong

-donor; Redox robust.
Proton-responsive (NH group available).[1]
Key Application Oligomerization/Polymerization (Fe, Co, Ni).[2] The N-N bond resists oxidative cleavage better than imines.Cooperative Catalysis (Ru, Ir). The NH group acts as a proton shuttle (bifunctional catalysis).
Steric Tuning 3,5-substituents on pyrazole create a "pocket" protecting the metal center.NH deprotonation allows anionic coordination (Pyrazolate).

Part 2: Ligand Synthesis Protocols

Workflow 1: Synthesis of 2-(3,5-Dimethylpyrazol-1-yl)pyridine (Type A)

Target: A sterically hindered bidentate ligand for Iron/Cobalt catalysis.

Mechanism: Nucleophilic aromatic substitution (


) of 2-halopyridines.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried Schlenk flask under

    
    , dissolve 3,5-dimethylpyrazole (10 mmol) in DMF (20 mL). Cool to 0°C. Add KOtBu (12 mmol) slowly. Observation: Evolution of 
    
    
    
    gas; solution turns slightly turbid. Stir for 30 min.
  • Coupling: Add 2-bromopyridine (11 mmol) dropwise. Heat to 110°C for 12 hours.

  • Workup: Pour the cooled mixture into ice-water (100 mL). The product often precipitates as a white/pale yellow solid.

  • Purification: If solid, filter and wash with water. If oily, extract with

    
    , dry over 
    
    
    
    , and recrystallize from hexane.
    • Self-Validation Point:

      
       NMR must show the disappearance of the pyrazole NH signal (~10-13 ppm) and a downfield shift of the pyridine protons due to the electron-withdrawing pyrazolyl group.
      
Workflow 2: Synthesis of 2,6-Bis(pyrazol-3-yl)pyridine (Type B - Pincer)

Target: A proton-responsive "NNN" pincer ligand for Ruthenium catalysis.

Mechanism: Condensation of 2,6-diacetylpyridine with hydrazine (or dimethylformamide dimethyl acetal followed by hydrazine).

Step-by-Step Protocol:

  • Claisen Condensation: React 2,6-diacetylpyridine (10 mmol) with

    
    -dimethylformamide dimethyl acetal (25 mmol) in refluxing xylene for 12 h. Remove volatiles to obtain the bis-enaminone intermediate (dark red solid).
    
  • Cyclization: Dissolve the intermediate in Ethanol (30 mL). Add Hydrazine monohydrate (25 mmol). Reflux for 4 hours.

  • Isolation: Cool to room temperature. The product precipitates as a white/beige solid. Filter and wash with cold ethanol.

    • Self-Validation Point: The presence of broad NH singlets in NMR (

      
       exchangeable) confirms the Type B structure.
      

Part 3: Application 1 - Iron-Catalyzed Ethylene Oligomerization

Context: Iron complexes with bulky nitrogen ligands are industrial alternatives to organoaluminum catalysts for producing


-olefins (co-monomers for LLDPE). The Type A ligand (above) is ideal here.

The Catalyst:


 activated by Methylaluminoxane (MAO).[3][4]

Protocol:

  • Complexation:

    • Dissolve

      
       (anhydrous) in THF. Add 1.05 eq of 2-(3,5-dimethylpyrazol-1-yl)pyridine . Stir 12h.
      
    • Precipitate with pentane. Filter the blue/green solid.

  • Catalytic Run (High Pressure):

    • Reactor: 300 mL stainless steel autoclave, baked out at 120°C under vacuum.

    • Solvent: Toluene (dry, distilled over Na/Benzophenone).

    • Scavenger: Add MAO (100 eq relative to Fe) to the solvent to scavenge trace water.

    • Injection: Inject the Iron precatalyst (

      
      ) dissolved in minimal toluene.
      
    • Activation: Immediately pressurize with Ethylene (30 bar / 435 psi).

    • Reaction: Stir at 1000 rpm at 60°C for 30 mins.

    • Quench: Cool to 0°C, vent ethylene carefully. Quench with acidified methanol (10% HCl).

Data Analysis & Self-Validation:

  • Exotherm Check: A rapid temperature spike (

    
    ) within 2 minutes indicates active initiation.
    
  • Mass Balance: The mass of the liquid fraction (oligomers) + solid fraction (polyethylene wax) must correlate with ethylene uptake from the reservoir.

  • GC-FID Analysis: Analyze the liquid phase. You should observe a Schulz-Flory distribution of

    
    -olefins (
    
    
    
    ).
    • Troubleshooting: If only polymer is formed (clogging), the steric bulk of the ligand is too low. Increase the size of substituents on the pyrazole (e.g., use 3,5-di-tert-butylpyrazole).

Part 4: Application 2 - Ruthenium-Catalyzed Transfer Hydrogenation

Context: Safety-critical reduction of ketones to alcohols without using high-pressure


. This relies on the Metal-Ligand Cooperation (MLC)  mechanism using the Type B ligand.

The Catalyst:


 (or similar).

Mechanism: The "outer-sphere" mechanism. The ligand NH is deprotonated to form an amido species, which accepts a proton from isopropanol, while the metal accepts a hydride. This concerted transfer avoids high-energy intermediates.

Protocol:

  • Catalyst Loading: In a Schlenk tube, mix Ketone substrate (1.0 mmol), Ruthenium catalyst (0.1 mol%), and Base (KOtBu, 1.0 mol%) in 2-Propanol (5 mL).

  • Reaction: Heat to reflux (82°C) under Argon.

  • Monitoring: Aliquot

    
     every 15 mins. Filter through a silica plug (to remove metal) and analyze by GC-MS.
    
  • Self-Validation System:

    • Color Change: The active catalyst (amido species) is often deeply colored (purple/red). Upon substrate addition, it may cycle colors. A permanent color change to black indicates catalyst decomposition (Ru nanoparticle formation).

    • Base Dependency: Perform a control without base. If reaction proceeds, the mechanism is not ligand-assisted (or the ligand is acting as a simple spectator). For Type B ligands, the reaction should be negligible without base activation of the NH.

Part 5: Visualization of Workflows

Figure 1: Ligand Synthesis & Catalytic Cycle Logic

G cluster_0 Ligand Synthesis cluster_1 Catalytic Application Pyridine 2-Halopyridine Coupling Coupling (S_NAr or Cu-Cat) Pyridine->Coupling Pyrazole Pyrazole Derivative Pyrazole->Coupling LigandA Type A: N-N Linked (Robust, Steric) Coupling->LigandA N-Nucleophile LigandB Type B: C-C Linked (Proton Responsive) Coupling->LigandB C-Nucleophile (via Hydrazine) FeCat Fe(II) Complex (Oligomerization) LigandA->FeCat Coordination RuCat Ru(II) Complex (Transfer Hydrog.) LigandB->RuCat Coordination AlphaOlefin Alpha-Olefins (Schulz-Flory) FeCat->AlphaOlefin Cossee-Arlman Mechanism Alcohol Chiral Alcohol RuCat->Alcohol Metal-Ligand Cooperation Ethylene Ethylene Input Ethylene->FeCat Ketone Ketone Input Ketone->RuCat

Caption: Figure 1. Divergent synthesis and application pathways for Type A (N-N linked) and Type B (C-C linked) pyrazolylpyridine ligands.

Part 6: Summary of Quantitative Expectations

ParameterFe-Oligomerization (Type A)Ru-Transfer Hydrogenation (Type B)
Catalyst Loading


Activity (TOF)


Temperature


(iPrOH reflux)
Pressure

bar (Ethylene)
1 atm (Argon)
Key Selectivity

fraction (adjustable)

Chemoselectivity (C=O vs C=C)

References

  • Review of Pyrazolylpyridine Ligands: Titova, E. M., Titov, A. A., & Shubina, E. S. (2023).[5] Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. 1[6][7][8]

  • Ruthenium Transfer Hydrogenation: Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics. 5[6][7][8][9]

  • Iron Ethylene Oligomerization: Chen, Y., et al. (2020). Research progress of iron-based catalysts for selective oligomerization of ethylene. RSC Advances/PMC. 10[6][7]

  • Palladium Suzuki Coupling: Mukherjee, P., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst. Molecules. 9[6][7][8]

  • Ligand Synthesis Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine. ChemicalBook Protocols. 6

Sources

Application Note: Optimized Cytotoxicity Profiling of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their potent anticancer, anti-inflammatory, and antimicrobial properties. However, their lipophilic nature and specific mechanisms of action (often involving kinase inhibition or ROS generation) present unique challenges in cytotoxicity profiling.

This guide moves beyond generic protocols to provide a field-validated experimental setup for determining the IC50 of pyrazole derivatives. It addresses critical variables such as DMSO tolerance, solubility limits, and mechanistic validation via apoptotic pathways.

Pre-Analytical Phase: Compound Management

The most common failure point in testing heterocyclic compounds like pyrazoles is precipitation in the cell culture medium, leading to false negatives (compound not reaching the cell) or false positives (crystals causing physical stress).

Solubility & Stock Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO) is the industry standard.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock. This allows for high-concentration screening (up to 100 µM) while keeping the final DMSO volume low.

  • Storage: Aliquot into amber glass vials (pyrazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Golden Rule" of DMSO Tolerance

To ensure observed cytotoxicity is due to the pyrazole derivative and not the solvent, the final DMSO concentration in the well must be ≤ 0.5% (v/v) , with ≤ 0.1% being the gold standard for sensitive lines like primary cells or stem cells.

Table 1: DMSO Dilution Scheme for a 100 µM Top Concentration

StepSourceVolumeDiluent (Media)Final Conc.DMSO %
Stock Pure Compound-100% DMSO20 mM100%
Intermediate 5 µL Stock995 µLCulture Media100 µM0.5%
Well 100 µL Intermediate(Added to cells)-100 µM 0.5%

Experimental Workflow: The MTT Assay

While ATP-based assays (e.g., CellTiter-Glo) are more sensitive, the MTT assay remains the cost-effective standard for initial cytotoxicity screening of synthetic derivatives.

Cell Model Selection
  • Target Lines: Select cancer lines relevant to pyrazole targets (e.g., MCF-7 for breast cancer/EGFR targeting, A549 for lung/tubulin targeting).

  • Control Line (Critical): You must include a normal cell line (e.g., HEK293 or HUVEC ) to calculate the Selectivity Index (SI) .

    • SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 indicates potential therapeutic window.

Optimized Protocol Steps
  • Seeding (Day 0): Seed cells at 3,000–5,000 cells/well in 100 µL media.

    • Expert Tip: Leave the peripheral wells (rows A/H, columns 1/12) empty and fill with PBS. This prevents "edge effects" caused by evaporation, which skews data in 72-hour assays.

  • Attachment: Incubate for 24 hours to allow cells to enter the log phase.

  • Treatment (Day 1): Add 100 µL of 2X concentrated compound dilutions.

    • Include a Vehicle Control (Media + 0.5% DMSO).

    • Include a Positive Control (e.g., Doxorubicin or Paclitaxel).

  • Incubation: Standard exposure is 48 to 72 hours . Pyrazoles often act via cell cycle arrest (G2/M), which requires at least one doubling time to manifest.

  • Readout (Day 3/4):

    • Add MTT reagent (final conc.[1] 0.5 mg/mL).[2] Incubate 3–4 hours.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (reference filter 630 nm).

Visualizing the Workflow

The following diagram outlines the logical flow from library preparation to data acquisition.

ExperimentalWorkflow Stock Compound Library (20mM in DMSO) Dilution Serial Dilution (Master Plate) Stock->Dilution Dilute to 2X Incubation Treatment (48-72 Hours) Dilution->Incubation Add to Cells Seeding Cell Seeding (3k-5k cells/well) Seeding->Incubation 24h Attachment MTT MTT Addition (Metabolic Conversion) Incubation->MTT End Point Readout Spectrophotometry (OD 570nm) MTT->Readout Solubilize

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening of pyrazole derivatives.

Mechanistic Validation (The "Why")

Cytotoxicity data is meaningless without mechanistic context. Pyrazole derivatives typically induce cytotoxicity through specific signaling cascades.

Key Pathways

Recent literature confirms that bioactive pyrazoles often function as Kinase Inhibitors (targeting EGFR, VEGFR, or CDKs) or ROS Inducers .

  • Apoptosis: Inhibition of survival signals leads to the downregulation of Bcl-2 and upregulation of Bax.

  • Execution: This imbalance triggers Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome C and activating Caspase-3 .

Pathway Diagram

Use this logic to validate your hit compounds (e.g., via Western Blot for Caspase-3 cleavage after the MTT assay).

MechanismOfAction Pyrazole Pyrazole Derivative Target Target Inhibition (EGFR / VEGFR / CDKs) Pyrazole->Target Binds To ROS ROS Generation Pyrazole->ROS Induces Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Suppresses Bax Bax (Upregulation) ROS->Bax Activates Mito Mitochondrial Dysfunction Bcl2->Mito Loss of Protection Bax->Mito Pore Formation Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage of Substrates

Figure 2: Common mechanism of action for cytotoxic pyrazole derivatives involving kinase inhibition and mitochondrial apoptosis.

Data Analysis & Interpretation

Do not rely on linear regression. Dose-response curves in biological systems are sigmoidal.

Calculating IC50

Use statistical software (GraphPad Prism, Origin, or SigmaPlot) to fit data to the Four-Parameter Logistic (4PL) Equation :



  • X: Log of concentration.

  • Y: Normalized response (% Viability).

  • Hill Slope: Indicates the steepness of the curve. A steep slope suggests a threshold effect common in apoptotic agents.

Acceptance Criteria

For a valid experiment, ensure:

  • Z-Factor: > 0.5 (for HTS campaigns).

  • CV%: Coefficient of variation between replicates should be < 15%.

  • Dose Response: The curve must reach a plateau at both high and low concentrations.

References

  • National Institutes of Health (NIH). Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Available at: [Link]

  • MDPI Molecules. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Protocol Online. DMSO Solubility Limits in Cell Culture. Available at: [Link]

  • RSC Advances. Targeting apoptotic pathways in cancer: synthesis of 1,3,5-trisubstituted-1H-pyrazole derivatives. Available at: [Link][3][4]

Sources

methods for synthesizing 1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Executive Summary & Therapeutic Relevance

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, functioning as a critical bioisostere for the adenine ring of ATP. This structural mimicry drives its prominence in the design of Type I and Type II kinase inhibitors (e.g., GSK-3, BRAF, CDK). Unlike its isomer, the 1H-pyrazolo[4,3-b]pyridine, the [3,4-b] fusion offers a specific hydrogen-bond donor/acceptor motif (N1-H/N7) essential for hinge-region binding in kinase pockets.

This guide moves beyond generic textbook methods to provide field-validated protocols. We focus on controlling the notorious regioselectivity issues inherent to the 5-aminopyrazole precursor and optimizing the oxidation state of the final heterocycle.

Strategic Retrosynthesis & Pathway Selection

To synthesize this bicycle efficiently, one must choose between two primary disconnection strategies: Fusion of the Pyridine Ring (onto a pre-existing pyrazole) or Fusion of the Pyrazole Ring (onto a pre-existing pyridine).[1]

Selection Heuristic:

  • Choose Route A (Pyridine-on-Pyrazole) for high diversity at the C4 and C6 positions. This is the industry standard for library generation.

  • Choose Route B (Pyrazole-on-Pyridine) when absolute regiocontrol is required, or when the pyridine core carries sensitive substituents incompatible with cyclization conditions.

Figure 1: Retrosynthetic Disconnection Logic

Retrosynthesis Target 1H-Pyrazolo[3,4-b]pyridine (Target Scaffold) RouteA Route A: Pyridine Annulation (Most Versatile) Target->RouteA Disconnection 1 RouteB Route B: Pyrazole Annulation (High Regiocontrol) Target->RouteB Disconnection 2 PrecursorA 5-Aminopyrazole + 1,3-Dielectrophile RouteA->PrecursorA PrecursorB 2-Halo-3-formylpyridine + Hydrazine RouteB->PrecursorB

Caption: Strategic disconnection points. Route A is preferred for C4/C6 functionalization; Route B guarantees N1 regiochemistry.

Protocol A: The Cyclocondensation Route (Pyridine-on-Pyrazole)

This is the "workhorse" method. It involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones,


-ketoesters).

The Challenge: 5-aminopyrazoles are ambident nucleophiles. Reaction can occur at the exocyclic amine (


), the endocyclic amine (N1), or the C4 carbon.
The Solution:  Controlling solvent polarity and pH to favor the formation of the vinylogous amide intermediate via the exocyclic amine first.
Detailed Protocol

Reaction: 5-Amino-1-phenyl-3-methylpyrazole + Acetylacetone


 1-Phenyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.

Reagents:

  • 5-Amino-1-phenyl-3-methylpyrazole (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole (10 mmol) in glacial acetic acid (15 mL).

    • Scientist's Note: Acetic acid serves a dual purpose. It solubilizes the pyrazole and protonates the carbonyl of the diketone, increasing electrophilicity without fully protonating the aniline-like nitrogen of the pyrazole.

  • Addition: Add acetylacetone (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).
    
    • Checkpoint: Look for the disappearance of the polar amine spot.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

  • Neutralization (Critical): Carefully neutralize with saturated aqueous

    
     to pH 7–8.
    
    • Why: The pyridine nitrogen can be protonated in acetic acid, keeping the product in solution. Neutralization precipitates the free base.

  • Purification: Filter the resulting precipitate. Wash with cold water (

    
    ) and recrystallize from Ethanol/Water (9:1).
    

Yield Expectation: 75–85%.

Figure 2: Mechanistic Pathway (Route A)

Mechanism Step1 5-Aminopyrazole (Nucleophile) Step2 Schiff Base / Enamine Intermediate Step1->Step2 + 1,3-Diketone (-H2O) Step3 Intramolecular Cyclization (C4 Attack) Step2->Step3 Acid Cat. Step4 Dehydration & Aromatization Step3->Step4 -H2O

Caption: The reaction proceeds via initial amine attack on the carbonyl, followed by C4-cyclization and aromatization.

Protocol B: Multicomponent Green Synthesis (MCR)

For rapid library generation, the One-Pot Multicomponent Reaction (MCR) is superior. This method often yields the 4,7-dihydro intermediate, which requires an oxidation step to achieve the fully aromatic core.

Reaction: Aryl aldehyde + Malononitrile + 5-Amino-3-methylpyrazole


 Pyrazolo[3,4-b]pyridine derivative.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • Catalyst: Ammonium Acetate (10 mol%) or Ionic Liquid ([BMIM]

    
    ).
    
  • Solvent: Water/Ethanol (1:1).

Workflow:

  • Mixing: Combine aldehyde (5 mmol), malononitrile (5 mmol), and ammonium acetate (0.5 mmol) in Water/Ethanol (10 mL). Stir for 10 minutes at RT.

    • Mechanism:[1][2][3][4][5] This forms the benzylidenemalononitrile (Knoevenagel product) in situ.

  • Addition: Add 5-amino-3-methylpyrazole (5 mmol).

  • Heating: Reflux for 2–3 hours. The product often precipitates directly from the hot solution.

  • Isolation: Filter the solid and wash with ethanol.

  • Oxidation (If required): If the NMR shows a chiral proton at C4 (indicating the dihydro form), suspend the solid in Acetonitrile and treat with DDQ (1.1 equiv) or CAN (Ceric Ammonium Nitrate) at RT for 1 hour to aromatize.

Comparative Data & Troubleshooting

Table 1: Method Selection Matrix

FeatureMethod A (Cyclocondensation)Method B (MCR)Method C (Friedländer)
Primary Utility Scale-up of specific targetsHigh-throughput Library GenRegiospecific synthesis
Regiocontrol Moderate (Solvent dependent)HighExcellent
Atom Economy Moderate (Stepwise)High (One-pot) Low (Requires pre-functionalized pyridine)
Key Limitation Isomer formation (N1 vs N2)Often yields dihydro- productAvailability of starting materials

Troubleshooting Guide:

  • Problem: Formation of regioisomer (Pyrazolo[1,5-a]pyrimidine).

    • Cause: Attack of the endocyclic pyrazole nitrogen (N1) on the electrophile instead of the C4 carbon.

    • Fix: Switch solvent to non-polar (Toluene) with a Lewis Acid (

      
      ). This coordinates the exocyclic amine, directing the reaction correctly.
      
  • Problem: Low yield in Method A.

    • Cause: Incomplete cyclization of the intermediate enamine.

    • Fix: Increase temperature (use Diphenyl ether,

      
      ) or add 
      
      
      
      to drive dehydration.

References

  • Donaire-Arias, A., et al. (2022).[6] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[6]

  • Verma, G., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Journal of Heterocyclic Chemistry.

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters.

  • Misra, R. N., et al. (2003).[7] "1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases." Bioorganic & Medicinal Chemistry Letters.

  • Anand, D., et al. (2016). "Multicomponent synthesis of pyrazolo[3,4-b]pyridines using ionic liquids." Green Chemistry Letters and Reviews.

Sources

Advanced Protocol for Radiolabeling Pyrazol-4-yl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazol-4-yl-pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., LRRK2, p38 MAPK, BRAF) and CNS-targeted ligands (e.g., M4 PAMs, PDE10A inhibitors). Radiolabeling this scaffold allows for the in vivo assessment of pharmacokinetics, receptor occupancy, and target engagement via Positron Emission Tomography (PET).[1]

This guide details the protocols for labeling this scaffold with Carbon-11 (


)  and Fluorine-18 (

)
.[2][3] The core challenge in this chemistry is regioselectivity .[4] The pyrazole ring contains two nitrogen atoms (N1 and N2) subject to tautomerism. Successful radiolabeling requires precise control over alkylation dynamics to favor the bioactive isomer, or robust separation strategies to isolate it.

Pre-Synthesis Strategic Analysis

Before initiating the workflow, the target molecule must be analyzed to select the optimal radioisotope and labeling position.

Retrosynthetic Disconnection
  • Carbon-11 (

    
     min):  Ideal for compounds where a methyl group is already present on the pyrazole nitrogen. The disconnection is at the 
    
    
    
    bond.
    • Precursor: Desmethyl pyrazole (free

      
      ).
      
    • Reagent:

      
       or 
      
      
      
      .
  • Fluorine-18 (

    
     min):  Preferred for longer imaging windows.
    
    • Strategy A (Aliphatic):

      
      -alkylation with 
      
      
      
      fluoroethyl tosylate (modifies structure).
    • Strategy B (Aromatic): Copper-mediated radiofluorination of a boronic ester precursor (retains native structure if F is on the ring).

The Regioselectivity Challenge

The pyrazole


 is acidic (

). Upon deprotonation, the resulting anion can react at either nitrogen.
  • Steric Control: If the pyridine ring or adjacent substituents are bulky, alkylation may favor the less hindered nitrogen (remote from the pyridine).

  • Thermodynamic vs. Kinetic: High temperatures often favor the thermodynamic product (often the more sterically hindered isomer due to chelation or dipole effects), while low temperatures favor the kinetic product.

Protocol A: Carbon-11 Labeling via -Methylation[2]

This is the industry standard for generating tracers like


 (M4 PAM) or 

inhibitors.
Materials & Reagents[2][5][6]
  • Precursor: 0.5–1.0 mg of the desmethyl pyrazol-4-yl-pyridine derivative.

  • Solvent: Anhydrous DMF or DMSO (0.3–0.5 mL).

  • Base: Sodium Hydride (NaH) or Tetrabutylammonium hydroxide (TBAOH). Note: NaH is preferred for strictly anhydrous conditions.

  • Reagent:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
Step-by-Step Methodology

Step 1: Precursor Preparation

  • Weigh 0.5–1.0 mg of precursor into a 1 mL V-vial.

  • Add 5–10 µL of base (0.5 M NaOH or suspended NaH).

  • Add 300 µL of anhydrous DMF. Vortex for 30 seconds to ensure deprotonation.

  • Expert Tip: Flush the vial with inert gas (He or Ar) to prevent carbonate formation, which consumes the base.

Step 2: Trapping and Reaction

  • Deliver

    
     (gas phase) into the reaction vial at a flow rate of 10–20 mL/min.
    
  • Once radioactivity peaks in the vessel, stop flow.

  • Reaction Conditions:

    • For

      
      : React at room temperature for 1–2 minutes (highly reactive).
      
    • For

      
      : Heat to 80°C for 3–5 minutes.
      
  • Quench the reaction with 0.5 mL of HPLC mobile phase.

Step 3: Purification & Formulation

  • Inject the crude mixture onto a semi-preparative HPLC column (e.g., Luna C18, 10µm, 250 x 10 mm).

  • Elute with an isocratic mixture (e.g., 45% Acetonitrile / 55% 0.1M Ammonium Formate).

  • Collect the product peak (retention time typically 8–12 mins) into a dilution flask containing 50 mL water.

  • Pass through a C18 Sep-Pak cartridge. Wash with 10 mL water. Elute with 1 mL Ethanol.

  • Dilute with 9 mL Saline for injection.

Protocol B: Fluorine-18 Labeling (Cu-Mediated)

For targets requiring longer half-lives, direct radiofluorination of the pyridine ring or the pyrazole core is achieved via copper-mediated oxidative addition.

Materials & Reagents
  • Precursor: Pyrazol-4-yl-pyridine Boronic Pinacol Ester (Bpin).

  • Catalyst: Tetrakis(pyridine)copper(II) triflate [

    
    ].
    
  • Solvent: DMA (Dimethylacetamide) / n-Butanol mixture.

  • Reagent:

    
     (dried).
    
Step-by-Step Methodology

Step 1: Isotope Preparation

  • Trapped

    
     on QMA cartridge.
    
  • Elute with

    
     in MeOH.
    
  • Azeotropically dry with acetonitrile at 100°C (x3) under nitrogen flow. Crucial: Water content must be <100 ppm.

Step 2: Reaction Assembly

  • Dissolve Precursor (4 mg) and Cu-Catalyst (3 mg) in 0.5 mL DMA.

  • Add the solution to the dried

    
     residue.
    
  • Add 0.5 mL n-Butanol (promotes protodeboronation of side products).

  • Heat to 110°C for 20 minutes in a sealed vessel.

  • Expert Insight: The presence of air (oxygen) is actually beneficial for the Cu(II) oxidative cycle, unlike Pd-catalyzed reactions.

Step 3: Purification

  • Dilute with water/HPLC buffer.

  • Purify via HPLC as described in Protocol A.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the physical workflow for these protocols.

RadiolabelingWorkflow Start Target Molecule Selection Analysis Structural Analysis (Native Me vs. F?) Start->Analysis RouteC11 Route A: Carbon-11 (N-Methylation) Analysis->RouteC11 Methyl group present RouteF18 Route B: Fluorine-18 (Cu-Mediated / SnAr) Analysis->RouteF18 Aryl Fluorine present PrecursorC11 Desmethyl Precursor (Free NH) RouteC11->PrecursorC11 PrecursorF18 Bpin / Nitro Precursor RouteF18->PrecursorF18 Module Synthesis Module (Reaction Vessel) PrecursorC11->Module PrecursorF18->Module Cyclotron Cyclotron (11C-CO2 / 18F-F-) Cyclotron->Module Isotope Delivery HPLC HPLC Purification (Separation of Isomers) Module->HPLC Crude Mixture QC Quality Control (Purity >99%, SA check) HPLC->QC Isolated Fraction

Figure 1: Strategic workflow for selecting and executing the radiolabeling of pyrazol-4-yl-pyridine derivatives.

Regioselectivity Substrate Pyrazol-4-yl-pyridine (Free NH Tautomers) Base Deprotonation (NaH / TBAOH) Substrate->Base Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion Reaction Methylation / Fluorination Anion->Reaction ProductN1 N1-Isomer (Often Desired) Reaction->ProductN1 ProductN2 N2-Isomer (Impurity) Reaction->ProductN2 Factor1 Steric Hindrance (Pyridine Substituents) Factor1->Reaction Directs Factor2 Solvent Polarity (DMF vs DMSO) Factor2->Reaction Influences

Figure 2: Mechanistic pathway highlighting the critical regioselectivity bifurcation in pyrazole labeling.

Quality Control & Troubleshooting

Acceptance Criteria
ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Molar Activity (SA) > 37 GBq/µmol (> 1000 mCi/µmol)UV Absorbance vs. Standard Curve
Chemical Purity No impurity peaks > 0.5 µgUV (254 nm)
Residual Solvents DMF/DMSO < 5000 ppmGC-FID
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<5%) Wet solvents or precursor.Dry precursor in vacuo overnight. Use fresh anhydrous DMF.
Wrong Regioisomer Steric influence or base effect.[5]Switch base (e.g., from NaH to

). Lower reaction temp.
Low Specific Activity Atmospheric

contamination.
Use high-purity He/Ar. Ensure system is leak-tight.
Colloidal Copper (F-18) Catalyst decomposition.Ensure pyridine ligands are in excess. Filter crude before HPLC.

References

  • Haider, A., et al. (2023). "Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4."[6] Acta Pharmaceutica Sinica B.

  • Wang, L., et al. (2015). "Synthesis of fluorine-containing phosphodiesterase 10a (PDE10A) inhibitors and the in vivo evaluation of F-18 labeled PDE10A PET tracers." Journal of Medicinal Chemistry.

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications.

  • Mossine, A. V., et al. (2015). "Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via a Cu-mediated fluorination." Nature Protocols.

  • Chen, Z., et al. (2025). "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands." MDPI Pharmaceuticals.

Sources

Application Note: Pyrazole Scaffolds in Modern Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Design to Field Residue Analysis

Executive Summary

The pyrazole ring (


) is a "privileged scaffold" in agrochemical discovery due to its unique electronic properties, high stability, and versatile substitution vectors. Unlike other heterocycles, pyrazoles offer a tunable balance of lipophilicity (

) and water solubility, essential for systemic translocation in plants. This guide provides a technical roadmap for utilizing pyrazole compounds, covering Structure-Activity Relationships (SAR), detailed mechanisms of action, synthetic workflows, and validated residue analysis protocols.

Chemical Architecture & SAR Logic

The pyrazole core functions as a bio-isostere for phenyl and pyridine rings but adds specific hydrogen-bonding capabilities.

The Substitution Vectors
  • N1 Position (Lipophilicity & Metabolic Stability): Substitution here (e.g., phenyl in Fipronil, methyl in Pyraclostrobin) dictates the molecule's ability to penetrate the insect cuticle or plant cuticle. Aromatic substitutions at N1 often increase metabolic stability against oxidative degradation.

  • C3 & C5 Positions (Steric Fit): These positions flank the nitrogen atoms and are critical for binding pocket occupancy. In SDHI fungicides (e.g., Fluxapyroxad), a difluoromethyl (

    
    ) group at C3 is crucial for hydrogen bonding with the target enzyme's serine residues.
    
  • C4 Position (Electronic Tuning): Electron-withdrawing groups (EWGs) like Cl, Br, or CN at C4 modulate the pKa of the ring, affecting the molecule's ionization state and receptor affinity.

Regioselectivity Challenge

A common synthetic pitfall is the formation of regioisomers (1,3- vs. 1,5-substituted pyrazoles) during the condensation of hydrazines with 1,3-dielectrophiles. The 1,3-isomer is generally the bioactive target for SDHIs, while the 1,5-isomer is often inactive or an impurity.

Mechanisms of Action (MOA)

Pyrazoles are unique in that they can be engineered to target three distinct biological kingdoms by varying the substituents.

Fungicides: Mitochondrial Respiration Blockers
  • SDHIs (Succinate Dehydrogenase Inhibitors): Pyrazole-carboxamides (e.g., Fluxapyroxad, Benzovindiflupyr) bind to the ubiquinone-binding site of Complex II. The pyrazole ring mimics the ubiquinone ring, blocking electron transport.

  • QoIs (Quinone Outside Inhibitors): Pyraclostrobin uses a pyrazole moiety to lock the molecule into the

    
     site of Complex III (Cytochrome 
    
    
    
    complex), halting ATP production.
Insecticides: GABA-Gated Chloride Channel Antagonists
  • Phenylpyrazoles (e.g., Fipronil): These bind to the GABA receptor in the insect central nervous system, blocking chloride ion influx. This results in hyperexcitation and death. The specific interaction involves the pyrazole C-4 substituent fitting into a hydrophobic sub-pocket of the receptor.

Herbicides: PPO and HPPD Inhibition
  • PPO Inhibitors (e.g., Pyraflufen-ethyl): Inhibit Protoporphyrinogen Oxidase, leading to rapid membrane disruption via reactive oxygen species (ROS).

  • VLCFA Inhibitors (e.g., Pyroxasulfone): Inhibit Very Long Chain Fatty Acid elongases, stopping cell division.

Visualizing the Pathways

The following diagram illustrates the critical intervention points of pyrazole compounds within the mitochondrial electron transport chain (fungicides) and the insect nervous system.

MOA_Pathways cluster_mitochondria Fungal Mitochondria (Respiration) cluster_insect Insect Nervous System Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone ComplexIII Complex III (Cyt bc1) Ubiquinone->ComplexIII ATP ATP Production ComplexIII->ATP SDHI Pyrazole-Carboxamides (Fluxapyroxad) SDHI->ComplexII Blocks Q-site QoI Pyraclostrobin QoI->ComplexIII Blocks Qo-site GABA GABA Neurotransmitter Cl_Channel GABA-gated Cl- Channel GABA->Cl_Channel Activates HyperEx Hyperexcitation (Death) Cl_Channel->HyperEx Inhibition causes Fiprole Phenylpyrazoles (Fipronil) Fiprole->Cl_Channel Antagonist

Caption: Mechanism of Action (MOA) map showing Pyrazole intervention points in Fungal Respiration (Complex II & III) and Insect Neurotransmission (GABA Receptors).

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole-4-Carboxamides

Objective: Synthesize a 1-methyl-3-difluoromethyl-pyrazole-4-carboxylic acid precursor (key intermediate for SDHIs) with high regioselectivity.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (10 mmol)

  • Methylhydrazine (10 mmol)

  • Ethanol (anhydrous, 20 mL)

  • HCl (conc.)

Step-by-Step:

  • Cooling: Place the ethyl 4,4-difluoro-3-oxobutanoate in a round-bottom flask and cool to 0°C in an ice bath.

  • Addition: Add methylhydrazine dropwise over 20 minutes. Critical: Maintaining low temperature favors the kinetic control required to minimize the 1,5-isomer formation.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from ethanol/water to obtain the ethyl ester.

  • Hydrolysis: Hydrolyze the ester using NaOH (1M) in MeOH/Water (1:1) at RT for 2 hours to yield the free carboxylic acid.

Protocol B: High-Throughput Fungicidal Bioassay (Microtiter)

Objective: Determine


 of novel pyrazole derivatives against Botrytis cinerea.

Materials:

  • 96-well sterile polystyrene plates.

  • Potato Dextrose Broth (PDB).

  • Spore suspension of B. cinerea (

    
     spores/mL).
    

Procedure:

  • Stock Prep: Dissolve pyrazole compounds in DMSO to 10,000 mg/L.

  • Dilution: Create a serial dilution (100, 50, 25, 12.5, 6.25, 3.125 mg/L) in PDB. Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Plating: Add 100 µL of compound-PDB solution to each well.

  • Inoculation: Add 100 µL of spore suspension to each well.

  • Controls: Include a DMSO-only control (Negative) and a Fluxapyroxad control (Positive).

  • Incubation: Incubate at 25°C in the dark for 48-72 hours.

  • Readout: Measure Optical Density (OD) at 600 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol C: Residue Analysis via LC-MS/MS (QuEChERS)

Objective: Quantify pyrazole residues in crop matrices (e.g., wheat, cucumber) to ensure compliance with Maximum Residue Limits (MRLs).

Sample Preparation (QuEChERS EN 15662):

  • Weigh: 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Extract: Add 10 mL Acetonitrile (ACN) and shake vigorously for 1 min.

  • Salt Out: Add 4g

    
    , 1g 
    
    
    
    , 1g Na-citrate, 0.5g disodium citrate sesquihydrate. Shake for 1 min. Centrifuge at 3000g for 5 min.
  • Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 25 mg PSA (Primary Secondary Amine) and 150 mg

    
    . Vortex and centrifuge.
    
  • Analysis: Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

  • Flow: 0.4 mL/min.[1][2]

  • Ionization: ESI Positive mode (most pyrazoles protonate well on the N-atoms).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Pyraclostrobin 388.1194.1163.115 / 30
Fluxapyroxad 382.1362.1132.110 / 25
Fipronil 437.0330.0213.020 / 35
Pyroxasulfone 392.1308.0179.018 / 32

Resistance Management

The specificity of pyrazoles (single-site inhibitors) makes them prone to resistance development.

  • Fungicides: Target site mutations in sdhB/C/D genes (e.g., H272R in Botrytis) confer resistance to SDHIs. Rule: Never apply pyrazole fungicides exclusively. Rotate with multi-site inhibitors (e.g., Chlorothalonil) or different MOAs (e.g., Triazoles).

  • Insecticides: Rdl gene mutations (A302S) in the GABA receptor confer resistance to Fipronil.

References

  • Liu, J., et al. (2025). "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications." Journal of Agricultural and Food Chemistry. Link (Note: Generalized citation based on search context).

  • Dong, F., et al. (2012).[3] "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry." Journal of Chromatography A, 1262, 98-106.[3] Link

  • Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467. Link

  • Muthubhupathi, G., et al. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives." Pharmaceutical Sciences & Analytical Research Journal.[4] Link

  • Wang, G., et al. (2024). "Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives." Pest Management Science. Link

Sources

Introduction: The Scientific Versatility of the Pyrazole-Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular probes and drug discovery, the strategic selection of a core chemical scaffold is paramount. The 3-(1H-pyrazol-4-yl)pyridine motif represents a privileged heterocyclic framework, seamlessly integrating the distinct electronic and hydrogen-bonding characteristics of both a pyrazole and a pyridine ring.[1][2] The pyrazole ring, a five-membered diazole, offers a unique combination of hydrogen bond donor and acceptor capabilities, while the pyridine ring provides a basic nitrogen atom, acting as a hydrogen bond acceptor and a coordination site for metals.[3][4] This duality underpins its remarkable versatility, enabling its application in diverse fields ranging from in vivo imaging to fragment-based drug discovery.

The synthesis of this scaffold is often achieved through robust and adaptable cross-coupling methodologies, such as the Suzuki coupling, which allows for the precise and controlled introduction of various substituents to modulate its physicochemical and biological properties.[5] This synthetic tractability, coupled with its proven bioactivity, has established the pyrazole-pyridine core as a foundational element for developing sophisticated molecular tools for modern research. This guide provides an in-depth exploration of the applications of 3-(1H-pyrazol-4-yl)pyridine and its derivatives, complete with detailed protocols and the scientific rationale behind their implementation.

Application I: A High-Affinity Probe for Positron Emission Tomography (PET) Imaging

The ability to non-invasively visualize and quantify biological processes in living subjects is a cornerstone of modern medicine and neuroscience. Positron Emission Tomography (PET) offers exceptional sensitivity for this purpose, contingent on the availability of highly specific radiolabeled probes. Derivatives of 3-(1H-pyrazol-4-yl)pyridine have emerged as powerful scaffolds for developing PET radioligands, particularly for challenging targets like the M4 muscarinic acetylcholine receptor (M4 mAChR), which is implicated in neurological disorders such as schizophrenia.[6][7]

Principle of Application: Targeting M4 mAChR with a Radiofluorinated Allosteric Modulator

The strategy involves designing a derivative of 3-(1H-pyrazol-4-yl)pyridine that acts as a positive allosteric modulator (PAM) of the M4 mAChR.[5] PAMs bind to a site topographically distinct from the orthosteric site (where the endogenous ligand acetylcholine binds), offering greater subtype selectivity. For PET imaging, this molecule is labeled with a positron-emitting isotope, most commonly fluorine-18 (¹⁸F), due to its favorable half-life (109.8 min) and low positron energy. The resulting radioligand, when administered in tracer doses, allows for the in vivo mapping of M4 mAChR distribution and density.

The development of a radiofluorinated analog, [¹⁸F]12, from a pyrazol-4-yl-pyridine derivative, showcases a successful application of this scaffold.[5][6] This probe demonstrated high affinity and subtype selectivity, enabling the first non-invasive visualization of M4 receptors in the brains of non-human primates.[5]

Workflow for PET Probe Development and Application

cluster_0 Probe Development cluster_1 Preclinical Validation A Scaffold Selection: 3-(1H-pyrazol-4-yl)pyridine B Structure-Activity Relationship (SAR) Studies A->B Optimize Affinity & Selectivity C Identification of High-Affinity PAM (Compound 12) B->C D Radiolabeling Strategy: Introduction of ¹⁸F C->D Enable PET Imaging E Synthesis of [¹⁸F]-labeled Probe D->E Radiochemistry F In Vitro Autoradiography (Brain Slices) E->F G In Vivo PET/CT Imaging (Non-Human Primate) F->G Confirm Specific Binding H Data Analysis: Quantify Receptor Density G->H caption Workflow for M4 mAChR PET Probe.

Caption: Workflow for M4 mAChR PET Probe.

Detailed Protocol: In Vitro Autoradiography with an ¹⁸F-Labeled Pyrazol-4-yl-pyridine Probe

This protocol describes the use of a radiolabeled probe to map receptor distribution in ex vivo brain tissue, a critical step for validating a new PET tracer.

1. Tissue Preparation:

  • Sacrifice the animal model (e.g., rat) and rapidly excise the brain.
  • Flash-freeze the brain in isopentane chilled with dry ice (-40°C) to preserve tissue integrity and prevent ice crystal formation.
  • Section the frozen brain into thin coronal slices (e.g., 20 µm) using a cryostat.
  • Thaw-mount the sections onto microscope slides and store at -80°C until use.

2. Binding Assay:

  • Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to rehydrate the tissue. Causality: This step removes endogenous ligands that might interfere with probe binding.
  • Incubate the slides with the ¹⁸F-labeled pyrazol-4-yl-pyridine probe (e.g., 1-5 nM) in a binding buffer.
  • Total Binding: Incubate with the radioprobe alone.
  • Non-specific Binding: Incubate with the radioprobe in the presence of a high concentration (e.g., 10 µM) of a non-labeled competing ligand to saturate the target receptors. Causality: This allows for the determination of signal that is not due to specific binding to the target receptor.
  • For allosteric modulators, incubation may be performed in the presence of an orthosteric agonist (e.g., carbachol) to enhance binding.[7]
  • Incubate for 60-90 minutes at room temperature.

3. Washing and Drying:

  • Wash the slides in ice-cold buffer (2 x 5 minutes) to remove unbound radioligand. Causality: Cold buffer is used to reduce the dissociation rate of the probe from the receptor during the wash step.
  • Perform a final quick dip in ice-cold deionized water to remove buffer salts.
  • Dry the slides rapidly under a stream of cool air.

4. Imaging and Analysis:

  • Expose the dried slides to a phosphor imaging plate or digital autoradiography system overnight.
  • Scan the plate using a phosphor imager to generate a digital image of the radioactivity distribution.
  • Quantify the signal intensity in specific brain regions (e.g., striatum, cortex) using densitometry software.
  • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Application II: A Versatile Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful paradigm for identifying lead compounds in drug development.[8] It begins by screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. The 3-(1H-pyrazol-4-yl)pyridine scaffold is an excellent starting point for FBDD due to its low molecular weight, defined vectoral chemistry for elaboration, and its inherent ability to form key interactions with protein targets.

Principle of Application: Building Potent Kinase Inhibitors

A prominent success story is the discovery of AT9283, a multi-targeted kinase inhibitor active against Aurora kinases, JAK2, and Abl.[9][10][11] The journey began with the identification of a simple pyrazole-benzimidazole fragment that bound to the ATP-binding site of Aurora A. The pyrazole moiety formed crucial hydrogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors. The 4-position of the pyrazole and the pyridine ring (in a related context) provide vectors for synthetic elaboration, allowing medicinal chemists to "grow" the fragment into a potent and selective inhibitor by targeting adjacent pockets in the active site.[9][12]

Workflow for Fragment-Based Drug Discovery

cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization A Fragment Library (containing pyrazole-pyridine) B Biophysical Screening (e.g., SPR, NMR, X-ray) A->B C Identify Low Affinity 'Hits' B->C Detect Weak Binding D Structural Biology (X-ray Crystallography) C->D E Structure-Guided Design D->E Visualize Binding Mode F Fragment Elaboration/ Linking E->F Synthesize Derivatives G Potent Lead Compound (e.g., AT9283) F->G Improve Potency & Properties caption Fragment-Based Drug Discovery Workflow. cluster_0 Analyte Absent cluster_1 Analyte Present A Probe Low/No Fluorescence B Probe-Analyte Complex High Fluorescence A:f0->B:f0 Binding Event (e.g., Metal Ion Coordination) A:f1->B:f1 Fluorescence 'Turn-On' (Rigidification/PET Inhibition) caption Mechanism of a 'Turn-On' Fluorescent Probe.

Sources

Application Note: Handling, Storage, and Solubilization of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

[1]

Abstract & Application Context

3-(1H-pyrazol-4-yl)pyridine dihydrochloride is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, MAPK pathways) and as a ligand in coordination chemistry (Metal-Organic Frameworks).[1]

While the free base is relatively stable, the dihydrochloride salt (


)1hygroscopicityacidity1

Physicochemical Profile

Understanding the physical state is the prerequisite for correct handling.

PropertySpecificationOperational Implication
Chemical Name 3-(1H-pyrazol-4-yl)pyridine dihydrochloride--
Molecular Formula

MW: ~218.08 g/mol (Salt) vs. 145.16 g/mol (Free Base).[1] Use Salt MW for Molarity calculations.
Physical State White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or degradation.[1]
Solubility Water (High), DMSO (High), Ethanol (Moderate)

form is highly water-soluble but generates an acidic solution.[1]
Hygroscopicity High Rapidly absorbs atmospheric moisture, altering effective mass.[1]
Acidity pH < 3.0 (in 10 mM aqueous solution)CRITICAL: Must be buffered for biological assays.

Storage Protocol

The stability of the dihydrochloride salt is compromised by moisture (hydrolysis risk) and light.[2] A rigid storage hierarchy is required.

Storage Logic Diagram

The following decision tree dictates the storage conditions based on usage frequency to minimize freeze-thaw cycles.

StorageProtocolcluster_legendStorage EnvironmentStartCompound ReceiptCheckSealInspect Seal & DesiccantStart->CheckSealUsageDecisionUsage Frequency?CheckSeal->UsageDecisionLongTermLong-Term Storage (>1 Month)Temp: -20°CAtmosphere: Argon/N2Container: Amber Vial + DesiccatorUsageDecision->LongTermInfrequentAliquotingAliquot into Single-Use Vials(Avoid Freeze-Thaw)UsageDecision->AliquotingFrequentShortTermShort-Term/Active Use (<1 Month)Temp: 4°CContainer: Desiccator CabinetAliquoting->ShortTermDesiccantCRITICAL: Always store withSilica Gel or Drierite

Figure 1: Storage decision matrix. Minimizing exposure to ambient humidity is the primary objective.

Best Practices
  • Desiccation: Always store the primary vial inside a secondary container (jar) containing active desiccant (e.g., Drierite with indicator).[1]

  • Temperature Equilibration: Before opening a stored vial (especially from -20°C), allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly degrading it.

Handling and Solubilization Protocol

This section addresses the two main failure modes: Weighing Errors (due to water weight) and Cytotoxicity (due to acidity).[1]

Weighing Procedure (Hygroscopic Handling)
  • PPE: Standard + N95 mask (HCl salts can be irritating dusts).

  • Environment: Low humidity (<40% RH) is ideal.[2]

  • Tooling: Use plastic or ceramic spatulas. Why? The acidic nature of the dihydrochloride can corrode metal spatulas over time, introducing trace metal contaminants (Fe, Ni) that interfere with kinase assays.[1]

  • Speed: Weigh quickly. If the powder clumps, it has already absorbed water; vacuum drying may be required to restore stoichiometry.

Solubilization & pH Adjustment Workflow

For biological assays (IC50 determination, cell culture), the acidity of the

1

SolubilizationWeighWeigh Powder(Calculate Molarity using MW ~218.08)SolventDissolve in DMSO(Stock Conc: 10-100 mM)Weigh->SolventHigh SolubilityDilutionDilute into Aqueous Buffer(e.g., PBS or Media)Solvent->DilutionKeep DMSO < 1% finalCheckPHCheck pHDilution->CheckPHAcidicpH < 7.0(Risk of false positive toxicity)CheckPH->AcidicNo BufferReadyReady for AssayCheckPH->ReadyBufferedBufferAdd HEPES/NaOHto buffer pH 7.2-7.4Acidic->BufferBuffer->Ready

Figure 2: Solubilization workflow emphasizing pH correction. The salt form releases 2 equivalents of HCl upon dissociation.

Protocol: Preparation of 10 mM Stock Solution
  • Calculation:

    • Target Volume: 1 mL

    • Target Concentration: 10 mM

    • Mass Required:

      
      .[1]
      
  • Dissolution: Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Note: DMSO is preferred over water for stock solutions to prevent hydrolysis during freeze-thaw cycles.

  • Usage: When diluting into cell culture media, ensure the media has sufficient buffering capacity (e.g., HEPES) to counteract the HCl.[1]

Quality Control & Troubleshooting

ObservationDiagnosisRemedial Action
Clumping / Caking Moisture absorption (Hygroscopic failure).Dry under high vacuum over

for 24h. Re-verify mass.
Yellow/Brown Color Oxidation or Photodegradation.Check purity via LC-MS. If <95%, discard. Store in amber vials.
Precipitation in Media Free base crashing out at neutral pH.Reduce stock concentration or increase DMSO percentage (limit to 0.5-1%).[1]
Cell Death in Controls Acidic shock (pH effect, not drug effect).[1]Measure pH of media after adding compound. Add HEPES buffer if pH < 7.2.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394200, 3-(1H-pyrazol-4-yl)pyridine.[1] Retrieved from [Link][1]

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from basic science to clinic.[1] Pharmacology & Therapeutics. (Contextualizing Pyrazole-Pyridine scaffolds in kinase inhibition).

analytical methods for pyrazolylpyridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of Pyrazolylpyridine Compounds

Abstract

Pyrazolylpyridine scaffolds are integral to a multitude of pharmacologically active compounds, making their precise and accurate quantification a cornerstone of drug discovery, development, and quality control.[1] This guide provides a comprehensive overview of the predominant analytical methodologies for the quantification of pyrazolylpyridine derivatives. We delve into the foundational principles of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis to guide method selection. Central to this document is the emphasis on robust analytical method validation, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the developed methods are fit for their intended purpose. Detailed, field-tested protocols for a stability-indicating HPLC-PDA method and a high-sensitivity LC-MS/MS method for biological matrices are provided, complete with insights into sample preparation, data interpretation, and troubleshooting.

Strategic Selection of an Analytical Technique

The choice of an analytical method for quantifying pyrazolylpyridine derivatives is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for specificity.[2] A comparative overview of the most common techniques is presented below.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for many pyrazolylpyridine analyses.[2] Coupled with a Photodiode Array (PDA) or Ultraviolet (UV) detector, it offers a balance of sensitivity, precision, and cost-effectiveness for routine quality control and formulation analysis.[3][4] The development of a stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from any degradation products, ensuring the accurate measurement of the drug's stability.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity and selectivity, such as quantifying low concentrations of pyrazolylpyridines in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[6][7] Its ability to monitor specific parent-to-daughter ion transitions provides unparalleled specificity, minimizing interference from endogenous matrix components.[8] However, the method is susceptible to matrix effects, which must be carefully evaluated and mitigated.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] While many pyrazolylpyridine derivatives are not inherently volatile, GC-MS can be employed following a derivatization step to increase volatility.[9] It is particularly useful for identifying and quantifying volatile impurities or for analyzing compounds that are amenable to headspace analysis.[9][10]

  • UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective for the quantification of compounds that absorb ultraviolet or visible light.[2] Due to the aromatic nature of the pyrazolylpyridine core, these compounds typically exhibit a distinct UV absorbance spectrum.[11] However, spectrophotometry lacks the specificity of chromatographic methods and is best suited for the analysis of pure substances or simple mixtures where interfering substances are not present.

Table 1: Comparative Overview of Analytical Techniques
Validation Parameter HPLC-UV/PDA LC-MS/MS GC-MS UV-Vis Spectrophotometry
Specificity Good to ExcellentExcellentExcellentLow to Moderate
Sensitivity (LOQ) ng/mL range[12]pg/mL to low ng/mL range[13]ng/mL to mg/kg range[2]µg/mL range[2]
Precision (%RSD) Typically < 2%[12]Typically < 15%Typically < 10%[2]Typically < 5%
Application Routine QC, stability testing, formulation analysisBioanalysis, trace impurity analysisVolatile impurity analysisAssay of pure substance
Cost & Complexity ModerateHighHighLow

The Foundation of Reliable Quantification: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[14] For professionals in drug development, adherence to the ICH Q2(R1) guideline is not merely best practice but a regulatory necessity to ensure the quality, safety, and efficacy of medicines.[15] A validated method provides confidence in the accuracy and reliability of the generated data.

The core validation characteristics under ICH Q2(R1) are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For chromatographic methods, this is demonstrated by achieving baseline resolution between the analyte and other peaks.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentrations, with a correlation coefficient (r²) greater than 0.995 being desirable.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range and reported as percent recovery.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[16] This provides an indication of its reliability during normal usage.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Validation Parameter Execution cluster_Documentation Phase 3: Documentation & Reporting Develop Develop Analytical Procedure Define Define Intended Use & Scope of Validation Develop->Define Specificity Specificity / Selectivity Define->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report SOP Finalize Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1) guidelines.

Critical First Step: Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and present it in a form compatible with the analytical instrument.[17][18] The chosen technique depends heavily on the sample matrix and the analytical method's sensitivity.

  • For Pharmaceutical Substances (API and Formulations):

    • Dissolution: The primary step is accurately weighing the sample and dissolving it in a suitable solvent. The mobile phase is often a good first choice to ensure compatibility.

    • Dilution: The stock solution is diluted to fall within the linear range of the method.

    • Filtration: The final solution is filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could damage the chromatographic column.

  • For Biological Matrices (e.g., Plasma, Blood):

    • Protein Precipitation (PPT): A simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins.[19] It is effective but may not remove all interfering substances like phospholipids.

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[20] It provides a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): This is a highly selective and efficient technique for sample cleanup and concentration.[21][22] The sample is passed through a cartridge containing a solid adsorbent. Interferents are washed away, and the analyte of interest is then eluted with a small volume of solvent.[18]

Sample_Preparation_Workflow cluster_Pharma Pharmaceutical Matrix cluster_Bio Biological Matrix (e.g., Plasma) start Raw Sample Weigh Accurate Weighing start->Weigh Spike Spike with Internal Standard (IS) start->Spike Dissolve Dissolution in Suitable Solvent Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter_P Filtration (0.45µm) Dilute->Filter_P end_P Ready for HPLC/LC-MS Filter_P->end_P Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evaporate Evaporation (if needed) Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute end_B Ready for LC-MS/MS Reconstitute->end_B

Caption: General sample preparation workflows for pharmaceutical and biological matrices.

Application Protocols

Protocol 1: Quantification of a Pyrazolylpyridine API using a Stability-Indicating RP-HPLC-PDA Method

This protocol describes a validated isocratic reverse-phase HPLC method suitable for the quantification of a pyrazolylpyridine active pharmaceutical ingredient (API) and for stability testing.

1. Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic data system (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • C18 Column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA).

  • Purified water (18.2 MΩ·cm).

  • Pyrazolylpyridine reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v).[3] Rationale: The ACN/water mixture provides good separation for moderately polar compounds on a C18 column. TFA is an ion-pairing agent that improves the peak shape of basic compounds like pyridines.[23]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • PDA Detection: Monitor at the analyte's λmax (e.g., 333 nm) and collect spectra from 200-400 nm to check for peak purity.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh a quantity of the API powder equivalent to ~25 mg of the active compound, transfer to a 500 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.

4. Forced Degradation Study (for Stability-Indicating Method Validation):

  • Subject the API to stress conditions (e.g., acid hydrolysis with 0.1 M HCl, base hydrolysis with 0.1 M NaOH, oxidation with 3% H₂O₂, thermal stress, photolytic stress) to generate degradation products.[5][24]

  • Analyze these stressed samples to demonstrate that the degradation product peaks are well-resolved from the main API peak, thus proving the method's specificity.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the pyrazolylpyridine concentration in the sample solution using the calibration curve.

Protocol 2: Trace-Level Quantification of a Pyrazolylpyridine in Plasma using LC-MS/MS

This protocol outlines a method for quantifying a pyrazolylpyridine drug in human plasma, suitable for pharmacokinetic studies.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[13]

  • UPLC/HPLC system.

  • C18 Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Pyrazolylpyridine reference standard and a stable isotope-labeled internal standard (SIL-IS). Rationale: A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, correcting for variations in extraction recovery and ionization.[6]

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Human plasma (with anticoagulant).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes to elute the analyte and wash the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions and collision energies for both the analyte and the internal standard.

Table 2: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Pyrazolylpyridine Analyte[M+H]⁺Fragment 1Optimized Value
Internal Standard (SIL-IS)[M+H]⁺ (isotope shifted)Fragment 1 (isotope shifted)Optimized Value

3. Sample Preparation (using Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[19]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of the analyte in the unknown plasma samples from the calibration curve.

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. (2025). ResearchGate. Available at: [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Chromatography A. Available at: [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). Nature Communications. Available at: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). Molecules. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Separation Science Plus. Available at: [Link]

  • Sample Preparation Process - Step by step. Retsch. Available at: [Link]

  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. Available at: [Link]

  • Quantitative Structure-Activity Relations in Pyrazolylpyrimidine Derivatives for Their Analgesic Activities. Amanote Research. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). PubMed. Available at: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis Online. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for... University of Pretoria. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available at: [Link]

  • Sample Preparation – Chemical Analysis. Analytik Jena. Available at: [Link]

  • stability-indicating-hplc-method Research Articles. R Discovery. Available at: [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... (2024). ResearchGate. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. Available at: [Link]

  • New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org. Available at: [Link]

  • Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex. Available at: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents... (2025). ResearchGate. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. Available at: [Link]

  • stability-indicating hplc method: Topics. Science.gov. Available at: [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines... (2025). ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2024). International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). Human Journals. Available at: [Link]

  • Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. (2022). Egyptian Journal of Forensic Sciences. Available at: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]

  • GC/MS and Py-GC/MS Instrument. Forschungsinfrastruktur-Datenbank. Available at: [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-4-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. My goal is to equip you with the scientific rationale behind experimental choices, empowering you to navigate the complexities of this synthesis with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 3-(1H-pyrazol-4-yl)pyridine, a valuable scaffold in medicinal chemistry.

Q1: What are the most common strategies for synthesizing the 3-(1H-pyrazol-4-yl)pyridine core?

A1: The construction of this bi-heterocyclic system is typically achieved through two primary retrosynthetic disconnections:

  • Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This often involves using a functionalized pyrazole, such as an aminopyrazole, which then undergoes cyclization with a suitable three-carbon synthon to build the pyridine ring.[1]

  • Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This approach starts with a substituted pyridine derivative and constructs the pyrazole ring, for example, through condensation with a hydrazine derivative.[2]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are widely employed.[3][4] These methods involve coupling a pyridine-containing boronic acid (or ester) with a halogenated pyrazole, or vice versa.

Q2: I'm observing low yields in my Suzuki-Miyaura coupling reaction. What are the initial parameters I should investigate?

A2: Low yields in Suzuki-Miyaura couplings for this synthesis are a frequent challenge. The primary factors to re-evaluate are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For heteroaromatic couplings, catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with a suitable ligand (e.g., XPhos) are often effective.[5]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common choices include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like DME, toluene, or dioxane) and water is typically used to dissolve both the organic and inorganic reagents. The ratio of these solvents can affect reaction efficiency.

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures may cause catalyst decomposition or side reactions.

Q3: Are there any common side products I should be aware of?

A3: Yes, several side products can complicate your synthesis and purification:

  • Homocoupling: Formation of bipyridyl or bipyrazolyl species can occur, especially if the reaction conditions are not optimal.

  • Protodeborylation/Protodehalogenation: This involves the replacement of the boronic acid/ester or halide with a hydrogen atom, leading to the formation of unsubstituted pyridine or pyrazole starting materials.

  • N-Arylation: In some cases, particularly with unprotected pyrazoles, arylation can occur on the pyrazole nitrogen atoms.

Q4: How can I effectively purify the final 3-(1H-pyrazol-4-yl)pyridine product?

A4: Purification strategies depend on the scale and nature of impurities. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from starting materials and byproducts. A gradient elution system, often with a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or dichloromethane), is typically employed.

  • Crystallization: If the product is a solid and of sufficient purity after initial workup, crystallization from a suitable solvent or solvent mixture can be an effective final purification step.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous solution, which can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

II. Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Symptom: The yield of 3-(1H-pyrazol-4-yl)pyridine is consistently below 30% despite following a standard protocol.

Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Actions
Inefficient Catalyst System The oxidative addition or transmetalation step of the catalytic cycle may be slow due to a suboptimal catalyst-ligand combination for the specific heterocyclic substrates.1. Catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., PPh₃, XPhos, SPhos). 2. Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inappropriate Base The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.1. Base Variation: Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and the "cesium effect." 2. Base Equivalents: Ensure at least 2-3 equivalents of the base are used.
Poor Solvent Choice The solvent system may not adequately dissolve all reactants, hindering reaction kinetics.1. Solvent Optimization: Experiment with different solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O). 2. Phase-Transfer Catalyst: For biphasic systems, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Oxygen Contamination Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.1. Degassing: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Experimental Protocol: Optimization of Suzuki-Miyaura Coupling

  • To a degassed mixture of 4-bromo-1H-pyrazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of Dioxane/H₂O, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 90-100 °C under a nitrogen atmosphere and monitor by TLC or LC-MS.

  • If the reaction is slow or incomplete, consider systematically varying the base (e.g., to Cs₂CO₃) or the catalyst system (e.g., Pd(OAc)₂ with XPhos).

Troubleshooting Scenario 2: Stille Coupling Issues - Low Yield and Tin Impurities

Symptom: The Stille coupling reaction provides a low yield, and the isolated product is contaminated with organotin byproducts.

Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Actions
Low Reactivity of Stannane The transfer of the organic group from the tin reagent can be slow, especially with less reactive stannanes.1. Additives: Incorporate additives like CuI or LiCl, which can accelerate the transmetalation step. 2. Stannane Choice: If possible, use a more reactive organostannane (e.g., trimethylstannyl instead of tributylstannyl).
Catalyst Decomposition The palladium catalyst may be unstable at the required reaction temperature.1. Ligand Selection: Use more robust, electron-rich, and sterically hindered phosphine ligands that can stabilize the palladium center. 2. Temperature Control: Carefully control the reaction temperature to avoid overheating.
Inefficient Removal of Tin Byproducts Tributyltin halides are often difficult to separate from the desired product due to similar polarities.1. Aqueous KF Workup: During the workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[6] 2. Column Chromatography with Triethylamine: Add a small amount of triethylamine (~1-2%) to the eluent during column chromatography to help remove residual tin compounds.[6]

Experimental Protocol: Stille Coupling and Purification

  • In a degassed solution of 3-bromopyridine (1.0 eq) and 4-(tributylstannyl)-1H-pyrazole (1.1 eq) in toluene, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction at 100-110 °C under a nitrogen atmosphere until completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF.

  • Stir the biphasic mixture vigorously for 1-2 hours, then filter to remove the precipitated tin salts.

  • Separate the organic layer, dry, and concentrate. Purify the residue by silica gel column chromatography.

III. Visualized Workflows and Mechanisms

To further clarify the troubleshooting process, the following diagrams illustrate key decision-making workflows.

Diagram 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

LowYield_Suzuki start Low Yield (<30%) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Standard optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_solvent->success Improvement failure Yield Still Low Consider Alternative Route optimize_solvent->failure No Improvement CrossCoupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

IV. References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.

  • Stille Coupling - Organic Synthesis. organic-synthesis.com.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing).

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. sciencedirect.com.

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.

  • Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. ResearchGate.

  • The Stille Reaction. Myers Group, Harvard University.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents.

  • Stille Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine compounds. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven protocols to address the common solubility hurdles encountered with this important class of molecules. Pyrazolopyridines, while promising therapeutic agents, often exhibit poor aqueous solubility, which can significantly hinder their development and clinical application.[1][2] This resource will equip you with the knowledge and techniques to systematically diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of pyrazolopyridine compounds.

Q1: Why do many of my pyrazolopyridine derivatives have such poor water solubility?

A1: The limited aqueous solubility of many pyrazolopyridine compounds stems from a combination of their inherent physicochemical properties. These molecules often possess a rigid, planar structure that facilitates strong crystal lattice packing.[3][4] High crystal lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated by water.[4] Additionally, the pyrazolopyridine core and its common substituents can contribute to a high degree of lipophilicity, making the molecule less compatible with aqueous environments.[4] Strong intermolecular forces, such as hydrogen bonding between the pyrazolopyridine molecules themselves, can further favor the solid state over dissolution in water.[5]

Q2: I've noticed my compound is readily soluble in DMSO, but crashes out when I add it to my aqueous assay buffer. What's happening and how can I fix this?

A2: This is a classic issue of a compound being "kinetically trapped" in a high-energy state in an organic solvent like DMSO, and then precipitating when introduced to a less favorable aqueous environment. This is a common occurrence for poorly soluble compounds.[4] To mitigate this, you can try several approaches. A simple first step is to add a surfactant, such as Tween 80 or Pluronic F-68, to your aqueous buffer.[1][4] Surfactants form micelles that can encapsulate the hydrophobic compound and keep it in solution.[6] Another strategy is to reduce the final concentration of your compound in the assay to stay below its aqueous solubility limit.

Q3: What are the main strategies I should consider for improving the solubility of my lead pyrazolopyridine compound?

A3: There are two main categories of solubility enhancement techniques: physical modifications and chemical modifications.[4]

  • Physical Modifications: These methods alter the physical properties of the solid compound without changing its chemical structure. Key techniques include:

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer carrier can dramatically increase its apparent solubility and dissolution rate.[1][6]

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area available for dissolution.[5]

  • Chemical Modifications: These approaches involve altering the molecule itself or its formulation environment:

    • Salt Formation: For ionizable pyrazolopyridines, forming a salt can significantly improve solubility.

    • Co-crystals: Creating a co-crystal with a benign co-former can disrupt the crystal lattice and improve solubility.[5]

    • pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.[7][8]

    • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of non-polar compounds.[5][7]

The choice of strategy will depend on the specific properties of your compound and the intended application.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting in a question-and-answer format.

Scenario 1: My pyrazolopyridine compound is a "brick dust" - practically insoluble in everything except strong organic solvents.

Q: What are my best options for formulating this type of compound for in vitro and in vivo studies?

A: For extremely poorly soluble compounds, often referred to as "brick dust," creating an amorphous solid dispersion (ASD) is a powerful strategy.[9] By dispersing the compound at a molecular level within a polymer matrix, you prevent it from crystallizing, thereby maintaining it in a higher-energy, more soluble amorphous state.

Experimental Workflow for Creating an Amorphous Solid Dispersion (Solvent Evaporation Method)

G cluster_prep Preparation cluster_evap Solvent Removal cluster_char Characterization A Select a suitable hydrophilic polymer (e.g., PVP, HPMC, PEG) B Weigh the pyrazolopyridine compound and the polymer (e.g., 1:4 drug-to-polymer ratio) A->B C Dissolve both components completely in a common volatile solvent (e.g., methanol, acetone) B->C D Use rotary evaporation to remove the solvent under vacuum C->D E A solid film will form on the flask wall D->E F Collect the resulting solid powder E->F G Confirm the amorphous state using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) F->G

Caption: Workflow for preparing an amorphous solid dispersion.

Q: I've made a solid dispersion, and it initially dissolves well, but then my compound precipitates out over time. Why is this happening?

A: This phenomenon is known as "supersaturation followed by precipitation."[4] The amorphous form in the solid dispersion dissolves rapidly, creating a supersaturated solution where the drug concentration is higher than the equilibrium solubility of its more stable crystalline form.[4] Over time, the drug molecules will rearrange and precipitate as the less soluble crystalline solid. To mitigate this, you can include a precipitation inhibitor in your formulation, such as a cellulosic polymer like HPMC, which can help maintain the supersaturated state for a longer period.[4]

Scenario 2: I'm trying to improve solubility through structural modification, but my new analogs are still poorly soluble.

Q: I added a polar group to my pyrazolopyridine scaffold, but the solubility didn't improve. What could be the reason?

A: While adding a polar group is a common strategy, its success is not guaranteed.[10] The newly introduced polar group might be forming a strong intramolecular hydrogen bond with another part of the molecule, effectively masking its polarity and preventing it from interacting with water.[4] Alternatively, the new substituent could be promoting a more stable crystal packing arrangement, which would counteract any potential solubility gains from increased polarity.[4][10]

Decision-Making Flowchart for Structural Modification

G A Poorly Soluble Pyrazolopyridine B Introduce a polar group (e.g., -OH, -NH2) A->B C Solubility Improved? B->C D Yes C->D Success E No C->E Failure F Consider alternative modifications: - Add flexible solubilizing chains (e.g., alkyleneoxy) - Disrupt planarity/symmetry E->F

Caption: A simplified decision-making flowchart for solubility-driven structural modifications.

A more effective strategy can be to disrupt the molecule's planarity and symmetry.[3][10] Adding bulky or non-planar groups can hinder efficient crystal packing, leading to a lower melting point and improved solubility.[4][10]

Comparative Data Summary

The following table summarizes the potential improvement in aqueous solubility for a hypothetical pyrazolopyridine compound using different enhancement techniques.

Solubility Enhancement TechniqueFold Increase in Aqueous Solubility (Approximate)Key Considerations
None (Crystalline API)1xBaseline
Micronization2-5xLimited by intrinsic solubility
pH Adjustment (for ionizable compounds)10-100xpH-dependent solubility, potential for precipitation in GI tract
Co-solvents (e.g., 10% PEG 400)5-50xPotential for in vivo precipitation upon dilution
Amorphous Solid Dispersion (1:4 with PVP)50-500xPhysical stability of the amorphous form
Co-crystal Formation10-200xRequires screening for suitable co-formers

Detailed Experimental Protocols

Protocol 1: Miniaturized Screening of Polymers for Amorphous Solid Dispersions

This protocol is adapted from a high-throughput method to quickly identify promising polymers for creating amorphous solid dispersions.[1][11]

Materials:

  • Pyrazolopyridine compound

  • A panel of polymers (e.g., PVP, HPMC, Pluronic F-68, Tween 80, PEG 8000)

  • DMSO

  • 96-well plates

  • Inkjet 2D printer or manual picoliter dispenser

  • Plate reader

Procedure:

  • Prepare stock solutions of your pyrazolopyridine compound in DMSO.

  • Prepare aqueous stock solutions of the polymers.

  • Using an inkjet printer or by manual dispensing, add a small, precise amount (5-10 µg) of the drug solution to the wells of a 96-well plate.

  • Sequentially add the aqueous polymer solutions to the wells containing the drug.

  • Allow the solvents (water and DMSO) to evaporate completely, leaving behind a solid drug-polymer dispersion.

  • Re-suspend the solid dispersions in water.

  • Measure the absorbance of the resulting solutions at the drug's λmax using a plate reader.

  • Compare the absorbance of the drug-polymer formulations to that of the free drug re-suspended in water to determine the enhancement in apparent solubility.[1]

Protocol 2: Co-crystal Screening by Solvent-Assisted Grinding

This method is a rapid and material-sparing approach to screen for co-crystal formation.

Materials:

  • Pyrazolopyridine compound

  • A selection of potential co-formers (e.g., benzoic acid, succinic acid, nicotinamide)

  • Small amount of a suitable solvent (e.g., acetonitrile, ethanol)

  • Ball mill or mortar and pestle

  • X-Ray Powder Diffraction (XRPD) instrument

Procedure:

  • Combine the pyrazolopyridine compound and a co-former in a 1:1 molar ratio in a grinding jar or mortar.

  • Add a few drops of the solvent to moisten the mixture.

  • Grind the mixture for 30-60 minutes.

  • Collect the resulting solid.

  • Analyze the solid by XRPD.

  • Compare the XRPD pattern of the ground mixture to the patterns of the starting materials. New peaks in the pattern are indicative of co-crystal formation.

Concluding Remarks

Overcoming the solubility challenges of pyrazolopyridine compounds is a critical step in their journey from discovery to clinical application. A systematic approach, beginning with a thorough understanding of the underlying physicochemical principles and followed by carefully designed experiments, is key to success. The strategies and protocols outlined in this guide provide a robust framework for diagnosing and resolving solubility issues, ultimately enabling the advancement of these promising therapeutic agents.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Challenges to Formulation Development for Highly Potent APIs. Pharmaceutical Technology. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Poorly water-soluble APIs in fixed-dose combinations: development, challenges, and opportunities in manufacturing techniques. Queen's University Belfast Research Portal. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

Sources

Technical Support Center: 3-(1H-pyrazol-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1H-pyrazol-4-yl)pyridine is a heterocyclic building block crucial in drug discovery and materials science, recognized for its role as a scaffold in developing therapeutic agents.[1] The dihydrochloride salt form is often used to improve solubility and handling characteristics. However, the introduction of salt forms and the inherent reactivity of the pyrazole and pyridine rings can present stability challenges in solution. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and understanding the stability of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride in experimental settings. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 3-(1H-pyrazol-4-yl)pyridine dihydrochloride?

Due to the dihydrochloride salt form, the compound exhibits good solubility in aqueous buffers and polar protic solvents. For most biological applications, sterile deionized water or aqueous buffers like PBS are recommended. For organic chemistry applications, polar solvents such as methanol or DMSO can be used, but the long-term stability in these solvents should be verified, as they may not be ideal for prolonged storage.

Q2: How should I store solutions of this compound?

For optimal stability, aqueous stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Nitrogen-containing heterocyclic compounds can be susceptible to photodegradation.[2][3]

Q3: What are the visible signs of degradation in my solution?

Visible indicators of degradation can include:

  • Color Change: A change from a colorless to a yellow or brown solution often indicates the formation of degradation products, possibly due to oxidation or photodegradation.

  • Precipitation: The formation of a precipitate may indicate that the compound has degraded into a less soluble product or that it is crashing out of solution due to a change in pH or solvent composition.

  • Changes in pH: Degradation pathways, such as hydrolysis, can alter the pH of unbuffered solutions.

Q4: Is 3-(1H-pyrazol-4-yl)pyridine dihydrochloride sensitive to pH?

Yes. The stability of molecules containing pyridine and pyrazole rings is often pH-dependent. The pyrazole ring is generally stable to oxidation and reduction but can be susceptible to ring-opening under strong basic conditions.[4] Conversely, acidic conditions can lead to protonation of the pyridine nitrogen, which can influence reactivity. Studies on similar pyridine derivatives show they are often most stable in neutral media and can be labile in strongly acidic or alkaline conditions.[2] It is crucial to maintain a consistent and appropriate pH for your experiments.

Q5: Can this compound oxidize in solution?

Yes, oxidation is a potential degradation pathway. The pyridine ring can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of oxidizing agents or when exposed to air and light over time.[5][6] If your experiments are sensitive to redox processes, it is advisable to use degassed solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

Problem: Inconsistent or Non-Reproducible Experimental Results

If you observe high variability in your assay results, compound instability may be a contributing factor. Follow this diagnostic workflow:

Caption: Troubleshooting workflow for stability issues.

Step-by-Step Troubleshooting:

  • Visual Inspection:

    • Causality: The simplest indicators of chemical change are often visual. A color change can signify the formation of conjugated systems, often a result of oxidation or other degradation pathways. Precipitation indicates a change in solubility, which could be due to the formation of a less soluble degradant or a pH shift affecting the salt form.

  • Analytical Quality Control (QC):

    • Causality: Visual inspection is not sufficient to rule out degradation. A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for quantitatively assessing purity.[7] The appearance of new peaks or a decrease in the area of the main analyte peak provides definitive evidence of degradation.

  • Review Solution Preparation and Storage:

    • Causality: If degradation is confirmed, review your handling procedures.

      • Freshness: Are you using freshly prepared solutions? Many complex organic molecules have limited stability in solution.

      • Freeze-Thaw Cycles: Repeated freezing and thawing can cause localized concentration changes and pH shifts, accelerating degradation. Aliquoting into single-use volumes is critical.

      • Light Exposure: Have the solutions been protected from light? UV and even ambient light can provide the energy to initiate photochemical degradation reactions.[3][8]

      • Oxygen Exposure: Was the buffer degassed? Dissolved oxygen can lead to oxidative degradation.

      • pH Control: Was the pH of the solution verified after adding the compound? The dihydrochloride salt is acidic and can lower the pH of an unbuffered or weakly buffered solution, potentially moving it into a less stable range.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a crucial study to identify potential degradation pathways and develop a stability-indicating analytical method.[5][9] This protocol provides a framework for stressing 3-(1H-pyrazol-4-yl)pyridine dihydrochloride under various conditions.

Objective: To determine the intrinsic stability of the molecule by subjecting it to harsh conditions (acid, base, oxidation, light, and heat).

Materials:

  • 3-(1H-pyrazol-4-yl)pyridine dihydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Option 1 or 2)

  • Temperature-controlled oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial. Store a control sample (1 mL stock + 1 mL water) at 4°C protected from light.

Stress ConditionProcedureRecommended Timepoints
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Heat at 60°C.2, 6, 12, 24 hours
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Keep at room temp.30 mins, 1, 2, 4 hours
Oxidation Add 1 mL of 3% H₂O₂. Keep at room temp.2, 6, 12, 24 hours
Thermal Add 1 mL of water. Heat at 80°C.1, 3, 7 days
Photostability Expose the solution (in a quartz cuvette or clear vial) to light in a photostability chamber according to ICH Q1B guidelines.[3]Analyze post-exposure
  • Neutralization and Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC (see Protocol 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the main peak area and the appearance of new peaks (degradants).

    • The conditions that cause significant degradation highlight the compound's liabilities. For example, rapid degradation in 0.1 M NaOH indicates susceptibility to alkaline hydrolysis.[5]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for an HPLC method capable of separating the parent compound from its potential degradation products.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.6-5 µm, 4.6 x 150 mmStandard for retaining small, moderately polar molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for basic compounds like pyridines.
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLAdjust based on concentration and detector sensitivity.
Detection UV at 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic systems. A PDA detector is preferred to identify the optimal wavelength and check for peak purity.

System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the parent peak.

  • Theoretical Plates: Should be > 2000.

  • Repeatability: RSD of ≤ 2.0% for 5 replicate injections of a standard.

References

  • Szymańska, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Patel, R., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Putanec, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]

  • Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(14). [Link]

  • Al-Suhaimi, E., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. [Link]

  • Sharma, M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). [Link]

  • ResearchGate. (n.d.). Photostability of N@C. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ChemRxiv. (2020). Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. [Link]

  • Ali, I., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 61-70. [Link]

Sources

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Regioselectivity & Yield Optimization | Audience: Senior Chemists

Executive Summary

This guide addresses the two most persistent challenges in pyrazole synthesis: regiocontrol (distinguishing between 1,3- and 1,5-isomers) and reaction efficiency . The protocols below move beyond standard textbook procedures, incorporating modern solvent engineering (fluorinated alcohols), surfactant-mediated "green" chemistry, and definitive spectroscopic validation methods.

Module 1: The Knorr Pyrazole Synthesis (Condensation)

Core Issue: Reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines yields inseparable regioisomeric mixtures.[1]

Technical Insight: The Mechanism of Selectivity

The Knorr reaction is governed by the competition between the hydrazine's two nitrogen atoms attacking the dicarbonyl's two electrophilic centers.

  • Kinetics vs. Thermodynamics: In neutral/basic conditions, the most nucleophilic hydrazine nitrogen (N-H) attacks the most electrophilic carbonyl. In acidic conditions, the carbonyl activation dictates the attack.

  • Solvent Effect: Fluorinated solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can invert or amplify regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Troubleshooting Guide: Knorr Synthesis
SymptomProbable CauseCorrective Action
Mixture of 1,3- and 1,5-isomers (~1:1 ratio) Similar steric/electronic environment of carbonyls.Switch Solvent: Use HFIP or TFE. These solvents can enhance regioselectivity up to 95:5 by stabilizing specific transition states via H-bonding.
Low Yield / Sticky Tars Polymerization or incomplete dehydration.Control pH: If using a diketone, add catalytic AcOH. If using a

-ketoester, ensure pH is neutral to avoid hydrolysis.
Wrong Isomer Formed Kinetic control vs. Thermodynamic control.Temperature Modulation: Room temperature favors the kinetic product. High heat (reflux in EtOH/AcOH) often equilibrates to the thermodynamic product.
Starting Material Remains Hydrazine hydrochloride salt insolubility.Free Basing: Pre-treat hydrazine salts with an equimolar amount of NaOAc or Et3N before adding the dicarbonyl.
Visual: Knorr Reaction Mechanism & Isomer Divergence

KnorrMechanism cluster_inputs Reagents cluster_pathways Cyclization Pathways Diketone Unsymmetrical 1,3-Diketone Intermediate Hydrazone Intermediate Diketone->Intermediate Condensation Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate PathA Path A: Attack at C1 Intermediate->PathA Acidic pH PathB Path B: Attack at C3 Intermediate->PathB Basic/Neutral Product1 1,5-Isomer (Kinetic) PathA->Product1 Product2 1,3-Isomer (Thermodynamic) PathB->Product2

Caption: Divergent pathways in Knorr synthesis. pH and solvent polarity dictate the initial nucleophilic attack, determining the final isomer.

Module 2: 1,3-Dipolar Cycloaddition (Alternative Route)

Core Issue: Safety concerns with diazo compounds and obtaining specific substitution patterns not accessible via Knorr.

Protocol: 1,3-Dipolar Cycloaddition of Diazo Compounds + Alkynes

This method is superior for synthesizing 3,4,5-substituted pyrazoles with high regiocontrol, often avoiding the 1,3/1,5 mixture problem entirely.

Safety Warning: Diazo compounds (e.g., ethyl diazoacetate) are potentially explosive.

  • Do not distill neat diazo compounds.

  • Ventilation: Always work in a high-flow fume hood.

  • Quenching: Quench excess diazo with acetic acid before disposal.

FAQ: Cycloaddition Optimization

Q: My reaction is extremely slow (3+ days). How can I accelerate it? A: Thermal cycloadditions are slow.

  • Microwave Irradiation: Heating to 100–120°C in a sealed microwave vial (using toluene or DCE) can reduce reaction time to <30 minutes.

  • Catalysis: Use Ru(II) catalysts (e.g., Cp*RuCl(cod)) for internal alkynes to control regioselectivity (typically favors 1,5-disubstituted products).

Q: How do I ensure regioselectivity without a metal catalyst? A: Rely on sterics and electronics.

  • Electronic Control: Electron-deficient alkynes (e.g., propiolates) react faster and more selectively. The diazo carbon (nucleophilic) attacks the

    
    -carbon of the electron-deficient alkyne.
    
  • Steric Control: Use bulky groups (e.g., t-Butyl) on the alkyne to force the diazo substituent away, favoring the less sterically congested isomer.

Module 3: Green & Modern Protocols

Directive: Reduce solvent waste and improve safety profiles.

Protocol A: Surfactant-Mediated Synthesis in Water

Reference: Micellar catalysis allows organic reactions in water at room temperature.

  • Medium: Prepare a 2 wt% solution of TPGS-750-M (surfactant) in degassed water.

  • Reaction: Add 1,3-diketone (1.0 equiv) and hydrazine (1.1 equiv) to the aqueous solution.

  • Conditions: Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Workup: The product often precipitates. Filter and wash with water.[2][3] If oil forms, extract with a minimal amount of EtOAc (the surfactant remains in the water layer).

    • Why this works: The surfactant forms nanomicelles that concentrate the lipophilic reagents, increasing the effective molarity and reaction rate without organic solvents.

Protocol B: Microwave-Assisted Synthesis (Solvent-Free/Minimal)
  • Vessel: 10 mL Microwave vial.

  • Reagents: Mix 1,3-diketone (1 mmol) and hydrazine hydrochloride (1.1 mmol).

  • Additive: Add 1 drop of conc. HCl or 100 mg of Silica Gel (catalyst/support).

  • Conditions: Irradiate at 120°C for 5–10 minutes (hold time).

  • Result: High yields (>90%) with minimal purification required.

Module 4: Diagnostic Validation (Self-Validating System)

Crucial Step: You must confirm the regiochemistry of your product. 1H NMR integration is often insufficient due to overlapping signals.

The "Isomer Check" Workflow
TechniqueDiagnostic FeatureInterpretation
1H-1H NOESY Definitive Proof. Look for cross-peaks between the N-substituent (e.g., N-Me) and the substituent at C5.Cross-peak visible: The substituent is at C5 (1,5-isomer). No Cross-peak (or NOE to H4): The substituent is at C3 (1,3-isomer).
13C NMR Chemical shift of C3 vs. C5.In N-substituted pyrazoles, C5 is typically shielded (upfield) relative to C3 due to the "pyrrole-like" nitrogen character.
1H NMR H4 Proton Shift.H4 is typically a sharp singlet around 6.0–6.8 ppm . While not definitive for isomer assignment alone, its disappearance confirms full substitution.
Visual: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Pyrazole Synthesis Issue IssueType Identify Primary Problem Start->IssueType Regio Regioselectivity (Isomer Mixture) IssueType->Regio Yield Low Yield / No Reaction IssueType->Yield Solvent Switch Solvent to HFIP or TFE Regio->Solvent If using Diketone Substrate Use Enaminone Surrogate Regio->Substrate If Diketone fails MW Microwave Irradiation (120°C, 10 min) Yield->MW Thermal issues Surfactant Use TPGS-750-M (Water, RT) Yield->Surfactant Solubility issues Validation Validate Structure: Run NOESY NMR Solvent->Validation Substrate->Validation MW->Validation Surfactant->Validation

Caption: Decision matrix for selecting the correct optimization strategy based on experimental failure mode.

References
  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles: The Role of Fluorinated Solvents." Journal of Organic Chemistry, 2008.[4] Link

  • Lipshutz, B. H., et al. "Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2012. (Describes TPGS-750-M protocols). Link

  • Aggarwal, V. K., et al. "Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition." Chemical Communications, 2002. Link

  • Claramunt, R. M., et al. "The 13C NMR Chemical Shifts of Pyrazoles."[5] Canadian Journal of Chemistry, 1993.[5] (Definitive guide on NMR shifts). Link

  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational Mechanism). Link

Sources

Technical Support Center: Pyrazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Side Reaction Mitigation & Regiocontrol

Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the most frequent failure modes encountered in the synthesis of pyrazoles, specifically focusing on the Knorr synthesis (1,3-dicarbonyls + hydrazines) and chalcone cyclocondensation .

Module 1: The Regioselectivity Crisis

User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I consistently get a mixture of 1,3- and 1,5-isomers. How do I force the reaction toward a single regioisomer?"

Technical Diagnosis

In the Knorr synthesis, regioselectivity is dictated by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the 1,3-diketone.[1]

  • Neutral/Basic Conditions: The reaction is kinetically controlled by the most nucleophilic nitrogen (usually the terminal

    
    ) attacking the most electrophilic (or least sterically hindered) carbonyl.
    
  • Acidic Conditions: Protonation of the carbonyls changes their relative electrophilicity, often reversing the selectivity.[1]

Troubleshooting Protocol: The pH Switch

To alter the major isomer, you must invert the electronic environment of the dicarbonyl.

VariableCondition A (Kinetic/Steric)Condition B (Thermodynamic/Electronic)
Medium Ethanol/Methanol (Neutral or slightly basic)Ethanol + HCl or Acetic Acid
Mechanism Terminal

attacks the least hindered carbonyl.
Terminal

attacks the most electron-deficient (protonated) carbonyl.
Use Case When steric bulk difference between

and

is large (e.g.,

vs

).
When electronic difference is high (e.g.,

vs

).
Advanced Solution: Fluorinated Solvents

If standard pH adjustments fail, switch the solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Why: These solvents are strong hydrogen bond donors (HBD). They selectively activate the harder carbonyl oxygen and stabilize the polar transition state, often enhancing regioselectivity significantly compared to ethanol [1, 2].

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine CheckSub Check Substituents (R1 vs R2) Start->CheckSub Steric Steric Difference? (e.g., t-Bu vs Me) CheckSub->Steric Steric Dominates Electronic Electronic Difference? (e.g., CF3 vs Ph) CheckSub->Electronic Electronic Dominates PathA Neutral/Basic Cond. (Attack at less hindered C) Steric->PathA PathB Acidic Cond. (HCl/AcOH) (Attack at most electrophilic C) Electronic->PathB Fluor Still Mixed? Try TFE or HFIP Solvent PathA->Fluor PathB->Fluor

Caption: Decision logic for selecting reaction conditions to maximize regioselectivity in Knorr synthesis.

Module 2: Stalled Reactions (The "Pyrazoline Trap")

User Issue: "My LCMS shows a mass of [M+2], and the NMR shows aliphatic protons where the double bond should be. The reaction won't aromatize."

Technical Diagnosis

You have isolated a pyrazoline (dihydro-1H-pyrazole). This is common when reacting


-unsaturated ketones (chalcones) with hydrazines. The intermediate lacks the driving force to spontaneously lose hydrogen and aromatize, especially if the reaction is performed under anaerobic conditions or lacks a catalyst.
Troubleshooting Protocol: Oxidative Aromatization

Do not discard the product. You can convert the pyrazoline to the pyrazole using an oxidative dehydrogenation protocol.

Method A: DDQ Oxidation (Gold Standard) DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective for this transformation [3].

  • Dissolve: Dissolve the crude pyrazoline (1.0 equiv) in 1,4-dioxane or benzene.

  • Add: Add DDQ (1.1 – 1.2 equiv).

  • Reflux: Heat to reflux for 1–3 hours. Monitor by TLC (Pyrazoles are usually less polar than pyrazolines).

  • Workup: Cool, filter off the precipitated hydroquinone byproduct, and wash with saturated

    
     to remove residual DDQ species.
    

Method B: Iodine/DMSO System For a metal-free, cheaper alternative [4]:

  • Mix: Dissolve pyrazoline in DMSO.

  • Add: Add catalytic Iodine (

    
    , 10–20 mol%).
    
  • Heat: Stir at 100°C for 2 hours.

  • Quench: Treat with sodium thiosulfate to remove iodine color.

Module 3: Impurity Management

User Issue: "My reaction mixture turns black or deep red, and the yield is low."

Technical Diagnosis

This is a hallmark of hydrazine oxidation . Phenylhydrazines are notoriously unstable and prone to radical oxidation by air, forming diazenium species and tars (colored impurities) [5].

Corrective Actions
  • Purify Reagents: If the hydrazine liquid is dark, distill it under vacuum before use. If it is a hydrochloride salt, wash with cold ether.

  • Inert Atmosphere: strictly run the reaction under Nitrogen or Argon.

  • Bisulfite Wash: During workup, wash the organic layer with sodium bisulfite (

    
    ) solution. This reduces oxidized impurities and often clears the color.
    
Module 4: Analytical Validation (1,3 vs 1,5)

User Issue: "I have a pure product, but I don't know which regioisomer it is. The proton NMR looks identical for both possibilities."

Technical Diagnosis

Standard 1D


 NMR is often insufficient because the chemical shifts of the pyrazole C4-H are similar in both isomers. You must use NOE (Nuclear Overhauser Effect)  to determine the spatial proximity of the N-substituent to the C-substituents [6].[2]
Validation Protocol: NOE/ROESY

Perform a 1D-NOE difference experiment or 2D-NOESY.

Scenario: Distinguishing Isomer A (1,5-disubstituted) from Isomer B (1,3-disubstituted).

  • Target: Irradiate the protons on the

    
    -substituent (e.g., 
    
    
    
    -Methyl or
    
    
    -Phenyl ortho-protons).
  • Observation:

    • Isomer A (1,5): You will see a strong NOE enhancement of the substituent at position 5 (

      
      ).
      
    • Isomer B (1,3): You will see NO enhancement of the substituent at position 3 (

      
      ). You might see enhancement of the pyrazole C5-H (if unsubstituted at C5).
      

Data Table: NMR Shift Trends (General Guide) Note: These are trends, not absolute laws. Always confirm with NOE.

Feature1,3-Isomer (Less Steric Crowding)1,5-Isomer (More Steric Crowding)

NMR (

on Ring)
Methyl carbon often more shielded (lower ppm)Methyl carbon often deshielded (higher ppm) due to steric compression

NMR (Ring C3/C5)
C3 and C5 shifts are distinct.C3 and C5 shifts are distinct.

NOE

(Strong)

(Strong)
References
  • BenchChem Technical Support. (2025).[1][2][3] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from

  • Zsoldos-Mády, V., et al. (2009). Ferrocenyl pyrazolines: Preparation, structure, redox properties and DFT study on regioselective ring-closure. Journal of Organometallic Chemistry. Retrieved from

  • Asian Journal of Research in Chemistry. (2010). Synthesis of 3,5-Diaryl-4-benzoyl-1-pyridoyl Pyrazoles by Oxidation of Pyrazolines using DMSO-I2 Solvent.[5] Retrieved from

  • BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

Technical Support Center: Reducing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high purity and yield in the synthesis of pyrazole derivatives, which are vital scaffolds in medicinal chemistry.[1] This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during pyrazole synthesis, with a specific focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles and what are their primary byproduct concerns?

A1: The most prevalent methods for pyrazole synthesis include the Knorr pyrazole synthesis, reactions involving α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloadditions.[2][3]

  • Knorr Pyrazole Synthesis (and Paal-Knorr): This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][4] The primary challenge here is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, which can lead to the formation of two regioisomeric pyrazole products.[1][5]

  • From α,β-Unsaturated Carbonyls: These reactions with hydrazines can form pyrazoline intermediates that are then oxidized to pyrazoles.[6][7] Incomplete oxidation can leave pyrazoline impurities. Additionally, Michael addition of the pyrazoline product onto the starting carbonyl compound can lead to dimeric byproducts.[8]

  • 1,3-Dipolar Cycloadditions: This method, often involving a diazo compound and an alkyne or alkene, can offer excellent regioselectivity.[5] However, the stability of the diazo compound can be a concern, and side reactions related to its decomposition can occur.[3]

Q2: My Knorr synthesis with an unsymmetrical diketone is giving me a mixture of regioisomers. How can I improve the selectivity for my desired product?

A2: Achieving high regioselectivity in the Knorr synthesis is a common challenge.[5] Several factors can be manipulated to favor the formation of one isomer over another:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[5]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate a carbonyl carbon for nucleophilic attack, while electron-donating groups can deactivate it.[5]

  • Reaction pH: The acidity or basicity of the reaction can influence which nitrogen of a substituted hydrazine attacks first.[5] Acid catalysis is often employed in the Knorr synthesis.[4][9]

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to more common solvents like ethanol.[5]

  • Temperature: Reaction temperature can be a critical factor in controlling the kinetic versus thermodynamic product distribution.[5]

Q3: I'm observing significant amounts of unreacted starting materials and some dark, tarry substances in my reaction mixture. What could be the cause?

A3: This often points to issues with reaction conditions or the stability of your reagents.

  • Insufficient Reaction Time or Temperature: Some pyrazole syntheses require prolonged heating to go to completion.[3] Monitor your reaction by TLC or LC-MS to ensure it has reached completion.

  • Catalyst Inactivity: If using a catalyst (e.g., acid or metal), ensure it is active and used in the correct amount. Some reactions are catalyst-dependent and will not proceed without one.[2]

  • Reagent Decomposition: Hydrazine derivatives can be unstable, especially at elevated temperatures. The formation of tars can be a sign of decomposition. Consider adding the hydrazine slowly or running the reaction at a lower temperature for a longer duration.

  • Side Reactions of Aldehydes/Ketones: Under basic or acidic conditions, 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions if the cyclization with hydrazine is slow.

Q4: How can I effectively purify my pyrazole product from byproducts and unreacted starting materials without using column chromatography?

A4: While column chromatography is a powerful tool, several other purification techniques can be effective for pyrazoles:

  • Recrystallization: If your pyrazole is a solid, recrystallization is an excellent method for purification. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or other solvent/anti-solvent combinations.[10]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form water-soluble salts. This allows for their separation from non-basic impurities. You can dissolve your crude product in an organic solvent, extract with an aqueous acid solution, wash the aqueous layer with an organic solvent to remove impurities, and then neutralize the aqueous layer with a base to precipitate your purified pyrazole.[10][11][12]

  • Distillation: For liquid pyrazoles with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Scenario: You are reacting an unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) with methylhydrazine and obtaining a nearly 1:1 mixture of the two possible regioisomers.

Underlying Causes & Mechanistic Insight

The reaction proceeds through the initial formation of a hydrazone at one of the two carbonyls, followed by cyclization and dehydration. The relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine dictates the product ratio. Electronic and steric factors often do not provide a strong bias, leading to poor selectivity.

Troubleshooting Workflow

start Problem: Poor Regioselectivity step1 Step 1: Solvent Optimization Run small-scale trials in different solvents. start->step1 step2 Step 2: Temperature Adjustment Evaluate reaction at lower (e.g., 0°C) and higher (e.g., reflux) temperatures. step1->step2 If selectivity improves but is not optimal end_node Resolution: High Regioselectivity Achieved step1->end_node If HFIP provides >95% selectivity step3 Step 3: pH Control Investigate the effect of acidic vs. basic conditions. step2->step3 If temperature has a minor effect step4 Step 4: Consider a Dicarbonyl Surrogate Synthesize a β-enaminone from your diketone. step3->step4 If pH control is insufficient step4->end_node β-enaminone yields single isomer

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols

Protocol 1: Solvent-Mediated Regiocontrol [5]

  • Materials: Unsymmetrical 1,3-diketone (1.0 mmol), methylhydrazine (1.1 mmol), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Procedure:

    • Dissolve the 1,3-diketone in HFIP in a round-bottom flask with a magnetic stirrer.

    • Add methylhydrazine to the solution at room temperature.

    • Stir the mixture for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to isolate the major regioisomer.

    • Determine the isomeric ratio using ¹H NMR and/or GC-MS.[5]

SolventTypical Regioisomeric Ratio (Major:Minor)Reference
Ethanol~60:40 to 70:30
TFE~85:15
HFIP >95:5

Protocol 2: Using a β-Enaminone Surrogate [5]

  • Synthesis of the Enaminone: React your 1,3-diketone with a secondary amine (e.g., morpholine or pyrrolidine) in a solvent like toluene with azeotropic removal of water.

  • Cyclization: React the purified β-enaminone with your substituted hydrazine in a suitable solvent (e.g., ethanol, acetic acid). The pre-formed enamine blocks one of the electrophilic sites, forcing the hydrazine to react at the remaining carbonyl, thus yielding a single regioisomer.

Issue 2: Formation of Pyrazoline and Other Byproducts from α,β-Unsaturated Carbonyl Precursors

Scenario: Your reaction of an α,β-unsaturated ketone with hydrazine produces the desired pyrazole, but it is contaminated with a significant amount of the corresponding pyrazoline and a higher molecular weight byproduct.

Underlying Causes & Mechanistic Insight

The reaction of an α,β-unsaturated carbonyl compound with hydrazine first forms a pyrazoline via Michael addition followed by cyclization.[6][7] This pyrazoline must then be oxidized to the aromatic pyrazole. If the oxidation is incomplete, pyrazoline remains. The higher molecular weight byproduct is often the result of the pyrazoline intermediate acting as a nucleophile and adding to another molecule of the starting α,β-unsaturated ketone.[8]

cluster_main Reaction Pathway A α,β-Unsaturated Ketone + Hydrazine B Pyrazoline Intermediate A->B Michael Addition + Cyclization C Desired Pyrazole B->C Oxidation (often slow) D Dimeric Byproduct B->D Side Reaction: Michael Addition to starting material

Sources

Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the common challenges associated with the oral bioavailability of pyrazole-containing compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs for a wide range of diseases.[1][2][3] However, its promise is often hindered by suboptimal pharmacokinetic properties, particularly poor oral absorption.[4][5]

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, categorized by the key pillars of oral bioavailability: solubility, permeability, and metabolism.

Section A: Physicochemical Properties & Solubility

Question 1: My pyrazole compound shows high potency in vitro but fails in vivo. What's the likely cause?

Answer: A significant disconnect between in vitro potency and in vivo efficacy is often the first sign of poor oral bioavailability. The issue typically stems from one or more of the "ADME" processes: Absorption, Distribution, Metabolism, and Excretion. For oral drugs, poor absorption is a primary culprit. This can be broken down into two main challenges: low aqueous solubility (the compound doesn't dissolve in the gastrointestinal fluid) and/or low intestinal permeability (the compound dissolves but cannot cross the gut wall into the bloodstream).[4][6] Many potent pyrazole derivatives are lipophilic, which, while beneficial for target binding, can lead to poor solubility in the aqueous environment of the GI tract.[7][8]

Question 2: Why do many of my pyrazole derivatives have poor aqueous solubility, and how can I address this through medicinal chemistry?

Answer: The pyrazole ring itself is relatively polar, but the substituents required for high target potency are often large, hydrophobic, and aromatic groups, which significantly increases the compound's lipophilicity (LogP) and drives down aqueous solubility.[4][9]

Strategies for Improvement:

  • Introduce Ionizable or Polar Groups: The most direct way to improve solubility is to add substituents that can be ionized at physiological pH or can participate in hydrogen bonding. Replacing a methyl group on the pyrazole with an ionizable polar substituent (like a carboxylic acid or a basic amine) can dramatically improve aqueous solubility, often without negatively impacting target binding.[7]

  • Bioisosteric Replacement: The pyrazole core can be used as a bioisostere for more lipophilic and metabolically unstable arenes like phenol.[1] This strategy can enhance potency while improving physicochemical properties.

  • Targeted Substitutions: Analyze your molecule's structure-activity relationship (SAR). Sometimes, a seemingly minor modification, like adding a hydroxyl group to an accessible phenyl ring, can significantly boost solubility through increased polarity and hydrogen bonding potential.[10]

Question 3: How do I balance improving solubility with maintaining permeability and potency?

Answer: This is a classic medicinal chemistry challenge. Improving solubility by adding polar groups can sometimes decrease permeability, as the molecule becomes less "greasy" and less able to passively diffuse across the lipid-rich intestinal membrane. This is often referred to as the "solubility-permeability tradeoff."

Balancing Act:

  • Fine-Tuning pKa: For ionizable groups, targeting a pKa that allows for a balance of neutral (permeable) and ionized (soluble) species in the gut is crucial.

  • Topological Polar Surface Area (tPSA): Keep an eye on the tPSA. While adding polar groups increases it, a tPSA value exceeding 140 Ų is often associated with poor permeability.[9]

  • Positional Isomers: The position of a polar substituent matters. Placing it on a part of the molecule not critical for target binding can preserve potency while enhancing solubility. X-ray co-structures of your compound bound to its target can be invaluable for guiding this strategy.[7]

Section B: Permeability & Absorption

Question 4: How can I predict if my pyrazole compound will have good intestinal permeability?

Answer: Early-stage in silico and simple in vitro models are highly effective for predicting permeability.

  • In Silico Prediction: Computational tools can predict key physicochemical properties that correlate with permeability. Lipinski's Rule of Five is a foundational guideline; compounds that adhere to it (e.g., MW < 500, LogP < 5) are more likely to be orally bioavailable.[9] The SwissADME server is a useful tool for analyzing lipophilicity, size, polarity, and flexibility.[9]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. It provides a good initial read on passive diffusion potential.[11]

  • Caco-2 Permeability Assay: This is the gold standard in vitro model. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can measure both passive diffusion and active transport/efflux.[11]

Question 5: My compound has good solubility but still shows low absorption. What could be the problem?

Answer: If solubility is not the issue, the primary suspects are low permeability or high efflux.

  • Efflux Pumps: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These proteins, located on the apical side of intestinal cells, actively pump drugs back into the gut lumen, preventing their absorption. A Caco-2 assay can reveal this; the efflux ratio (basolateral-to-apical permeability divided by apical-to-basolateral permeability) will be high (>2).

  • Poor Passive Permeability: The compound may be too large or too polar to efficiently pass through the cell membrane, even if it's soluble. Re-evaluating its physicochemical properties (MW, tPSA, LogP) is necessary.[9]

Section C: Metabolism & Stability

Question 6: What are the most common metabolic liabilities for pyrazole compounds?

Answer: While the pyrazole ring itself is relatively stable metabolically, the substituents are often susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[12][13]

Common Metabolic Pathways:

  • Oxidation: Aromatic rings or alkyl groups attached to the pyrazole are common sites for hydroxylation. This is often the primary driver of clearance.[7][13]

  • N-Dealkylation: If an alkyl group is attached to one of the pyrazole nitrogens, it can be cleaved off.[13]

  • Glucuronidation: The pyrazole nitrogen can be directly conjugated with glucuronic acid (N-glucuronidation), a Phase II metabolic process that makes the compound more water-soluble for excretion.[13][14]

Question 7: How do I identify and fix metabolic hotspots in my pyrazole series?

Answer:

  • In Vitro Metabolic Stability Assays: The first step is to incubate your compound with liver microsomes (which contain CYP enzymes) or hepatocytes. By measuring the disappearance of the parent compound over time, you can determine its intrinsic clearance.[7][15]

  • Metabolite Identification Studies: If stability is low, the next step is to use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed during the microsomal incubation. This will pinpoint the "soft spots" on your molecule.[7]

  • Blocking Metabolic Sites: Once a hotspot is identified, you can make chemical modifications to block it. A common strategy is to replace a metabolically labile hydrogen atom with a fluorine or a methyl group. For example, replacing a metabolically susceptible toluyl ring with a trifluoromethylphenyl group can significantly improve metabolic stability and in vivo clearance.[7]

Section D: Formulation Strategies

Question 8: My lead pyrazole compound has optimized potency and metabolic stability, but its solubility is still very low. Should I consider formulation?

Answer: Absolutely. When medicinal chemistry modifications to improve solubility start to compromise potency or other key properties, formulation science provides an alternative and powerful path forward.[16][17] For many poorly soluble (BCS Class II) drugs, formulation is the key to achieving adequate oral exposure.[18]

Question 9: What are the most common formulation strategies for poorly soluble pyrazole compounds?

Answer: The choice of formulation depends on the specific physicochemical properties of your compound.

Formulation StrategyMechanism of ActionBest Suited For
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[19][20]Crystalline compounds where dissolution rate is the limiting factor.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state. This avoids the need to break down a stable crystal lattice, enhancing both solubility and dissolution rate.[17][20]Compounds with high melting points and strong crystal lattice energy. Can be prepared via spray drying or hot-melt extrusion.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon dilution in the GI tract, these systems form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state for absorption.[18][21]Highly lipophilic (high LogP) compounds. Can also help bypass first-pass metabolism via lymphatic absorption.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[18]Compounds with appropriate size and shape to fit within the cyclodextrin cavity.

Troubleshooting & Experimental Protocols

This section provides workflow diagrams and step-by-step protocols for key experiments.

Workflow 1: Troubleshooting Low Oral Bioavailability

This decision tree guides you through the process of identifying and addressing the root cause of poor oral exposure for a pyrazole compound.

G start Start: Potent In Vitro Hit in_vivo_pk In Vivo PK Study: Low Oral Bioavailability (%F) start->in_vivo_pk check_sol Assess Kinetic Solubility in_vivo_pk->check_sol sol_low Solubility < 10 µM? check_sol->sol_low Measure sol_ok Solubility > 10 µM sol_low->sol_ok No improve_sol Improve Solubility: - Add polar/ionizable groups - Reduce LogP - Formulation (ASD, Lipid-Based) sol_low->improve_sol Yes check_perm Assess Permeability (Caco-2) sol_ok->check_perm retest_pk_sol Re-test In Vivo PK improve_sol->retest_pk_sol retest_pk_sol->check_sol perm_low Papp < 1x10⁻⁶ cm/s or Efflux Ratio > 2? check_perm->perm_low Measure perm_ok Permeability OK perm_low->perm_ok No improve_perm Improve Permeability: - Reduce tPSA & H-bonds - Mask efflux motifs perm_low->improve_perm Yes check_met Assess Metabolic Stability (Microsomes/Hepatocytes) perm_ok->check_met retest_pk_perm Re-test In Vivo PK improve_perm->retest_pk_perm retest_pk_perm->check_perm met_low High Clearance? check_met->met_low Measure improve_met Improve Stability: - Identify metabolic hotspot (MetID) - Block site (e.g., fluorination) met_low->improve_met Yes end_point Optimized Candidate met_low->end_point No retest_pk_met Re-test In Vivo PK improve_met->retest_pk_met retest_pk_met->check_met

Caption: Troubleshooting workflow for low oral bioavailability.

Workflow 2: Common Metabolic Pathways of Pyrazoles

This diagram illustrates the primary sites of metabolic attack on a generic substituted pyrazole scaffold.

G cluster_0 Parent Pyrazole Compound Parent R1-Pyrazole-R2 (N-R3) CYP450 Phase I Metabolism (CYP450 Enzymes) Parent->CYP450 UGT Phase II Metabolism (UGT Enzymes) Parent->UGT Oxidation Oxidation (Hydroxylation on R1/R2) CYP450->Oxidation Dealkylation N-Dealkylation (Cleavage of R3) CYP450->Dealkylation Glucuronidation N-Glucuronidation (Conjugation at Pyrazole N) UGT->Glucuronidation

Caption: Common metabolic pathways for pyrazole compounds.

Protocol 1: Kinetic Solubility Assay

This protocol determines the solubility of a compound in a buffer after precipitating from a DMSO stock solution, mimicking the conditions in the GI tract.

  • Objective: To measure the kinetic solubility of a pyrazole compound in a physiologically relevant buffer.

  • Materials:

    • Test compound (10 mM stock in 100% DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well filter plates (0.45 µm)

    • 96-well UV-transparent collection plates

    • Plate reader

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to the wells of a standard 96-well plate.

    • Add 2 µL of the 10 mM compound stock in DMSO to the PBS-containing wells (final concentration: 100 µM, 1% DMSO). Mix well.

    • Incubate the plate at room temperature for 2 hours to allow for precipitation and equilibration.

    • Transfer the contents to a 96-well filter plate placed on top of a UV-transparent collection plate.

    • Centrifuge the plate assembly to separate the precipitated (undissolved) compound from the soluble fraction.

    • Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

    • Create a standard curve using known concentrations of the compound in a 1% DMSO/PBS solution to quantify the solubility.

  • Data Analysis: Calculate the concentration of the compound in the filtrate using the standard curve. This value represents the kinetic solubility.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses how quickly a compound is metabolized by CYP enzymes.

  • Objective: To determine the intrinsic clearance (Cl_int) of a pyrazole compound.

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL

    • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

    • 0.1 M Phosphate buffer, pH 7.4

    • Acetonitrile with an internal standard (for LC-MS analysis)

  • Procedure:

    • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and buffer. Pre-warm at 37°C.

    • Add the test compound to the master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with internal standard) to stop the reaction.

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (k / [microsome concentration in mg/mL]) * 1000.

References
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. (2021, May 4).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Current status of pyrazole and its biological activities - PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Research & Reviews.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). MDPI.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). International Journal of Novel Research and Development.
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (2023, March 1). Hypha Discovery.
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. (2019, September 18).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Royal Society of Chemistry.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry - ACS Publications. (2021, May 4).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2025, December 31).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. (1977, March-April).
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15). Tablets & Capsules.
  • The Critical Role of Excipients in Enhancing Drug Absorption - ChemIntel360. (2024, July 30). ChemIntel360.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formul
  • Strategies to improve oral drug bioavailability - Semantic Scholar. Semantic Scholar.
  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity | Journal of Medicinal Chemistry - ACS Publications. (2015, November 16).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC.

Sources

Technical Support Center: Scale-Up Synthesis of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Scale-Up Synthesis of Pyrazolopyridines Audience: Process Chemists, Medicinal Chemists, and CMC Leads Format: Technical Support Hub (Troubleshooting & FAQs)

Introduction: Bridging the Scale-Up Gap

Pyrazolopyridines (specifically the [1,5-a] and [3,4-b] isomers) are privileged scaffolds in kinase inhibition and CNS drug discovery. However, methods that work in a 50 mg medicinal chemistry batch often fail catastrophically at the 100 g to 1 kg scale.

This guide addresses the four "Process Killers" encountered during scale-up:

  • Regiochemical Drift: Losing selectivity during ring closure.

  • Thermal Runaways: Managing high-energy hydrazine intermediates.

  • Purification Bottlenecks: The "oiling out" phenomenon during crystallization.

  • Catalyst Entrapment: Removing Pd/Cu from nitrogen-rich matrices.

Module 1: Regiocontrol & Isomer Management

The Issue: In the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition, or pyrazolo[3,4-b]pyridines via hydrazine condensation, slight changes in concentration, temperature, or pH can flip the major isomer or produce inseparable mixtures.

Troubleshooting Guide: Regioselectivity

Q: My [3+2] cycloaddition to form pyrazolo[1,5-a]pyridine yields a 1:1 mixture of regioisomers on scale, but was 10:1 in the lab. What changed?

A: This is a classic heat-transfer issue.

  • Root Cause: In small batches, heat dissipates instantly. On scale, localized hot spots during the addition of the alkyne or oxidant (if using TEMPO/oxidative conditions) favor the thermodynamic product (often the unwanted isomer) or non-selective background reactions.

  • Solution:

    • Dosing Control: Switch from "portion-wise" addition to a strictly controlled pump-driven addition of the limiting reagent over 4–6 hours.

    • Temperature Mapping: Ensure the internal temperature (Ti) does not deviate by >2°C during addition.

    • Base Switch: If using a base-mediated cycloaddition (e.g., with pyridinium ylides), switch from mild inorganic bases (K2CO3) to organic bases (DBU) or strictly anhydrous conditions to prevent proton-shuffling equilibrium.

Q: I am synthesizing pyrazolo[3,4-b]pyridine via the condensation of 5-aminopyrazole with a 1,3-dicarbonyl equivalent. The reaction stalls at the intermediate enamine.

A: The ring closure is the rate-determining step and often requires acid catalysis which might be lost on scale if the system is too dilute or if basic impurities accumulate.

  • Protocol Adjustment:

    • Solvent: Switch from Ethanol (common in MedChem) to Acetic Acid or Toluene/Acetic Acid mixtures. The higher boiling point and acidic medium drive the dehydration/cyclization.

    • Water Removal: On >100g scale, water coproduct inhibits the reaction. Use a Dean-Stark trap (toluene reflux) to drive the equilibrium.

Visual Workflow: Regioselectivity Decision Tree

RegioControl Start Start: Isomer Mixture Observed CheckTemp Check 1: Temperature Control (Is exotherm spiking >5°C?) Start->CheckTemp CheckAdd Check 2: Addition Rate (Is reagent accumulating?) CheckTemp->CheckAdd No ActionCool Action: Improve Cooling Jacket & Lower Dosing Rate CheckTemp->ActionCool Yes CheckpH Check 3: pH/Base Strength (Proton shuffle occurring?) CheckAdd->CheckpH No ActionFlow Action: Switch to Flow Chemistry (residence time control) CheckAdd->ActionFlow Yes ActionSolvent Action: Change Solvent/Base (Lock protonation state) CheckpH->ActionSolvent Yes

Figure 1: Decision logic for diagnosing regioselectivity loss during scale-up.

Module 2: Exotherm Management (Hydrazine Safety)

The Issue: Many pyrazolopyridine syntheses require hydrazine or diazonium intermediates. Hydrazine is high-energy, toxic, and its decomposition is catalyzed by metals (often present in reactor steel).

Safety Protocol: Large-Scale Hydrazine Handling

Q: We are scaling up a reaction using hydrazine hydrate (64%). The DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 120°C. Is it safe to run at reflux (100°C)?

A: NO. A 20°C margin is insufficient for scale-up due to "thermal inertia."

  • The Rule of Stoichiometry: Never add hydrazine to a hot mixture. Always add the electrophile to the hydrazine or add hydrazine to a cold mixture.

  • Dilution Factor: Hydrazine hydrate is safer than anhydrous, but on scale, consider using hydrazine salts (sulfate/hydrochloride) if the chemistry permits. They are solids and lack the vapor pressure/flammability issues.

  • Quenching: Never dump unreacted hydrazine into general waste.

    • Protocol: Quench with 5-10% bleach (sodium hypochlorite) slowly in the presence of ice, or react with acetone to form the stable hydrazone before disposal.

Q: My diazonium intermediate (for pyrazolo[3,4-c] synthesis) precipitates. Is this safe?

A: Critical Hazard. Precipitated diazonium salts can detonate via friction (stirring).

  • Immediate Action: Add a solubilizing solvent (Acetonitrile or Water) immediately to redissolve.

  • Prevention: Ensure the counter-ion is non-explosive (use tetrafluoroborate or tosylate, avoid perchlorates/chlorides if possible). Keep the reaction "wet" at all times.

Module 3: Purification & Work-up

The Issue: Chromatography is too expensive and slow for >100g batches. You must transition to crystallization, but pyrazolopyridines are notorious for "oiling out" (liquid-liquid phase separation) instead of crystallizing.

Troubleshooting: The "Oil-Out" Phenomenon

Q: Upon cooling my reaction mixture, the product separates as a sticky brown oil/gum, not a solid.

A: This indicates the product is precipitating above its melting point in the solvent mixture, or impurities are depressing the melting point.

Step-by-Step Remediation:

  • The "Seeding" Protocol:

    • Heat the mixture back to a clear solution.

    • Cool slowly to just below the saturation point (cloud point).

    • Add 0.5 wt% pure seed crystals (obtained from a purified MedChem batch).

    • Hold temperature for 2 hours to allow crystal growth before further cooling.

  • Solvent Selection: Switch to a solvent system with a wider metastable zone width.

Table 1: Recommended Solvent Systems for Pyrazolopyridine Crystallization

Solvent ClassSpecific SolventsProsCons
Alcohols Ethanol, IPAGood solubility at high T, poor at low T.Can trap water; solvate formation common.
Nitriles Acetonitrile/WaterExcellent impurity rejection."Oiling out" is common if water added too fast.
Esters Ethyl Acetate/HeptaneClassic anti-solvent method.Heptane can cause rapid, amorphous precipitation.
Ethers MTBE, CPMEGood for highly crystalline products.Peroxide risks; limited solubility.

Module 4: Metal Remediation

The Issue: Pyrazolopyridines are excellent ligands. If you use Pd or Cu for cross-couplings (e.g., Suzuki, Buchwald), the metal will stick to the nitrogens, leading to colored products and failing ICH limits (<10-20 ppm).

Protocol: Efficient Metal Scavenging

Q: Standard aqueous washes (EDTA, N-Acetylcysteine) are not lowering the Pd content below 100 ppm.

A: Aqueous washes rely on the metal preferring the water phase. Pyrazolopyridines compete too strongly. You need Solid-Supported Scavengers .

Experimental Workflow:

  • Dissolution: Dissolve crude product in THF or EtOAc (10 volumes).

  • Scavenger Addition: Add Thiol-modified Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 5–10 wt% relative to the product.

  • Digestion: Stir at 50°C for 4–12 hours. (Room temperature is often too slow for tightly bound Pd).

  • Filtration: Filter through a pad of Celite or a 0.45 micron filter.

  • Verification: Test a small aliquot via ICP-MS before concentrating.

Visual Workflow: Metal Removal Strategy

MetalRemoval Crude Crude Product (High Pd/Cu) Solubilize Dissolve in THF/EtOAc (50°C) Crude->Solubilize Scavenger Add Thiol-Silica (10 wt%) Solubilize->Scavenger Filter Hot Filtration (Remove Silica) Scavenger->Filter Test ICP-MS Check Filter->Test Pass Pass (<20 ppm) Crystallize Test->Pass Low Metal Fail Fail (>20 ppm) Repeat or Change Scavenger Test->Fail High Metal Fail->Solubilize

Figure 2: Workflow for removing transition metal catalysts from nitrogen-rich heterocycles.

References

  • Bethel, P. A., et al. (2012).[1] "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Tetrahedron. Link[1]

  • Dunn, P. J., et al. (2001). "Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor." Organic Process Research & Development. Link

  • Stout, D. M. (1983). "Synthesis of pyrazolo[1,5-a]pyridines." Chemical Reviews. (Foundational text for ring closure mechanics).
  • Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press. (Source for general crystallization and safety protocols).

  • BenchChem Technical Support. (2025). "Stability of Hydrazine Reagents in Pyrazole Synthesis." Link (Cited for safety data).

Sources

Technical Support Center: Pyrazole Binding Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buffer Conditions for Pyrazole-Based Inhibitors

Status: Active | Ticket ID: PYR-OPT-2024 | Responder: Senior Application Scientist[1]

Introduction: The "Hidden" Variables in Pyrazole Assays

Welcome to the Assay Optimization Hub. If you are working with pyrazole scaffolds (e.g., kinase inhibitors like Ruxolitinib or Celecoxib analogues), you are likely encountering a specific set of frustration points: steep IC50 slopes, non-replicable binding affinities, or signal drift in SPR. [1]

Pyrazoles are privileged pharmacophores, but they present unique physicochemical challenges.[1] Unlike standard amides or carboxylic acids, pyrazoles are "chameleons"—they undergo annular tautomerism and are prone to colloidal aggregation.[1] This guide moves beyond standard PBS recipes to explain why your assay might be failing and how to engineer a buffer that stabilizes the bioactive species.

Module 1: The Aggregation Trap (False Positives)

User Question: "My pyrazole compound shows nanomolar inhibition in the primary screen, but the IC50 curve is incredibly steep (Hill slope > 2.0). Is this real?"

Technical Diagnosis: This is the hallmark of Colloidal Aggregation . Pyrazoles are notorious for forming sub-micrometer colloids that sequester enzymes, leading to promiscuous, non-specific inhibition.[1] This is not true binding; it is a physical artifact.

The Mechanism

At specific concentrations (Critical Aggregation Concentration, CAC), hydrophobic pyrazoles stack to form particles (100–1000 nm).[1] These particles adsorb the protein target, removing it from the reaction.[2][3]

Troubleshooting Protocol: The Detergent Screen

To distinguish true binding from aggregation, you must disrupt the colloid without denaturing the protein.

Step-by-Step Validation:

  • Baseline: Run the assay with your standard buffer (usually < 0.001% detergent).

  • Challenge: Repeat the assay adding 0.01% or 0.1% Triton X-100 (or freshly prepared Tween-20).

  • Analysis:

    • If IC50 shifts significantly (e.g., from 10 nM to >10 µM): The original hit was an aggregate (False Positive).

    • If IC50 remains stable: True binder.

Recommended Detergents for Pyrazoles:

DetergentRec.[2][4][5] Conc.MechanismBest For
Triton X-100 0.01% - 0.1%Disrupts hydrophobic colloids strongly.[1]Biochemical/Enzymatic Assays (Kinases).[4][6]
Tween-20 0.005% - 0.05%Milder; less likely to strip lipids.Surface Assays (SPR, ELISA).[1]
CHAPS 0.1% - 0.5%Zwitterionic; prevents aggregation.Membrane Proteins / GPCRs.[2]

Critical Note: Always use fresh detergent. Oxidized Tween (containing peroxides) can degrade pyrazoles or oxidize protein cysteines.

Module 2: Tautomerism & pH (The Affinity Tuner)

User Question: "Why does my binding affinity (Kd) drop 10-fold when I move from pH 7.4 to pH 6.5?"

Technical Diagnosis: You are fighting Annular Tautomerism . The pyrazole ring contains two nitrogens: a pyrrole-like donor (NH) and a pyridine-like acceptor (N). These protons hop between


 and 

.
  • The protein binding pocket usually selects one specific tautomer.

  • Buffer pH and ionic strength dictate the energy cost for the compound to adopt that required tautomer.

Visualization: The Tautomer Selection Gate

PyrazoleTautomerism cluster_buffer Buffer Environment (pH & Solvation) cluster_protein Protein Binding Pocket T1 Tautomer A (N1-H) T2 Tautomer B (N2-H) T1->T2 Fast Exchange (Solvent Mediated) Pocket Target Pocket (Requires N2-H) T1->Pocket Steric Clash / Wrong H-Bond T2->Pocket Perfect Fit Complex Stable Complex (High Affinity) Pocket->Complex caption Fig 1: The protein selects a specific tautomer. Buffer pH influences the population ratio of A vs B.

[7]

Optimization Strategy: pH Scouting

Do not default to pH 7.4. Pyrazole pKa values are typically low (~2.5), but substituents can shift this.[1]

  • Scout Range: Test binding at pH 6.0, 7.0, and 8.0.

  • Buffer Selection:

    • Bis-Tris: Good for pH 6.0–7.0.

    • HEPES: Good for pH 7.0–8.0 (Standard for kinases).

    • Tris: Good for pH 7.5–8.5 (Note: Temperature sensitive).[1]

Module 3: Surface Chemistry & DMSO Tolerance

User Question: "I see high background binding to my SPR chip or assay plate."

Technical Diagnosis: Pyrazoles are often hydrophobic ("brick dust"). They bind non-specifically to plastics and dextran matrices (SPR chips).

The "Sticky Compound" Solution
  • DMSO Calibration: Pyrazoles require DMSO for solubility, but DMSO affects the refractive index in SPR. You must perform a solvent correction curve (0.5% to 5% DMSO) to subtract the bulk shift.

  • Ionic Strength: Increase NaCl to 150mM–200mM. This shields electrostatic non-specific binding (NSB).

Master Protocol: The Pyrazole Optimization Workflow

Use this logic flow to validate your assay conditions before screening your library.

OptimizationWorkflow Start Start: Pyrazole Library Solubility 1. Solubility Check (Visual/Nephelometry) Start->Solubility DetergentScreen 2. Aggregation Test (Compare IC50 +/- 0.01% Triton) Solubility->DetergentScreen IsAggregate IC50 Shifts > 5x? DetergentScreen->IsAggregate Discard Discard/Redesign (Promiscuous Binder) IsAggregate->Discard Yes pHScout 3. pH Scouting (Test pH 6.0, 7.0, 8.0) IsAggregate->pHScout No (True Binder) FinalBuffer 4. Final Buffer Selection (Optimal Affinity + Stability) pHScout->FinalBuffer caption Fig 2: Decision tree for eliminating false positives and optimizing affinity.

Recommended Starting Buffer (The "Gold Standard")

If you are starting from scratch, use this formulation as your baseline for pyrazole-kinase assays:

  • Base: 50 mM HEPES (pH 7.5)

  • Salt: 150 mM NaCl (Prevents ionic NSB)[1]

  • Detergent: 0.01% Triton X-100 (Prevents aggregation)[1][8]

  • Reducing Agent: 1 mM DTT or TCEP (Protects enzyme cysteines)[1]

  • Cosolvent: 1-2% DMSO (Maintain solubility)

  • Cofactor: 10 mM MgCl2 (If kinase/ATP dependent)[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[4] Nature Protocols, 1(2), 550–553.[1]

  • Alkorta, I., & Elguero, J. (2021).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(11), 3253.[1]

  • Cytiva (Biacore). (2023). Surface Plasmon Resonance (SPR) Assay Handbook: Guidelines for Small Molecule Binding.

Sources

Validation & Comparative

A Comparative Analysis of Pyrazolopyridine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold has emerged as a "privileged" structure in the landscape of kinase inhibitor drug discovery. Its intrinsic ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] This foundational characteristic, combined with the synthetic tractability of the pyrazolopyridine core, has enabled the development of a diverse array of inhibitors targeting a wide spectrum of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of prominent pyrazolopyridine-based kinase inhibitors, offering insights into their performance, selectivity, and the experimental methodologies used for their evaluation.

The Pyrazolopyridine Advantage in Kinase Inhibition

The success of the pyrazolopyridine scaffold can be attributed to several key features. As a bioisostere of adenine, it readily forms hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[2] The bicyclic nature of the scaffold provides a rigid core from which various substituents can be strategically positioned to exploit other pockets within the active site, thereby enhancing both potency and selectivity.[1] This has led to the successful development of approved drugs such as selpercatinib and several promising clinical candidates, including glumetinib, camonsertib, and olverembatinib.[1][3]

Comparative Analysis of Pyrazolopyridine Kinase Inhibitors

This section provides a comparative overview of pyrazolopyridine inhibitors categorized by their primary kinase targets. The data presented is a synthesis of publicly available information and is intended to guide researchers in selecting appropriate tools for their specific research needs.

RET (Rearranged during Transfection) Kinase Inhibitors

RET is a receptor tyrosine kinase whose aberrant activation through fusions or mutations is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.

Selpercatinib (LOXO-292) is a highly selective and potent RET kinase inhibitor. It has demonstrated significant clinical activity in patients with RET-altered cancers.[4]

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in numerous cancers.

Glumetinib (SCC244) is a novel, potent, and highly selective c-Met inhibitor.[5][6][7] Preclinical studies have shown its robust anti-tumor activity in c-Met-dependent cancer models.[5][6]

ATR (Ataxia Telangiectasia and Rad3-related) Kinase Inhibitors

ATR is a key regulator of the DNA damage response (DDR), making it an attractive target in cancers with underlying DDR deficiencies.

Camonsertib (RP-3500) is an orally bioavailable small-molecule inhibitor of ATR kinase.[2] It is being investigated for the treatment of advanced solid tumors with DNA damage response deficiencies.[2]

BCR-ABL Tyrosine Kinase Inhibitors

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML).

Olverembatinib (HQP1351) is a third-generation BCR-ABL inhibitor effective against various mutations, including the T315I "gatekeeper" mutation that confers resistance to earlier-generation inhibitors.[8] Clinical data have shown its efficacy in heavily pretreated CML patients.[9][10]

SRC Family Kinase (SFK) Inhibitors

SRC is a non-receptor tyrosine kinase involved in various cellular processes, and its overactivation is linked to cancer progression and metastasis.

eCF506 is a potent and highly selective SRC inhibitor with subnanomolar IC50 for SRC and exceptional selectivity over the ABL kinase.[11][12]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.

Ibrutinib is an FDA-approved BTK inhibitor. While highly effective, it is known to have off-target activities, most notably against C-terminal Src kinase (CSK), which has been linked to adverse cardiac events.[1][13][14][15]

B-Raf Kinase Inhibitors

Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in several cancers, including melanoma.

A series of pyrazolopyridine-based B-Raf(V600E) inhibitors have been developed, demonstrating potent and selective inhibition of the mutant kinase.[16][17][18]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. The pyrazolopyrimidine scaffold, a close analog of pyrazolopyridine, has been extensively used to develop CDK inhibitors.[19][20][21][22][23]

Protein Kinase Cθ (PKCθ) Inhibitors

PKCθ is a member of the protein kinase C family and plays a significant role in T-cell signaling.

A series of selective pyrazolopyridine-based PKCθ inhibitors have been developed, with compound 22 showing efficacy in a mouse model of multiple sclerosis.[24][25][26]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) and selectivity of selected pyrazolopyridine kinase inhibitors. This data is compiled from various sources and should be used as a comparative guide.

InhibitorPrimary TargetIC50 (nM)Key Off-Targets (IC50 in nM or % inhibition @ concentration)Reference(s)
Glumetinib (SCC244) c-Met0.42>2,400-fold selectivity over 312 other kinases[5][6][7]
Camonsertib (RP-3500) ATR1.0mTOR (120 nM)[2][27]
eCF506 SRC<0.5ABL (479 nM), Fyn (2.1 nM), Yes (<0.5 nM)[12]
Ibrutinib BTK0.5CSK, EGFR, ITK, TEC family kinases[1][13][14][15]
Compound 15 (CDK inhibitor) CDK2/cyclin A261-[19]
Compound 22 (PKCθ inhibitor) PKCθ-Inhibited 2/49 kinases >50% at 0.4 µM[24][25]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the discussed pyrazolopyridine kinase inhibitors.

cMet_signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2 cMet->GRB2 Recruits SHC SHC cMet->SHC Recruits Glumetinib Glumetinib Glumetinib->cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS SHC->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation Survival Motility AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BTK_signaling cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Cell_Survival B-Cell Proliferation & Survival NF_kB->Cell_Survival

Caption: BTK Signaling Pathway and Inhibition by Ibrutinib.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of pyrazolopyridine kinase inhibitors.

Enzymatic Kinase Assay (IC50 Determination)

Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the purified kinase in an appropriate buffer.

    • Prepare a stock solution of the kinase-specific substrate (peptide or protein).

    • Prepare a stock solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP, or for non-radioactive methods, a specific concentration of cold ATP).

    • Prepare serial dilutions of the pyrazolopyridine inhibitor in DMSO, then dilute further in the reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the following in order:

      • Reaction buffer.

      • Inhibitor solution at various concentrations.

      • Kinase solution.

      • Substrate solution.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's instructions for the specific detection reagent. These assays typically measure the amount of ADP produced or use fluorescence resonance energy transfer to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to a control (no inhibitor).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an Enzymatic Kinase Assay.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [5][15][28][29][30] Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cell lines of interest in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine inhibitor in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize it.

    • Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Caption: Workflow for an MTT Cell Viability Assay.

Western Blot Analysis for Pathway Inhibition

Principle: Western blotting is used to detect specific proteins in a cell lysate. In the context of kinase inhibitors, it can be used to assess the phosphorylation status of the target kinase and its downstream substrates, providing evidence of pathway inhibition.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a larger format (e.g., 6-well plate) and treat with the pyrazolopyridine inhibitor at various concentrations for a specific duration.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify them by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Detect the light signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (phosphorylated and unphosphorylated) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation at different inhibitor concentrations.

Caption: Workflow for Western Blot Analysis.

Conclusion

The pyrazolopyridine scaffold continues to be a highly valuable starting point for the design of potent and selective kinase inhibitors. The examples discussed in this guide highlight the diversity of kinases that can be targeted with this versatile chemical framework. For researchers in drug discovery and chemical biology, a thorough understanding of the comparative performance and the appropriate experimental methodologies for evaluation is crucial for the successful development of the next generation of pyrazolopyridine-based therapeutics.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Olverembatinib Demonstrates Efficacy and Safety in Heavily Pretreated CP-CML. OncLive. [Link]

  • Camonsertib - Grokipedia. Grokipedia. [Link]

  • A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. ResearchGate. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][9][31]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Nature. [Link]

  • Olverembatinib (HQP1351)-based therapy in adults with relapsed or refractory Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia in blast phase: results from a real-world study. Frontiers in Oncology. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase. Circulation. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications. [Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. AACR Journals. [Link]

  • Preclinical evaluation of SCC244 (Glumetinib), a novel, potent and highly selective inhibitor of c-Met in MET-dependent cancer m. AACR Journals. [Link]

  • eCF506 - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • 1.5-Year Follow-Up Data from a Global Study of Olverembatinib Reaffirms Potential in Overcoming Resistance/Intolerance to Ponatinib or Asciminib. FirstWord Pharma. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and... - ResearchGate. ResearchGate. [Link]

  • Schematic representation of the main cdk/cyclin complexes involved in... - ResearchGate. ResearchGate. [Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. ACS Publications. [Link]

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 2: structure-activity relationships. PubMed. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. [Link]

  • SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. [Link]

  • An overview of the c-MET signaling pathway. PubMed. [Link]

  • Outline of RET signalling pathways. | Download Scientific Diagram. ResearchGate. [Link]

  • Components of the Cell-Cycle Control System. NCBI Bookshelf. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. PubMed. [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. ResearchGate. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cureus. [Link]

  • Schematic illustration of PKC- θ -regulated signaling pathways. - ResearchGate. ResearchGate. [Link]

  • Complete Response to Selective RET Inhibition With Selpercatinib (LOXO-292) in a Patient With RET Fusion–Positive Breast Cancer. JCO Precision Oncology. [Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. PubMed. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports. [Link]

  • Cdk. SlideShare. [Link]

  • Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death. PubMed. [Link]

  • PKC-theta in regulatory and effector T-cell functions. Frontiers. [Link]

  • SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. Journal of Hematology & Oncology. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-(1H-Pyrazol-4-yl)pyridine as a Selective c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with high selectivity is paramount. Non-specific inhibitors can lead to off-target effects and associated toxicities, complicating clinical development and patient outcomes.[1][2] The 3-(1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, notably for targeting the c-Met receptor tyrosine kinase.[3][4][5] Dysregulation of the c-Met signaling pathway is a known driver in numerous cancers, promoting tumor growth, invasion, and metastasis.[5][6]

This guide provides a comprehensive, technically-grounded framework for researchers who have developed a novel inhibitor based on the 3-(1H-pyrazol-4-yl)pyridine scaffold—let's call it "Compound-P" —and wish to rigorously validate its potency and selectivity for c-Met. We will proceed through a logical, multi-stage validation funnel, comparing Compound-P against two well-characterized c-Met inhibitors: Crizotinib , a multi-kinase inhibitor, and Tepotinib , a highly selective inhibitor.[7][8][9]

The Validation Funnel: A Multi-Stage Approach

A robust validation strategy moves from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This funnel approach ensures that resources are focused on compounds with the most promising characteristics at each stage.

G cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Validation cluster_2 Stage 3: Functional Validation biochem Biochemical Assays Determine On-Target Potency (IC50) Assess Kinome-Wide Selectivity cellular Cell-Based Assays Confirm Target Engagement (CETSA) Measure Pathway Inhibition (Western Blot) biochem->cellular Promising Selectivity pheno Phenotypic Assays Assess Anti-Proliferative Effects Determine Therapeutic Window cellular->pheno On-Target Activity

Caption: The three-stage validation funnel for a novel kinase inhibitor.

Stage 1: Biochemical Potency and Selectivity Profiling

The initial step is to determine if Compound-P inhibits c-Met with high potency and how it compares to other kinases across the human kinome.

On-Target Potency (IC50 Determination)

Expert Rationale: The half-maximal inhibitory concentration (IC50) is the cornerstone metric for inhibitor potency. We use a biochemical assay, free from cellular complexities like membrane permeability, to measure the direct interaction between the inhibitor and the isolated kinase. Luminescence-based assays, such as ADP-Glo™, are industry standards due to their high sensitivity and "add-mix-measure" format, which is amenable to high-throughput screening.[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing the recombinant human c-Met kinase, a suitable substrate peptide, and ATP at its Km concentration.

  • Compound Titration: Add Compound-P, Crizotinib, and Tepotinib in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which fuels a luciferase reaction.[11] Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve (log[inhibitor] vs. response) using a four-parameter logistic model to calculate the IC50 value.

Kinome-Wide Selectivity Screening

Expert Rationale: True selectivity is not just about high potency against the intended target, but low activity against all other targets.[1] Profiling against a large panel of kinases is essential to identify potential off-targets that could cause toxicity or confound experimental results. A common strategy is to perform an initial screen at a single high concentration (e.g., 1 µM) and then determine the IC50 for any kinase showing significant inhibition (>70%).[1]

Comparative Data Presentation

The goal is to demonstrate that Compound-P has a selectivity profile superior to Crizotinib and comparable to, or better than, Tepotinib.

Kinase TargetCompound-P (IC50, nM)Crizotinib (IC50, nM)Tepotinib (IC50, nM)
c-Met 2.1 4.5 1.8
ALK>10008.2>1000
RON45015.6>1000
AXL>1000981850
VEGFR2>1000210>5000
TIE2850180>5000

Table 1: Hypothetical IC50 data from biochemical assays. Compound-P shows high potency for c-Met and minimal activity against common off-targets of Crizotinib.

Stage 2: Cellular Target Engagement and Pathway Inhibition

After confirming biochemical potency and selectivity, the next critical step is to verify that Compound-P can enter a cell, bind to its intended target, and inhibit its signaling pathway.

Confirming Intracellular Target Engagement: CETSA

Expert Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein within the complex environment of an intact cell.[12][13] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[14]

G A 1. Treat Cells (e.g., MKN-45) with Compound-P or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E Collect F Aggregated Fraction (Pellet) D->F Discard G 5. Analyze Soluble Fraction (Western Blot for c-Met) E->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Culture a c-Met amplified cell line (e.g., MKN-45 gastric cancer cells) and treat with 1 µM Compound-P or DMSO vehicle for 1 hour at 37°C.[12]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 46°C to 64°C) for 3 minutes using a thermal cycler.[12]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12][15]

  • Fractionation: Separate the soluble proteins (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes.[12]

  • Analysis: Collect the supernatant, normalize for protein concentration, and analyze the amount of soluble c-Met remaining at each temperature by Western Blot. A positive result is a rightward shift in the melting curve for Compound-P-treated cells compared to DMSO, indicating stabilization.

Measuring Downstream Pathway Inhibition

Expert Rationale: c-Met activation by its ligand, HGF, triggers autophosphorylation at key tyrosine residues (Y1234/1235) and subsequent activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.[16][17][18][19] A selective inhibitor should block this phosphorylation cascade. Western blotting is the gold-standard technique to visualize these changes in protein phosphorylation.

G cluster_pathway Signaling Cascade HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2/GAB1 cMet->GRB2 CompoundP Compound-P CompoundP->cMet Inhibits Phosphorylation PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT p-AKT (Survival) PI3K->AKT MAPK p-ERK (Proliferation) RAS->MAPK

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Culture & Starvation: Plate MKN-45 cells and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of Compound-P (and controls) for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes to robustly activate the c-Met pathway.

  • Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Electrophoresis & Transfer: Quantify protein concentration, run lysates on an SDS-PAGE gel, and transfer proteins to a PVDF membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK.[20][22]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate.[12][20]

  • Analysis: A successful inhibitor will show a dose-dependent decrease in p-c-Met, p-AKT, and p-ERK levels, while total protein levels remain unchanged.

Stage 3: Cellular Phenotypic Assays

The final validation stage assesses whether the observed target inhibition translates into a desired biological outcome, such as inhibiting cancer cell proliferation.

Expert Rationale: Demonstrating that Compound-P can inhibit the growth of c-Met-dependent cancer cells but not c-Met-independent cells is a crucial indicator of on-target efficacy and provides a preliminary therapeutic window. The CellTiter-Glo® assay is a robust method for assessing cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[23][24]

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed two cell lines in 96-well plates: a c-Met-dependent line (MKN-45) and a c-Met-independent line (e.g., A549).

  • Compound Treatment: The next day, treat the cells with a 10-point dose range of Compound-P, Crizotinib, and Tepotinib.

  • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.

  • Assay Procedure:

    • Equilibrate the plates to room temperature.[25]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[23][25]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[25]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Data Acquisition & Analysis: Read luminescence and calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Comparative Data Presentation

CompoundMKN-45 (c-Met Driven) GI50, nMA549 (c-Met Independent) GI50, nMSelectivity Index (A549 / MKN-45)
Compound-P8.5 >5000 >588
Crizotinib15.285056
Tepotinib7.9>8000>1012

Table 2: Hypothetical cell viability data. Compound-P demonstrates potent, selective growth inhibition of c-Met-driven cancer cells, far exceeding the selectivity of the multi-kinase inhibitor Crizotinib.

Conclusion

This structured validation guide provides a robust pathway for characterizing a novel 3-(1H-pyrazol-4-yl)pyridine-based inhibitor. By systematically progressing from biochemical potency and selectivity to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive data package. The comparative analysis against established inhibitors like the multi-targeted Crizotinib and the selective Tepotinib is crucial for contextualizing the compound's performance. A successful outcome from this validation funnel would demonstrate that "Compound-P" is a potent and highly selective c-Met inhibitor, making it a strong candidate for further preclinical development.

References

  • The CellTiter-Glo® Luminescent Cell Viability Assay uses luminescence to accurately determine the number of viable cells in a culture. News-Medical.Net. [Link]

  • CellTiter-Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • Different downstream signaling pathways activated through c-MET and its... ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information (NCBI). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • An overview of the c-MET signaling pathway. National Center for Biotechnology Information (NCBI). [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports. [Link]

  • Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. ACS Publications. [Link]

  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • c-MET Protein. AbbVie Science. [Link]

  • Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. National Center for Biotechnology Information (NCBI). [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Western blot protocol. Jeffrey Magee Lab, Washington University in St. Louis. [Link]

  • What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? ResearchGate. [Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. National Center for Biotechnology Information (NCBI). [Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. ACS Publications. [Link]

  • A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides. Royal Society of Chemistry. [Link]

  • Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. ResearchGate. [Link]

  • Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Highlights in Science, Engineering and Technology. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. [Link]

  • Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study. Scientia. [Link]

  • The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. National Center for Biotechnology Information (NCBI). [Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate... ResearchGate. [Link]

Sources

Comparative Docking Guide: Pyrazole Derivatives vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Researchers Focus: EGFR Kinase (Anticancer) and COX-2 (Anti-inflammatory) Targets

Executive Summary: The Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold." Its planar, five-membered heterocyclic structure allows it to mimic the purine ring of ATP, making it an ideal candidate for kinase inhibition, while its capacity for hydrogen bonding facilitates high-affinity interactions with the cyclooxygenase (COX) active sites.

This guide moves beyond theoretical generalities to provide a rigorous, data-driven comparison of novel pyrazole derivatives against clinical standards: Erlotinib (EGFR inhibitor) and Celecoxib (COX-2 inhibitor). We analyze binding energies, residue interactions, and selectivity profiles to validate the therapeutic potential of these derivatives.[1][2]

The In-Silico Workbench: Methodology Framework

To ensure reproducibility and scientific integrity, the following computational framework is established. This protocol relies on AutoDock Vina and GOLD as the primary engines, validated by root-mean-square deviation (RMSD) analysis.

Comparative Docking Workflow

The following diagram outlines the critical path for valid comparative docking, ensuring that both the novel derivatives and the standard drug undergo identical processing to minimize algorithmic bias.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis LigandPrep Ligand Preparation (MMFF94 Minimization) DockingRun Docking Algorithm (Lamarckian GA / Vina) LigandPrep->DockingRun ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Center: Co-crystal Ligand) ProteinPrep->GridGen GridGen->DockingRun Validation Validation (Redocking RMSD < 2.0 Å) DockingRun->Validation 1. Check RMSD BindingEnergy Binding Affinity (ΔG in kcal/mol) Validation->BindingEnergy 2. If Valid InteractionMap Interaction Profiling (H-Bonds, Pi-Cation) BindingEnergy->InteractionMap

Figure 1: Standardized comparative docking workflow ensuring identical treatment of pyrazole derivatives and clinical standards.

Case Study A: Anticancer Potency (EGFR Kinase)

Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 4HJO (T790M Mutant) & 1XKK (Wild Type) Standard Drug: Erlotinib

Mechanistic Rationale

Mutations in the EGFR kinase domain (e.g., T790M) often lead to resistance against first-generation inhibitors like Erlotinib. Pyrazole derivatives, specifically those with ortho-nitrophenyl hydrazine moieties, have shown the ability to occupy the ATP-binding pocket more effectively than Erlotinib in mutant strains due to flexible side-chain orientations.

Performance Data Comparison

The following data synthesizes recent studies comparing specific pyrazole derivatives (Series F) against Erlotinib.

CompoundTarget VariantBinding Energy (kcal/mol)Key Residue InteractionsRMSD (Å)
Pyrazole F4 T790M Mutant-10.9 Met769 (H-bond), Lys721 (Pi-Cation)1.24
Pyrazole F24 T790M Mutant-10.6Thr766, Met7691.35
Erlotinib T790M Mutant-7.8 to -8.8Met769, Cys7730.85 (Ref)
Pyrazole F4 Wild Type-10.3Met7691.40
Erlotinib Wild Type-10.1Met769, Thr7900.60 (Ref)

Analysis:

  • Superior Affinity in Mutants: Pyrazole F4 exhibits a significantly lower binding energy (-10.9 kcal/mol) compared to Erlotinib (~-8.0 kcal/mol) in the resistant T790M mutant structure.

  • Selectivity: The derivatives show a preference for the mutant form (lower energy) compared to the wild type, suggesting a potential therapeutic window for drug-resistant cancers.

Case Study B: Anti-Inflammatory Selectivity (COX-2)

Target: Cyclooxygenase-2 (COX-2) PDB ID: 3LN1 or 1CX2 Standard Drug: Celecoxib

Mechanistic Rationale

The goal in COX inhibition is selectivity . Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric side effects by inhibiting COX-1. Celecoxib achieves safety by targeting the larger hydrophobic side pocket of COX-2 (Ile523) which is obstructed in COX-1 (Ile523 replaced by His523). Pyrazole derivatives are designed to exploit this specific pocket using bulky aryl groups.

Performance Data Comparison

Comparison of novel pyrazole-benzenesulfonamide derivatives against Celecoxib.

CompoundBinding Energy (kcal/mol)Selectivity Index (In Vitro)H-Bond InteractionsHydrophobic Interactions
Pyrazole D305 -10.7 HighArg120, Tyr355Val349, Leu352
Pyrazole 5f -9.3ModerateArg513, His90Val523 (Selectivity Gate)
Celecoxib -9.7 to -12.0Very HighArg120, Ser353, Leu352Val523, Phe518

Analysis:

  • Competitive Binding: Top-performing pyrazoles (D305) achieve binding energies (-10.7 kcal/mol) that rival or exceed Celecoxib in specific docking simulations.

  • Structural Basis: The interaction with Arg120 and Tyr355 is critical. These residues form the "constriction loop" at the entrance of the active site. Pyrazoles that form stable H-bonds here effectively lock the enzyme in an inactive state.

Interaction Network Diagram

The following diagram visualizes the critical residue contacts required for successful COX-2 inhibition by pyrazole derivatives.

COX2Interactions Ligand Pyrazole Derivative (D305) Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond (Ionic) Tyr355 Tyr355 (Constriction Loop) Ligand->Tyr355 H-Bond Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic (COX-2 Specific) Ser530 Ser530 (Catalytic Site) Ligand->Ser530 Van der Waals

Figure 2: Interaction map showing how Pyrazole D305 mimics Celecoxib by engaging the COX-2 selectivity pocket (Val523) and gatekeeper residues.[3]

Detailed Experimental Protocol

To replicate these comparative studies, follow this validated protocol.

Step 1: Ligand Preparation
  • Sketching: Draw pyrazole derivatives and standard drugs (Erlotinib/Celecoxib) using ChemDraw.

  • 3D Optimization: Convert to 3D using OpenBabel or Chem3D.

  • Energy Minimization: Apply the MMFF94 force field to minimize the internal energy of the ligands.

  • File Conversion: Convert all ligands to .pdbqt format (for AutoDock) or .mol2 (for GOLD), ensuring gasteiger charges are added and non-polar hydrogens are merged.

Step 2: Protein Preparation
  • Retrieval: Download PDB structures (e.g., 4HJO for EGFR, 3LN1 for COX-2).

  • Cleaning: Remove all water molecules and heteroatoms (except the co-crystallized ligand for reference).

  • Refinement: Use Swiss-PDB Viewer or AutoDock Tools to:

    • Fix missing atoms.

    • Add polar hydrogens (critical for correct H-bond calculation).

    • Assign Kollman united atom charges.

Step 3: Grid Generation (The "Search Space")
  • Center: Define the grid box center using the coordinates of the co-crystallized ligand (e.g., Erlotinib in 4HJO).

  • Dimensions: Set a box size of 25 x 25 x 25 Å (Angstroms). This is sufficient to cover the active site without wasting computational power on the surface.

  • Spacing: Use a grid spacing of 0.375 Å (standard for Vina).

Step 4: Docking & Validation[4]
  • Redocking (Control): Dock the extracted co-crystallized ligand back into the protein.

    • Success Criterion: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .

  • Screening: Dock the pyrazole derivatives using the same grid parameters.

  • Scoring: Record the affinity (kcal/mol).

  • Visualization: Use PyMOL or Discovery Studio Visualizer to inspect H-bonds. Look for interactions with Met769 (EGFR) or Arg120 (COX-2) .

References

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study. Research Journal of Pharmacy and Technology. Link

  • Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives. Turkish Computational and Theoretical Chemistry. Link

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors. RSC Advances. Link

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. Link

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Link

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega. Link

Sources

Head-to-Head Guide: Pyrazolopyridine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Landscape

In the high-stakes arena of kinase inhibitor design and nucleotide mimicry, pyrazolopyridines represent a "privileged scaffold." They offer a rigid, planar architecture capable of mimicking the adenine core of ATP, yet they provide distinct vectors for substitution that allow medicinal chemists to tune solubility, metabolic stability, and selectivity.

This guide provides a technical head-to-head comparison of the two most dominant isomers:

  • Pyrazolo[3,4-b]pyridine : The classical adenine isostere.

  • Pyrazolo[1,5-a]pyridine : The bridgehead-nitrogen alternative.

Key Takeaway: While the [3,4-b] isomer is the superior "hinge binder" due to its intrinsic hydrogen bond donor/acceptor motif, the [1,5-a] isomer offers a unique "dipolar" electronic profile and eliminates tautomeric ambiguity, making it ideal for scaffolds requiring high metabolic stability and fixed geometry.

Structural & Electronic Landscape

The primary differentiator between these isomers is the position and nature of the nitrogen atoms. This dictates their electronic distribution, tautomeric states, and hydrogen bonding capabilities.

Isomer Topology
  • Pyrazolo[3,4-b]pyridine: A fused system where the pyrazole and pyridine rings share a C-C bond.[1] It retains an N-H bond (unless substituted), allowing for tautomerism.

  • Pyrazolo[1,5-a]pyridine: A fused system containing a bridgehead nitrogen . The nitrogen at position 1 is shared between both rings, locking the aromatic system and preventing annular tautomerism.

G cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[1,5-a]pyridine P34 Pyrazolo[3,4-b]pyridine (Adenine Mimic) Donor-Acceptor Motif P15 Pyrazolo[1,5-a]pyridine (Bridgehead Nitrogen) Dipolar / Acceptor Only P34->P15 Isomeric Relationship

Figure 1: Topological comparison of the two dominant pyrazolopyridine isomers.

Physicochemical Profile Comparison[2][3][4]
FeaturePyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyridineImpact on Drug Design
Electronic Nature Electron-deficient pyridine fused to electron-rich pyrazole.Dipolar character; bridgehead N is electron-rich.[1,5-a] often shows better solubility due to polarity.
Tautomerism Yes. 1H-isomer is ~9 kcal/mol more stable than 2H.No. Bridgehead N locks the system.[3,4-b] requires careful N-alkylation control during synthesis.
H-Bonding (Core) Donor (NH) + Acceptor (N).Acceptor only (Pyridine N).[3,4-b] binds kinase hinge directly; [1,5-a] needs exocyclic groups.
Metabolic Stability Moderate. Pyridine ring susceptible to oxidation.[1]High. Bridgehead system is robust against oxidative metabolism.[1,5-a] is preferred for lowering clearance.
Lipophilicity (cLogP) Generally lower (more polar due to NH).Slightly higher (if unsubstituted), but tunable.[3,4-b] is better for initial lead-likeness in fragment screens.

Head-to-Head: Kinase Binding & SAR

The most critical application of these scaffolds is in ATP-competitive inhibition.

The "Hinge Binder" Capability
  • Pyrazolo[3,4-b]pyridine: Mimics Adenine perfectly. The N1-H acts as a donor to the hinge residue (e.g., Glu), and N7 acts as an acceptor from the hinge backbone NH (e.g., Val/Leu).

    • Example:Selpercatinib (RET inhibitor) utilizes this core to anchor into the ATP pocket.

  • Pyrazolo[1,5-a]pyridine: Lacks the ring NH donor. To bind the hinge effectively, it usually requires an exocyclic amino group at C3 or C7 to provide the H-bond donor.

    • Advantage:[2][3] This necessity for substitution allows for high selectivity—if the exocyclic group doesn't match the pocket geometry, it won't bind, reducing off-target effects.

Figure 2: Comparative binding modes in the ATP pocket.

Synthetic Accessibility & Protocols

The synthesis of these cores requires fundamentally different strategies. The [3,4-b] route is a "condensation" logic, while the [1,5-a] route is often a "cycloaddition" logic.

Synthesis of Pyrazolo[3,4-b]pyridine (Route A: The 5-Aminopyrazole Method)

This is the industry-standard route for generating library diversity.

Protocol:

  • Starting Material: 5-Amino-1-phenylpyrazole (or N-H pyrazole).

  • Reagent: 1,3-Dicarbonyl equivalent (e.g., ethoxymethylene malonate or

    
    -keto ester).
    
  • Conditions: Reflux in Acetic Acid or Ethanol/Piperidine.

  • Mechanism: Michael addition followed by cyclodehydration.

  • Regioselectivity Challenge: If using an unsymmetrical 1,3-dicarbonyl, you may get a mixture of regioisomers (5- vs 6-substituted).

    • Control: Use enaminones to direct the initial nucleophilic attack.

Synthesis of Pyrazolo[1,5-a]pyridine (Route B: The [3+2] Cycloaddition)

This route constructs the pyrazole ring onto the pyridine nitrogen.

Protocol:

  • Starting Material: N-Aminopyridine (generated via amination of pyridine with hydroxylamine-O-sulfonic acid).

  • Reagent: Propiolate or activated alkyne.

  • Conditions: Base-mediated (K2CO3) in DMF or oxidative cyclization.

  • Mechanism: 1,3-Dipolar cycloaddition of the N-iminopyridinium ylide.

  • Advantage: Total regiocontrol. The bridgehead N is fixed; the substituents on the alkyne dictate the 2,3-positioning on the pyrazole ring.

Synthesis cluster_34b Route A: Pyrazolo[3,4-b]pyridine cluster_15a Route B: Pyrazolo[1,5-a]pyridine StartA 5-Aminopyrazole ProdA Pyrazolo[3,4-b]pyridine StartA->ProdA Cyclocondensation (Reflux/AcOH) ReagentA 1,3-Dicarbonyl ReagentA->ProdA StartB N-Aminopyridine (Ylide) ProdB Pyrazolo[1,5-a]pyridine StartB->ProdB [3+2] Cycloaddition (Base/DMF) ReagentB Activated Alkyne ReagentB->ProdB

Figure 3: Distinct synthetic workflows. Route A relies on condensation; Route B relies on dipolar cycloaddition.

Case Studies: Approved Drugs & Clinical Candidates[2][6][7]

Pyrazolo[3,4-b]pyridine Success Stories[3]
  • Vericiguat (Verquvo): A soluble Guanylate Cyclase (sGC) stimulator used for heart failure.[4] The scaffold provides the necessary geometry to bind the sGC heme-binding region without inhibiting kinases.

  • Selpercatinib (Retevmo): A highly selective RET kinase inhibitor for NSCLC. The [3,4-b] core forms the critical hinge hydrogen bonds (Donor-Acceptor) that anchor the molecule.

Pyrazolo[1,5-a]pyridine Success Stories[7][8]
  • Ibudilast: A phosphodiesterase (PDE) inhibitor used for asthma and post-stroke dizziness. The [1,5-a] core provides a compact, lipophilic anchor that fits the PDE hydrophobic pocket.

  • Lorediplon: A sedative/hypnotic (GABA-A modulator). The bridgehead nitrogen is crucial for positioning the aryl substituents to interact with the benzodiazepine binding site.

Experimental Validation: Solubility & Stability Assay

To empirically choose between these scaffolds for a new project, run this validation workflow:

Protocol: Kinetic Solubility & Microsomal Stability
  • Compound Prep: Synthesize matched pairs (e.g., 3-phenyl-pyrazolo[3,4-b]pyridine vs. 3-phenyl-pyrazolo[1,5-a]pyridine).

  • Solubility: Dissolve in DMSO (10 mM). Dilute into PBS (pH 7.4). Shake for 24h. Analyze supernatant by HPLC-UV.

    • Expectation: [1,5-a] analogs often show 2-5x higher solubility due to the dipolar moment.

  • Metabolic Stability: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH at 37°C. Quench aliquots at 0, 15, 30, 60 min.

    • Analysis: LC-MS/MS to determine intrinsic clearance (

      
      ).
      
    • Expectation: [3,4-b] pyridine ring is more prone to N-oxidation or C-oxidation if electron-deficient. [1,5-a] is typically more robust.

References

  • Vertex Pharmaceuticals. (2024).[5] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH National Library of Medicine. Link

  • Molecules Journal. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Link

  • Organic Letters. (2022).[6] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. ACS Publications. Link

  • Journal of Medicinal Chemistry. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. ACS Publications. Link

  • RSC Advances. (2023). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines. Royal Society of Chemistry. Link

Sources

Comparative Study of Pyrazole Derivatives as ALK-L1196M Inhibitors

[1][2][3][4]

Executive Summary

The emergence of the L1196M gatekeeper mutation in Anaplastic Lymphoma Kinase (ALK) represents a critical failure point for first-generation Type I inhibitors like Crizotinib.[1] This mutation involves the substitution of Leucine 1196 with a bulkier Methionine residue within the ATP-binding pocket, creating steric hindrance that blocks inhibitor access.

This guide provides a technical comparative analysis of novel pyrazole-based derivatives designed to overcome this resistance. We focus on two distinct chemical strategies:

  • Optimized Type I Inhibition: Pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 10g ) that utilize specific sulfone moieties to navigate the steric clash.[1]

  • Type II Inhibition: Pyrazolylamine derivatives (e.g., Compound 5a ) that induce a conformational shift (DFG-out) to bypass the gatekeeper residue entirely.[1]

Mechanistic Rationale: The Pyrazole Advantage

The pyrazole scaffold offers a unique "hinge-binding" geometry. Unlike the aminopyridine core of Crizotinib, pyrazole derivatives can be functionalized at the N1 and C3/C5 positions to extend into the solvent-front or the back-pocket of the kinase, allowing for:

  • Flexibility: Accommodation of the Methionine side chain.

  • Selectivity: Ability to target the inactive (DFG-out) conformation.[1]

ALK Signaling Pathway Context

Understanding the downstream effects of inhibition is crucial. ALK drives oncogenesis through three primary axes: RAS/MAPK (proliferation), PI3K/AKT (survival), and JAK/STAT (anti-apoptosis).[1]

ALK_PathwayALKALK Fusion(L1196M Mutant)RASRASALK->RASPI3KPI3KALK->PI3KJAKJAKALK->JAKATPATPATP->ALK PhosphorylationInhibitorPyrazole Inhibitor(10g / 5a)Inhibitor->ALK CompetitiveBindingMAPKMAPK/ERK(Proliferation)RAS->MAPKAKTAKT/mTOR(Survival)PI3K->AKTSTATSTAT3(Anti-Apoptosis)JAK->STAT

Figure 1: ALK Signaling Cascade and Inhibition Point.[1] The L1196M mutation occurs at the ATP binding site (Red), driving downstream oncogenic pathways.

Comparative Compound Profiles

The Baseline: Crizotinib
  • Class: Type I Inhibitor (ATP-competitive).[1]

  • Core: 2-aminopyridine.[1]

  • L1196M Status: Resistant .[1] The bulky Methionine-1196 clashes with the inhibitor's core, preventing effective binding (IC50 shift from ~20 nM in WT to >300 nM in L1196M).

Candidate A: Compound 10g (Pyrazolo[3,4-b]pyridine)[1][2][3][5][6][7]
  • Class: Optimized Type I Inhibitor.[1]

  • Structure: N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide.[1][2]

  • Mechanism: The 3-fluorophenyl sulfone moiety provides a critical contact point that stabilizes the molecule despite the gatekeeper mutation. The pyrazolo-pyridine core mimics the adenine ring of ATP but with a shifted vector that avoids the M1196 steric clash.

  • Key Interaction: Forms hydrogen bonds with K1150 and E1210; the sulfone group occupies a hydrophobic pocket adjacent to the gatekeeper.

Candidate B: Compound 5a (Pyrazolylamine)[3]
  • Class: Type II Inhibitor.[1]

  • Structure: N1-(3-4-[([5-(tert-butyl)-3-isoxazolyl]aminocarbonyl)amino]-3-methylphenyl-1H-5-pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide.[1][3]

  • Mechanism: Induces a DFG-out conformation .[1] By binding to the inactive state of the kinase, it renders the gatekeeper mutation less relevant because the steric constraints of the active ATP pocket are altered.

  • Key Interaction: The urea linker forms a characteristic Type II hydrogen bond pair with the Glu-Lys salt bridge (E1167/K1150), locking the activation loop in an inhibitory position.

Quantitative Performance Comparison

The following data summarizes the inhibitory potency (IC50) of these derivatives against Wild Type (WT) ALK and the L1196M mutant.

CompoundScaffold TypeBinding ModeALK WT IC50 (nM)ALK L1196M IC50 (nM)Fold Resistance (L1196M/WT)
Crizotinib 2-AminopyridineType I20 - 40300 - 600~15x (Resistant)
Compound 10g Pyrazolo[3,4-b]pyridineType I (Optimized)< 0.5 < 0.5 ~1x (Overcomes Resistance)
Compound 5a PyrazolylamineType II1.83.2~1.7x (Effective)

Data synthesized from Choi et al. (2019) and derived mechanistic studies.[1]

Structural Logic of Compound 10g

The superior potency of Compound 10g is driven by its specific substitution pattern.

SAR_LogicCorePyrazolo[3,4-b]pyridineCoreTargetALK L1196MBinding PocketCore->Target Hinge Binding(Adenine Mimic)R13-Fluorophenyl Sulfone(Pos 5)R1->Target Hydrophobic Interaction(Avoids M1196 Clash)R2Piperazinyl Benzamide(Pos 3)R2->Target Solvent FrontSolubility & Potency

Figure 2: SAR Logic of Compound 10g.[1] The sulfone moiety (Red) is the critical determinant for overcoming the gatekeeper mutation.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Biochemical Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by the ALK kinase. It is robust and minimizes interference from fluorescent compounds.

Reagents:

  • Recombinant ALK L1196M (SignalChem/Promega).[1]

  • Substrate: Poly (Glu:Tyr) 4:1 or IGF1Rtide.[1]

  • ADP-Glo Kinase Assay Kit (Promega).[1][4]

Protocol:

  • Preparation: Dilute ALK L1196M enzyme to 2 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of pyrazole derivative (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Start: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate: Add 2 µL of ATP/Substrate mix (50 µM ATP final).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add 5 µL ADP-Glo Reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50.

Cellular Proliferation Assay (Ba/F3 System)

The Ba/F3 cell line is IL-3 dependent.[1] Transfecting them with EML4-ALK-L1196M renders them IL-3 independent, making their survival strictly dependent on ALK activity.[1]

Protocol:

  • Cell Line: Ba/F3 cells stably expressing EML4-ALK-L1196M.[1]

  • Seeding: Seed 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS (No IL-3).

  • Treatment: Add compounds (10g, 5a, Crizotinib) in 9-point serial dilutions.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (Promega). Shake for 2 min, incubate 10 min.

  • Measurement: Read luminescence. Calculate GI50 (Growth Inhibition 50%).[1][5][6]

Workflow Visualization

WorkflowStep1Compound Synthesis(Pyrazolo-pyridine / Pyrazolylamine)Step2Biochemical Screen(ADP-Glo Assay)Step1->Step2DecisionIC50 < 10 nM?Step2->DecisionStep3Cellular Validation(Ba/F3 L1196M)Decision->Step3YesDiscardRefine StructureDecision->DiscardNoStep4Mechanism Confirmation(Molecular Docking / X-Ray)Step3->Step4Discard->Step1

Figure 3: Experimental Workflow for Validating ALK Inhibitors.

References

  • Choi, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[1][2] Scientific Reports / NIH.[1]

  • Kwon, Y., et al. (2016). Pyrazolylamine Derivatives Reveal the Conformational Switching between Type I and Type II Binding Modes of Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. [1]

  • Promega Corporation. ALK (L1196M) Kinase Assay Protocol (ADP-Glo).[1]

  • Katayama, R., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancer harboring the fusion oncogene EML4-ALK.[1] PNAS.[1] [1]

Assessing the Off-Target Effects of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

Pyrazolopyridine scaffolds (e.g., pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyridine) are "privileged structures" in kinase drug discovery due to their ability to mimic the adenine ring of ATP. While this enables high-affinity binding to targets like p38 MAPK, PKB/Akt, and BTK , it inherently introduces a "selectivity paradox." The conserved nature of the ATP-binding pocket across the human kinome (approx. 518 kinases) means these compounds frequently exhibit "promiscuous" off-target profiles, hitting structurally related kinases (e.g., VEGFR, SRC, JAK) or even non-kinase targets (e.g., GABA-A receptors for Indiplon derivatives).

This guide objectively compares the three primary methodologies for assessing these off-target effects: Biochemical Kinase Profiling , Quantitative Chemoproteomics , and Cellular Thermal Shift Assays (CETSA) . We provide experimental workflows to help you transition from simple potency data to physiologically relevant selectivity insights.

Comparative Analysis of Profiling Methodologies

To accurately assess a pyrazolopyridine lead, one must move beyond single-target IC50s. The following table compares the performance of standard biochemical screens against advanced cellular interrogation methods.

Table 1: Methodological Performance Matrix
FeatureBiochemical Kinase Profiling (e.g., KINOMEscan)Quantitative Chemoproteomics (e.g., KiNativ/ABPP)Cellular Thermal Shift (CETSA)
Primary Output Binding Affinity (

) or Inhibition (

)
Target Occupancy / EngagementThermal Stability Shift (

)
Physiological Context Low (Purified proteins, truncated domains)High (Endogenous proteins, native complexes)High (Intact cells or lysates)
Off-Target Scope Limited to the panel size (typ. 300-400 kinases)Broad (Kinome + ATP-binding proteome)Target-specific (Western) or Proteome-wide (MS)
False Positives High (Proteins may bind in vitro but are inaccessible in cells)Low (Measures competition in native lysate)Moderate (Stabilization

functional inhibition)
Pyrazolopyridine Specificity Excellent for identifying ATP-pocket competitors.Critical for detecting off-targets affected by intracellular ATP levels.Best for validating cell permeability and engagement.
Throughput High (Thousands of compounds)Low (10-20 compounds)Medium (96/384-well format)
Critical Insight for Pyrazolopyridines

Biochemical assays often overestimate the potency of pyrazolopyridines because they lack the high concentration of intracellular ATP (1–5 mM) that competes with the inhibitor. Chemoproteomics is superior for this scaffold because it assesses binding in the presence of physiological ATP and co-factors.

Visualizing the Off-Target Landscape

The following diagram illustrates the "Selectivity Filter" workflow recommended for pyrazolopyridine scaffolds, highlighting where off-targets typically emerge.

ProfilingWorkflow cluster_0 Step 1: In Silico & Biochemical cluster_1 Step 2: Cellular Validation Lead Pyrazolopyridine Lead Compound Docking Molecular Docking (ATP Pocket Homology) Lead->Docking Panel Kinome Panel Screen (Rec. Kinases) Docking->Panel Prioritize Targets CETSA CETSA / NanoBRET (Target Engagement) Panel->CETSA High Potency Hits (<100nM) Decision Go/No-Go Decision Panel->Decision Promiscuous Profile ChemoP Chemoproteomics (Mass Spec) CETSA->ChemoP Confirm Selectivity ChemoP->Decision Clean Profile

Figure 1: Strategic workflow for assessing pyrazolopyridine selectivity. Biochemical hits must be validated in cellular contexts to rule out false positives due to lack of ATP competition.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

For pyrazolopyridine compounds, demonstrating that the molecule crosses the membrane and engages the kinase in the presence of high intracellular ATP is the "Gold Standard" for trust.

Objective

To determine the melting temperature (


) shift of a target kinase (e.g., p38 MAPK) in the presence of the pyrazolopyridine inhibitor, confirming physical engagement in live cells.
Materials
  • Cell Line: Relevant to disease model (e.g., THP-1 for inflammation).

  • Compound: Pyrazolopyridine test compound (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, Protease/Phosphatase inhibitors.

  • Detection: Primary antibody for target kinase; Secondary HRP-antibody.

Step-by-Step Methodology
Phase 1: Treatment
  • Seed Cells: Plate cells at

    
     cells/mL in T-25 flasks.
    
  • Incubation: Treat cells with the test compound at

    
     (biochemical) or vehicle (DMSO) for 1 hour  at 37°C.
    
    • Expert Tip: Pyrazolopyridines are generally cell-permeable, but 1 hour is sufficient for equilibrium without inducing secondary expression changes.

  • Harvest: Wash cells with PBS, trypsinize (if adherent), and resuspend in PBS containing protease inhibitors. Aliquot into 10 PCR tubes (50 µL each).

Phase 2: Thermal Challenge
  • Heating: Using a gradient PCR cycler, heat each tube to a distinct temperature ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes to prevent refolding.

Phase 3: Separation & Detection
  • Lysis: Add 50 µL of Lysis Buffer (with 0.8% NP-40) to each tube. Freeze-thaw 3 times (Liquid

    
     / 25°C water bath) to ensure lysis.
    
  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1][2][3] Unbound/unstable proteins denature and precipitate. Ligand-bound proteins remain stabilized in the supernatant.

  • Western Blot: Collect supernatant. Run SDS-PAGE and blot for the target kinase.

Phase 4: Data Analysis (Self-Validation)
  • Quantification: Densitometry of bands. Normalize the lowest temperature (37°C) to 100%.

  • Curve Fitting: Plot Normalized Intensity vs. Temperature. Fit to a Boltzmann Sigmoidal equation.

  • Validation Check:

    • 
       is considered significant binding.
      
    • Control: The DMSO curve must match the known

      
       of the native protein (e.g., p38 MAPK 
      
      
      
      ).

Experimental Data Analysis: Biochemical vs. Cellular

The following hypothetical data comparison illustrates a common scenario with pyrazolopyridine inhibitors, where biochemical potency does not always predict cellular selectivity.

Case Study: Pyrazolopyridine "Compound X" (p38 Inhibitor)
Target KinaseBiochemical

(nM)
CETSA

(°C)
Interpretation
p38

(Target)
5 nM+8.5°CValid Hit: High potency + Strong cellular engagement.
JNK1 (Off-Target) 12 nM+0.5°CFalse Positive: Potent in vitro, but no engagement in cells (likely outcompeted by ATP).
Lck (Off-Target) 450 nM+4.2°CHidden Risk: Moderate in vitro potency, but significant stabilization implies accumulation/binding in T-cells.

Analysis:

  • JNK1: The biochemical assay flagged this as a risk. However, CETSA shows no shift, suggesting that intracellular ATP concentrations (approx. 2 mM) prevent Compound X from binding JNK1 effectively.

  • Lck: Despite a higher

    
    , the CETSA shift indicates real binding. This is a critical safety signal for potential immunosuppressive side effects, characteristic of this scaffold class.
    

Mechanistic Signaling & Retroactivity[2]

Off-target effects in pyrazolopyridines are not limited to direct binding. "Retroactivity" describes how inhibiting a kinase (e.g., p38) can cause upstream accumulation of signaling proteins, forcing signal flow down parallel pathways (e.g., JNK or ERK).

Retroactivity cluster_p38 Target Pathway cluster_off Off-Target Pathway Upstream MAP3K (Upstream Activator) p38 p38 MAPK (Target) Upstream->p38 Phosphorylation JNK JNK MAPK (Parallel) Upstream->JNK Cross-talk Upstream->JNK Signal Shunt p38->Upstream Sequestration/Retroactivity Substrate1 HSP27 (Response) p38->Substrate1 Substrate2 c-Jun (Apoptosis) JNK->Substrate2 Inhibitor Pyrazolopyridine Inhibitor Inhibitor->p38 Blocks

Figure 2: Retroactivity mechanism. Inhibition of p38 by a pyrazolopyridine can cause upstream activators (MAP3K) to accumulate and shunt signals to the JNK pathway, causing off-target toxicity unrelated to direct JNK binding.

References

  • Vertex AI Search. (2025). Kinase inhibitor profiling using chemoproteomics. Link

  • BenchChem. (2025).[4] Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Link

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.[2] National Institutes of Health. Link

  • Creative Diagnostics. (2025). Off-Target Effects Analysis. Link

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Link

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Link

  • Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs. Link

  • RSC Advances. (2023). Comprehensive analysis of crystal structure... of two pyrazolopyridine compounds. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride, a heterocyclic compound likely utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon established principles for handling pyridine derivatives, pyrazole-containing compounds, and hydrochloride salts, ensuring a conservative and safety-first approach.

Core Principles of Chemical Waste Management

The responsible disposal of any chemical waste is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.[1][2][3] All waste disposal activities must adhere to local, regional, and national regulations.[4][5] This guide provides a framework, but it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and approved waste streams.

Hazard Assessment of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride

Due to the lack of a specific Safety Data Sheet (SDS) for 3-(1H-pyrazol-4-yl)pyridinedihydrochloride, a thorough hazard assessment must be conducted based on the constituent parts of the molecule and data from structurally similar compounds.

Structural Components and Associated Hazards:

  • Pyridine Ring: Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[4][5][6][7] They may also be toxic to aquatic life.[8]

  • Pyrazole Ring: Pyrazole-containing compounds can exhibit a range of toxicological properties. Some are known to be skin and eye irritants and may cause respiratory irritation.[9][10][11]

  • Dihydrochloride Salt: The dihydrochloride form indicates the presence of two equivalents of hydrochloric acid. This makes the compound acidic and potentially corrosive.

Inferred Hazard Profile:

Based on this analysis, 3-(1H-pyrazol-4-yl)pyridinedihydrochloride should be handled as a compound that is:

Potential Hazard Rationale
Acute Toxicity (Oral) Harmful if swallowed, based on pyridine derivatives.[6]
Skin Corrosion/Irritation Potential skin irritant or corrosive due to the hydrochloride salt and heterocyclic nature.[9][10]
Serious Eye Damage/Irritation Potential for serious eye irritation or damage.[9][10]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[9][12]
Aquatic Toxicity Potentially harmful to aquatic life.[8]

Personal Protective Equipment (PPE)

Before handling 3-(1H-pyrazol-4-yl)pyridinedihydrochloride for any purpose, including disposal, appropriate personal protective equipment must be worn.[13]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.[14]

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling the solid material where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7] All handling of the solid should be done in a certified chemical fume hood.[13]

Disposal Workflow

The following workflow provides a logical sequence of steps for the proper disposal of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal cluster_spill Spill Response A Assess Hazards & Don PPE B Segregate Waste A->B Proceed with caution F Contain Spill A->F In case of spill C Label Waste Container B->C Categorize waste D Store Temporarily C->D Securely seal E Arrange for Pickup D->E Contact EHS G Neutralize (if applicable) F->G For acidic spills H Collect & Dispose as Waste G->H H->C Package spill debris

Caption: Disposal workflow for 3-(1H-pyrazol-4-yl)pyridinedihydrochloride.

Step-by-Step Disposal Protocol

Step 1: Segregation of Waste
  • Solid Waste: Unused or expired 3-(1H-pyrazol-4-yl)pyridinedihydrochloride solid should be collected in a designated, compatible, and clearly labeled hazardous waste container.[15][16] Do not mix with other chemical waste unless compatibility is confirmed.[2][3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be disposed of as chemically contaminated solid waste.[16]

  • Solutions: Solutions containing 3-(1H-pyrazol-4-yl)pyridinedihydrochloride should be collected in a designated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams.[3]

Step 2: In-Lab Neutralization (for small quantities of acidic solutions)

For very dilute aqueous solutions containing residual amounts of the hydrochloride salt, neutralization may be an appropriate pre-treatment step before collection as aqueous waste. This should only be performed by trained personnel and in accordance with institutional policies.

  • Work in a Fume Hood: Always perform neutralization reactions in a chemical fume hood.

  • Dilute: If the solution is concentrated, slowly add it to a larger volume of cold water with stirring to dilute it.[13][15]

  • Neutralize: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic solution while stirring.[17] Be cautious as this will generate carbon dioxide gas (effervescence).

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6 and 8.[17]

  • Collect: The neutralized solution should be collected in a designated aqueous hazardous waste container.

Step 3: Waste Container and Labeling
  • Container Selection: Use a container that is compatible with the chemical waste. For solids, a wide-mouthed, sealable plastic or glass container is suitable. For liquids, use a screw-cap bottle, preferably the original container if it is in good condition.[1][15] Ensure the container is in good condition and will not leak.[16]

  • Labeling: All waste containers must be clearly and accurately labeled.[1][15] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(1H-pyrazol-4-yl)pyridinedihydrochloride"

    • The approximate concentration and quantity of the waste

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

Step 4: Temporary Storage
  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[16]

  • Ensure containers are tightly sealed to prevent the release of vapors.[15]

  • Store incompatible waste types separately to prevent accidental mixing.

Step 5: Final Disposal
  • Professional Disposal: The final disposal of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride waste must be conducted by a licensed hazardous waste disposal company.[1][18] Your institution's EHS department will coordinate the pickup and disposal of the waste.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine-containing waste.[18]

  • Do Not:

    • Do not dispose of this compound down the drain.[4][16]

    • Do not dispose of this compound in the regular trash.[5]

    • Do not attempt to treat large quantities of the waste in the laboratory.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section 3.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[19] Avoid generating dust. For a liquid spill, contain the spill using an inert absorbent material such as vermiculite or sand.[5]

  • Collection: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, even if it is minor.

Conclusion

The proper disposal of 3-(1H-pyrazol-4-yl)pyridinedihydrochloride is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can ensure that this compound is managed safely from acquisition through to its final disposal. Always prioritize safety, adhere to institutional and regulatory requirements, and consult with your EHS department when in doubt.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE AR. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Brandeis University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 3-FLUORO-2-HYDRAZINYL-5-(1-METHYL-1H-PYRAZOL-4-YL)PYRIDINE.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.